molecular formula C11H13N3O2 B1396404 Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one CAS No. 753440-87-8

Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one

Cat. No.: B1396404
CAS No.: 753440-87-8
M. Wt: 219.24 g/mol
InChI Key: HNGKYJPFWVQZSF-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGKYJPFWVQZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC(=O)O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718288
Record name Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753440-87-8
Record name Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core structure, strategic importance in synthesis, potential therapeutic applications, and the physicochemical properties that underpin its utility.

The Core Structure: A Fusion of Privileged Scaffolds

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a spirocyclic molecule, meaning it contains two rings linked by a single common atom. This unique architecture is characterized by the fusion of a piperidine ring with a pyrido[2,3-d][1][2]oxazin-2-one moiety at the 4-position of the piperidine ring[1].

The conformational rigidity imparted by the spirocyclic nature of this compound is a highly desirable feature in medicinal chemistry. This rigidity can enhance target selectivity and improve metabolic stability, crucial parameters in the development of effective and safe therapeutic agents[1]. The constituent parts of the molecule, the piperidine and the pyridopyrimidinone-like core, are both considered "privileged structures" in drug discovery, known to interact with a variety of biological targets[3].

Key Structural Features:

  • Spiro Center: A quaternary carbon atom that connects the piperidine and pyrido[2,3-d]oxazinone ring systems.

  • Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This moiety is a common feature in many centrally active drugs.

  • Pyrido[2,3-d]oxazinone Core: A bicyclic system containing a pyridine ring fused to an oxazinone ring. This scaffold is an emerging area of interest in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antitumor and anti-inflammatory properties[1][4].

Strategic Importance in the Synthesis of CGRP Receptor Antagonists

The primary and most well-documented application of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1]. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Antagonists of the CGRP receptor have emerged as a major class of drugs for the acute treatment of migraine[5][6].

A notable example is the synthesis of HTL22562, a potent CGRP receptor antagonist. In the synthetic route to this clinical candidate, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one serves as a foundational building block[1][5][6]. The piperidine nitrogen of the spiro compound is utilized for coupling with other fragments to build the final, more complex antagonist molecule. A United States patent details a synthetic scheme where this intermediate is reacted with other complex moieties to yield the final CGRP receptor antagonist[7].

G cluster_starting Starting Materials cluster_synthesis Synthesis cluster_product Final Product Spiro_Compound Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (Intermediate) Coupling_Reaction Coupling Reaction (e.g., Amide bond formation) Spiro_Compound->Coupling_Reaction Other_Fragments Other Synthetic Intermediates Other_Fragments->Coupling_Reaction CGRP_Antagonist CGRP Receptor Antagonist (e.g., HTL22562) Coupling_Reaction->CGRP_Antagonist

Caption: Synthetic utility of the spiro intermediate.

Synthetic Methodologies: A Plausible Approach

While a specific, detailed synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one from simple precursors is not extensively documented in readily available literature, a plausible synthetic strategy can be inferred from established methods for constructing related heterocyclic systems. The synthesis would likely be a multi-step process.

Hypothetical Synthetic Workflow:

  • Formation of the Pyrido[2,3-d]oxazinone Core: This would likely involve the cyclization of a suitably substituted aminopyridine derivative. For instance, a reaction between a 2-amino-3-hydroxypyridine derivative and a reagent that provides the carbonyl group of the oxazinone ring.

  • Introduction of the Spiro-Piperidine Moiety: The key spirocyclization step could be achieved through an intramolecular cyclization. This might involve a piperidine precursor with a reactive group that can undergo a nucleophilic attack on an activated pyridone intermediate.

G Start Substituted Aminopyridine Step1 Cyclization Start->Step1 Intermediate Pyrido-oxazine Intermediate Step1->Intermediate Step2 Reaction with Piperidine Precursor Intermediate->Step2 Spirocyclization_Intermediate Precursor for Spirocyclization Step2->Spirocyclization_Intermediate Step3 Intramolecular Spirocyclization Spirocyclization_Intermediate->Step3 Final_Product Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Step3->Final_Product

Caption: A plausible synthetic pathway.

Physicochemical and Characterization Data

A summary of the key physicochemical properties of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is presented below. These data are compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 753440-87-8[1]
Molecular Formula C₁₁H₁₃N₃O₂[5]
Molecular Weight 219.24 g/mol
Appearance Solid
Predicted Boiling Point 352.4 ± 42.0 °C[2]
Predicted Density 1.34 ± 0.1 g/cm³[2]
Predicted pKa 11.67 ± 0.20[2]

The hydrochloride salt of this compound is also available (CAS Number: 1038866-44-2), which often provides improved solubility in aqueous media, a beneficial characteristic for certain applications in medicinal chemistry[8][9].

Broader Biological Context and Future Directions

The pyrido[2,3-d]pyrimidine scaffold, structurally related to the core of the title compound, is known to be a versatile pharmacophore. Derivatives have been investigated for a wide range of biological activities, including as anticancer agents (e.g., kinase inhibitors), antibacterial agents, and for their effects on the central nervous system[10][11].

The spiro-piperidine motif is also a recurring feature in a number of FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensionality and conformational constraint into a molecule[3].

Given the established importance of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in the synthesis of CGRP receptor antagonists, its utility as a scaffold for the development of other neurologically active agents is an area ripe for exploration. Furthermore, the potential for this core to be adapted for other therapeutic targets, leveraging the known biological activities of its constituent heterocyclic systems, presents exciting opportunities for future drug discovery programs.

References

  • CAS 1038866-44-2: Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][… - CymitQuimica. (n.d.). Retrieved January 19, 2026, from https://www.cymitquimica.com/cas/1038866-44-2
  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one hydrochloride - J&K Scientific. (n.d.). Retrieved January 19, 2026, from [Link]

  • US Patent US9808457B2 - CGRP receptor antagonists - Google Patents. (n.d.).
  • WO2008155132A1 - Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis - Google Patents. (n.d.).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one | Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023-02-28). Retrieved January 19, 2026, from [Link]

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  • Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl) - ResearchGate. (2020-06). Retrieved January 19, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1][2]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed. (2020-07-23). Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a novel heterocyclic scaffold with significant potential in medicinal chemistry. Its rigid spirocyclic structure, combining a piperidine ring with a pyrido[2,3-d]oxazinone moiety, offers a unique three-dimensional architecture that is increasingly explored for designing selective and metabolically stable therapeutic agents.[1] Notably, it serves as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are pivotal in migraine treatment.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, which are critical determinants of its behavior in biological systems and its viability as a drug candidate. We will explore both established experimental methodologies and predictive computational approaches to fully characterize this promising molecule.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for a deep understanding of a compound's fundamental properties from the outset. Physicochemical characteristics such as solubility, lipophilicity, ionization state (pKa), solid-state form, and stability are not mere data points; they are the primary drivers of a molecule's pharmacokinetic and pharmacodynamic profile.[2] These properties govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety.[1]

For a scaffold like Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, which holds promise for complex targets, a thorough physicochemical characterization is paramount. This guide is structured to provide not just the "what" but the "why" and "how"—explaining the significance of each property and detailing the robust experimental and computational protocols required for their evaluation.

Molecular Identity
  • Chemical Name: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • CAS Number: 753440-87-8

  • Molecular Formula: C₁₁H₁₃N₃O₂[3]

  • Molecular Weight: 219.24 g/mol [1]

  • SMILES: N1C3=C(C2(OC1=O)CCNCC2)C=CC=N3[4]

ADME_Properties cluster_physchem Physicochemical Properties cluster_pk Predicted Pharmacokinetics cluster_dl Drug-Likeness Compound Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one SMILES: N1C3=... LogP LogP -0.58 (Hydrophilic) Compound->LogP Solubility Solubility Good (LogS: -2.11) Compound->Solubility pKa pKa 7.85 (Basic) Compound->pKa TPSA TPSA 78.16 Ų Compound->TPSA GI GI Absorption High LogP->GI Solubility->GI pKa->GI BBB BBB Permeant Yes TPSA->BBB Bioavailability Bioavailability Score 0.55 GI->Bioavailability BBB->Bioavailability Pgp P-gp Substrate No Pgp->Bioavailability Lipinski Lipinski Violations: 0 Lipinski->Bioavailability Solid_State_Workflow cluster_workflow Solid-State Characterization Workflow cluster_thermal Thermal Analysis cluster_structural Structural Analysis API_Sample API Sample (Spiro...one) DSC DSC (Melting Point, Purity, Polymorphism) API_Sample->DSC TGA TGA (Solvates, Hydrates, Decomposition) API_Sample->TGA PXRD PXRD (Crystal Form ID, Crystallinity) API_Sample->PXRD Data_Analysis Comprehensive Solid-State Profile DSC->Data_Analysis TGA->Data_Analysis PXRD->Data_Analysis

Caption: Integrated workflow for solid-state characterization.

Experimental Protocols

A. Melting Point Determination by DSC:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow versus temperature. The melting point is typically reported as the onset temperature of the melting endotherm.

B. Thermal Stability by TGA:

  • Place 5-10 mg of the sample onto the TGA balance pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the mass change as a function of temperature. Significant mass loss indicates decomposition or desolvation.

C. Crystalline Form by PXRD:

  • Gently pack the powder sample into a sample holder.

  • Mount the holder in the diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.

  • The resulting diffractogram (intensity vs. 2θ) serves as the fingerprint of the crystalline form.

Chemical Stability: Ensuring Shelf-Life and Safety

Chemical stability testing evaluates the susceptibility of a drug substance to degradation under various environmental conditions. This is crucial for determining appropriate storage conditions, establishing a re-test period or shelf life, and identifying potential degradation products that could impact safety or efficacy.

Causality Behind Experimental Choices

Forced degradation (or stress testing) is performed according to International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A). It involves exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways and to develop and validate a stability-indicating analytical method (typically HPLC).

Experimental Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of the compound and identify degradation products.

Materials:

  • Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • HCl, NaOH, Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Environmental chamber for heat and humidity, photostability chamber.

Procedure:

  • Prepare solutions of the compound in a suitable solvent.

  • Expose the solutions (and solid material) to a range of stress conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store solid and solution at high temperature (e.g., 70°C).

    • Photostability: Expose solid and solution to light according to ICH Q1B guidelines.

  • At specified time points (e.g., 2, 6, 24 hours), take samples, neutralize if necessary, and dilute.

  • Analyze the samples by a stability-indicating HPLC-UV/MS method.

  • Analysis:

    • Quantify the decrease in the parent compound peak area.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • Use PDA to check for peak purity and MS to obtain mass information on degradants.

Conclusion

The comprehensive physicochemical characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a foundational pillar for its successful development as a therapeutic agent. This guide has detailed the critical properties—solubility, lipophilicity, pKa, solid-state form, and stability—that dictate its drug-like potential. By integrating predictive computational modeling with rigorous, gold-standard experimental protocols, researchers can build a robust data package. This not only de-risks the development pathway but also provides the essential insights needed to optimize this promising scaffold for future clinical success.

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An In-depth Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Key Intermediate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spirocyclic compound Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (CAS Number: 753440-87-8). It is intended for researchers, scientists, and drug development professionals interested in its synthesis, properties, and significant applications in medicinal chemistry. This document delves into the core characteristics of the molecule, its synthetic pathways, and its pivotal role as a building block for potent therapeutic agents, most notably in the field of migraine treatment.

Introduction: The Significance of a Unique Spirocyclic Scaffold

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a heterocyclic compound featuring a unique spirocyclic system where a piperidine ring is fused at a single carbon atom to a pyrido[2,3-d][1][2]oxazin-2-one moiety.[1] This distinct three-dimensional architecture imparts significant conformational rigidity, a highly desirable trait in modern drug design. Such rigidity can lead to improved target selectivity and metabolic stability, ultimately contributing to the development of safer and more effective pharmaceuticals.[1]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of advanced therapeutic agents.[1] Notably, it is a critical component in the creation of HTL22562, a potent calcitonin gene-related peptide (CGRP) receptor antagonist developed for the acute treatment of migraine.[1][3] Beyond this well-established application, this spiro-compound is also being investigated for its potential in other therapeutic areas, including as a BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitor for the treatment of Alzheimer's disease and for its potential antimicrobial and anticancer properties.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is essential for its application in synthetic chemistry and drug development.

PropertyValueSource
CAS Number 753440-87-8,
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.25 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Inert atmosphere, room temperature
Synonyms Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one

Synthesis and Reaction Mechanisms

The synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a multi-step process that hinges on the strategic formation of its characteristic spirocyclic core.

General Synthetic Strategy: Spirocyclization

The key transformation in the synthesis is an intramolecular spirocyclization reaction. This typically involves a piperidine precursor that undergoes a nucleophilic attack on an activated pyrido-oxazine intermediate.[1] The precise reagents and conditions can be adapted, but the fundamental principle of forming the spiro-junction is conserved.

G cluster_0 Synthetic Workflow Piperidine_Precursor Piperidine Precursor Spirocyclization Intramolecular Spirocyclization Piperidine_Precursor->Spirocyclization Activated_Pyrido_Oxazine Activated Pyrido-Oxazine Intermediate Activated_Pyrido_Oxazine->Spirocyclization Target_Compound Spiro[piperidine-4,4'-pyrido [2,3-d]oxazin]-2'(1'H)-one Spirocyclization->Target_Compound

Caption: General synthetic workflow for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Illustrative Experimental Protocol

While specific, proprietary synthesis protocols may vary, a generalizable, multi-step procedure can be outlined based on established organic chemistry principles. The following is a conceptual protocol and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of the Piperidine Precursor

  • Protect the nitrogen of a suitable 4-piperidinone derivative (e.g., with a Boc or Cbz group).

  • Introduce appropriate functional groups that will later facilitate the cyclization. This may involve reactions at the alpha-position to the ketone.

Step 2: Synthesis of the Activated Pyrido-Oxazine Intermediate

  • Begin with a substituted 2-aminonicotinic acid or a related pyridine derivative.

  • Construct the oxazinone ring through cyclization with a suitable carbonyl source (e.g., phosgene or a phosgene equivalent).

  • Activate the position intended for the spirocyclization, for example, through halogenation.

Step 3: The Spirocyclization Reaction

  • Combine the protected piperidine precursor and the activated pyrido-oxazine intermediate in a suitable solvent (e.g., DMF, DMSO).

  • Promote the intramolecular nucleophilic substitution reaction, often with the aid of a non-nucleophilic base (e.g., NaH, K₂CO₃).

  • Heat the reaction mixture to drive the cyclization to completion. Monitoring by TLC or LC-MS is crucial.

Step 4: Deprotection and Purification

  • Remove the protecting group from the piperidine nitrogen under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz).

  • Purify the final product, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, using techniques such as column chromatography or recrystallization to achieve the desired purity.

Application in Drug Discovery: A Cornerstone for CGRP Receptor Antagonists

The most prominent application of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is as a pivotal intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

The Role of CGRP in Migraine Pathophysiology

CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, both of which contribute to the intense pain of a migraine headache.

Mechanism of Action of CGRP Receptor Antagonists

CGRP receptor antagonists, often referred to as "gepants," function by blocking the CGRP receptor.[4][5] This prevents CGRP from binding and initiating the downstream signaling cascade that leads to migraine pain. Unlike earlier migraine medications like triptans, CGRP antagonists do not cause vasoconstriction, making them a safer option for patients with cardiovascular risk factors.[4]

G cluster_0 CGRP Signaling Pathway in Migraine Trigeminal_Nerve Trigeminal Nerve Activation CGRP_Release CGRP Release Trigeminal_Nerve->CGRP_Release CGRP CGRP CGRP_Release->CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Vasodilation Vasodilation CGRP_Receptor->Vasodilation Neurogenic_Inflammation Neurogenic Inflammation CGRP_Receptor->Neurogenic_Inflammation Migraine_Pain Migraine Pain Vasodilation->Migraine_Pain Neurogenic_Inflammation->Migraine_Pain CGRP_Antagonist CGRP Receptor Antagonist (e.g., HTL22562) CGRP_Antagonist->CGRP_Receptor Blocks

Caption: Simplified CGRP signaling pathway in migraine and the mechanism of action of CGRP receptor antagonists.

HTL22562: A Case Study

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a key structural component of HTL22562, a CGRP receptor antagonist.[3][6] The spirocyclic core provides a rigid scaffold upon which the rest of the molecule is built. This rigidity helps to lock the molecule in an optimal conformation for binding to the CGRP receptor, thereby enhancing its potency and selectivity.[1] Structure-based drug design has been instrumental in the development of HTL22562, which is noted for its high potency, selectivity, and metabolic stability.[6][7]

Emerging and Exploratory Applications

While its role in CGRP antagonists is well-documented, the unique structural features of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one make it an attractive scaffold for other therapeutic targets.

BACE1 Inhibition for Alzheimer's Disease

Research has indicated that derivatives of this spiro-compound exhibit potent activity as BACE1 inhibitors.[1] BACE1 is a key enzyme in the production of amyloid-β peptides, which are believed to be a primary driver of neurodegeneration in Alzheimer's disease.[8][9] The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major goal in Alzheimer's research. Spirocyclic structures are being explored in this context to improve the physicochemical properties and pharmacokinetic profiles of potential inhibitors.[2][8]

Antimicrobial and Anticancer Potential

The privileged scaffold of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one has also led to its investigation for potential antimicrobial and anticancer properties.[1] Many heterocyclic compounds exhibit a wide range of biological activities, and the unique three-dimensional shape of this molecule may allow it to interact with novel biological targets in infectious agents or cancer cells. This remains an active area of research.

Conclusion

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a valuable and versatile building block in modern medicinal chemistry. Its rigid spirocyclic core provides a distinct advantage in the design of potent and selective therapeutic agents. Its established role in the synthesis of the CGRP receptor antagonist HTL22562 highlights its importance in the development of novel treatments for migraine. Furthermore, its potential as a scaffold for BACE1 inhibitors and other therapeutic agents underscores its continued relevance in the quest for new medicines. For researchers and drug development professionals, a thorough understanding of the synthesis and properties of this compound is crucial for leveraging its full potential in future drug discovery endeavors.

References

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  • Spirocyclic β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: from hit to lowering of cerebrospinal fluid (CSF) amyloid β in a higher species - PubMed. (URL: [Link])

  • What are Calcitonin Gene-Related Peptide (CGRP) antagonists? - Dr.Oracle. (URL: [Link])

  • HTL22562: A potent, Non-oral CGRP Antagonist - Drug Hunter. (URL: [Link])

  • CGRP Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (URL: [Link])

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  • Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1][2]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed. (URL: [Link])

  • Calcitonin gene-related peptide receptor antagonist - Wikipedia. (URL: [Link])

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PubMed Central. (URL: [Link])

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Spectroscopic Characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a heterocyclic compound of significant interest in medicinal chemistry. With a confirmed molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol , this spirocyclic scaffold serves as a key intermediate in the synthesis of novel therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and BACE1 inhibitors.[1] This document outlines the theoretical basis and practical application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—for the unambiguous structural elucidation and purity assessment of this molecule. Detailed experimental protocols, predicted spectral data, and interpretative guidance are provided to support researchers in drug discovery and development.

Introduction: The Structural and Therapeutic Significance

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (CAS No: 753440-87-8) is a unique spirocyclic compound featuring a piperidine ring fused at a single carbon atom to a pyrido[2,3-d]oxazin-2-one moiety.[1] The conformational rigidity imparted by the spiro center is a desirable feature in medicinal chemistry, as it can lead to enhanced target selectivity and improved metabolic stability.[1] Given its role as a critical building block for complex therapeutic agents, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new derivatives.[1]

This guide is designed to serve as a practical resource for scientists, providing not just the expected data but also the underlying principles for its interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a combination of ¹H, ¹³C, and two-dimensional NMR experiments provides a complete picture of its intricate structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar heterocyclic systems and the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic CH (pyrido)7.0 - 8.5Multiplets3HProtons on the pyridine ring are deshielded by the aromatic system and the neighboring nitrogen atom.
Piperidine CH₂ (adjacent to NH)2.8 - 3.2Multiplets4HProtons adjacent to the nitrogen atom of the piperidine ring are deshielded.
Piperidine CH₂ (adjacent to spiro C)1.8 - 2.2Multiplets4HProtons adjacent to the spiro carbon are in a more shielded environment.
Piperidine NH1.5 - 2.5Broad Singlet1HThe chemical shift of the NH proton can vary depending on the solvent and concentration; it is expected to be a broad signal.
Oxazinone NH9.0 - 11.0Broad Singlet1HThe NH proton of the oxazinone ring is part of an amide-like system and is expected to be significantly deshielded.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlet peaks for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (oxazinone)160 - 170The carbonyl carbon of the lactam is highly deshielded.
Aromatic C (pyrido)110 - 150Carbons within the aromatic pyridine ring.
Spiro C70 - 85The quaternary spiro carbon is attached to oxygen and nitrogen, leading to a downfield shift.
Piperidine C (adjacent to NH)40 - 50Carbons adjacent to the nitrogen atom are deshielded.
Piperidine C (adjacent to spiro C)30 - 40Carbons adjacent to the spiro center.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is essential for resolving the complex multiplets expected for the piperidine and pyridine protons. The selection of the deuterated solvent is also critical; DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons (NH) as it can slow down the exchange rate, leading to sharper signals.

Advanced 2D NMR for Unambiguous Assignments

For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY H-H Couplings HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Bonds C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135 DEPT->C13 CH, CH₂, CH₃ Info G M [M+H]⁺ m/z 220.11 F1 Loss of CO m/z 192.12 M->F1 - CO F2 Loss of Piperidine fragment m/z 135.05 M->F2 - C₅H₁₀N F3 Cleavage of Pyrido-oxazinone m/z ~164 M->F3 Ring Opening F4 Piperidinium ion m/z 86.09 M->F4 Spiro Cleavage

Caption: Predicted major fragmentation pathways for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in MS/MS.

Key Fragmentation Pathways:

  • α-Cleavage: A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [2]* Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions. [2]* Neutral Loss: The loss of small, stable neutral molecules like CO from the oxazinone ring is a common fragmentation pathway.

Experimental Protocol for HRMS

Objective: To determine the accurate mass and elemental composition of the molecule and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

Materials:

  • Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (approx. 1 mg)

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Formic acid (for promoting protonation)

Procedure:

  • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in an appropriate solvent.

  • Add a small amount of formic acid (0.1% v/v) to the solution to facilitate the formation of [M+H]⁺ ions.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺.

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Process the data to determine the accurate mass of the molecular ion and the major fragment ions.

Rationale for ESI: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound. It typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate mass determination of the molecular ion. [2]

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is reliably achieved through the synergistic application of NMR, FTIR, and HRMS. NMR spectroscopy provides the detailed carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and HRMS verifies the elemental composition with high accuracy. The protocols and predictive data presented in this guide offer a robust framework for the comprehensive analysis of this important medicinal chemistry scaffold, ensuring the integrity and quality of the compound for further research and development endeavors.

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Biological activity of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Derivatives

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with significant therapeutic potential is perpetual. Among these, spirocyclic compounds have garnered substantial interest due to their unique three-dimensional structures. The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold is a prime example of such a promising chemical entity.[1] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives, tailored for researchers and professionals in drug development.

The core structure is characterized by the fusion of a piperidine ring and a pyrido[2,3-d][1][2]oxazin-2-one moiety at a single, shared carbon atom—the spiro center.[2] This arrangement imparts significant conformational rigidity to the molecule, reducing the number of free-rotatable bonds.[3] This rigidity can enhance the pharmacokinetic profile and improve the efficacy of interaction with biological targets like enzymes or receptors.[3] The constituent parts—the piperidine ring, a common motif in numerous bioactive compounds, and the pyrido[2,3-d]oxazinone system, a bioisostere of parts of nucleic acids—suggest a broad spectrum of potential pharmacological activities.[4][5]

Synthetic Strategy: A Generalized Workflow

The synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and its derivatives is a multi-step process, typically involving the strategic construction of the heterocyclic systems around the central spiro carbon.[2] Key chemical transformations often include:

  • Spirocyclization: The crucial step where the spirocyclic core is formed, often via intramolecular cyclization.[2]

  • Cyclocondensation: Formation of the oxazinone ring through condensation reactions.[2]

  • Hydrogenation: Utilized for the reduction of intermediates to achieve the final saturated piperidine ring.[2]

A generalized workflow for the synthesis is depicted below.

cluster_synthesis Generalized Synthetic Workflow start Piperidine & Pyridine Precursors step1 Cyclocondensation (Formation of Pyrido-oxazine intermediate) start->step1 step2 Spirocyclization (Intramolecular reaction) step1->step2 step3 Functional Group Interconversion (e.g., Hydrogenation, N-Alkylation) step2->step3 product Final Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Derivative step3->product cluster_pathway Hypothetical Kinase Inhibition Pathway Spiro Spiro Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Spiro->RTK Inhibits Apoptosis Apoptosis Spiro->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes cluster_mic Antimicrobial Susceptibility Testing Workflow start Prepare Standardized Bacterial Inoculum step2 Inoculate Wells with Bacteria start->step2 step1 Serial Dilution of Spiro Compound in 96-well Plate step1->step2 step3 Incubate Plate (16-20 hours) step2->step3 result Read Plate & Determine MIC (Lowest concentration with no growth) step3->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Other Potential Biological Activities

Beyond anticancer and antimicrobial applications, the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold has been implicated in other therapeutic areas, primarily related to the central nervous system (CNS).

  • BACE1 Inhibition: Research has indicated that this compound and its derivatives can act as potent inhibitors of Beta-site APP Cleaving Enzyme 1 (BACE1). B[2]ACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.

  • CGRP Receptor Antagonism: The core scaffold has been utilized as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs effective for the treatment of migraines.

[2]These findings highlight the versatility of the scaffold and suggest that with appropriate derivatization, it could be tailored to target a wide range of biological molecules.

Conclusion and Future Perspectives

The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure combined with the proven bioactivity of its constituent heterocycles makes it an exceptionally promising starting point for the development of new therapeutic agents. The evidence strongly suggests significant potential in oncology and infectious diseases, with intriguing possibilities in neurology.

Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives with diverse substitutions to build a comprehensive Structure-Activity Relationship (SAR) profile for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and downstream effects for the most active compounds.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Employing in silico methods like molecular docking and QSAR to rationalize observed activities and guide the design of next-generation derivatives with enhanced potency and selectivity.

[6][7]The continued exploration of this unique spirocyclic system holds considerable promise for addressing unmet medical needs across multiple disease areas.

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  • National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b]ox[2][8]azine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Retrieved from

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing.
  • ResearchGate. (2025). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • MDPI. (n.d.). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials.
  • Sigma-Aldrich. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d]ox[1][2]azin]-2'(1'H)-one hydrochloride. Retrieved from

  • MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
  • PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [Source not further specified].
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  • National Institutes of Health. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • Semantic Scholar. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER.
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In silico modeling of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Novel Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Derivatives as Kinase Inhibitors

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides an indispensable toolkit for predicting, analyzing, and optimizing the interactions between novel chemical entities and their biological targets, thereby accelerating the identification of promising lead candidates. This guide offers a comprehensive, technically-grounded workflow for the in silico characterization of novel spiro-heterocyclic compounds, specifically focusing on the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold, a structure with significant potential in medicinal chemistry. Using a representative kinase target, we will detail the critical steps from initial structure preparation to advanced molecular dynamics simulations and interaction analysis, providing researchers with a robust framework for virtual screening and lead optimization.

Part 1: Foundational Principles and System Preparation

The journey of a virtual drug candidate begins with meticulous preparation of both the ligand and its target receptor. The quality of these initial structures is paramount, as it directly influences the reliability of all subsequent computational predictions. Our process is designed to be self-validating by adhering to established best practices at each stage.

The Ligand: 3D Structure Generation and Optimization

The starting point is the 2D chemical structure of our novel spiro-compound. A hypothetical derivative of the core scaffold will be used for this guide.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of the ligand is sketched using a chemical drawing tool like MarvinSketch or ChemDraw. This 2D representation is then converted into a 3D structure. Most modern molecular modeling suites, such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source tools like RDKit, can perform this conversion.

  • Tautomeric and Ionization State Prediction: The physiological pH (typically modeled at 7.4) can significantly impact the protonation state of a molecule. It is crucial to generate the most likely tautomeric and ionization states. Tools like Epik (Schrödinger) or the Protonate3D function (MOE) are designed for this purpose, providing a critical layer of biological relevance to the model.

  • Energy Minimization: The initial 3D structure is a crude approximation. A conformational search followed by energy minimization is performed to find a low-energy, sterically favorable conformation. This is typically done using a molecular mechanics force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This step ensures that the ligand conformation is physically realistic before docking.

The Target: Kinase Structure Preparation

For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, a well-validated target in oncology. We will start with a high-resolution crystal structure from the Protein Data Bank (PDB).

Protocol 2: Receptor Preparation

  • PDB Structure Selection and Import: A suitable crystal structure of the target kinase is selected from the PDB. Key considerations include resolution (ideally < 2.5 Å), the presence of a co-crystallized ligand (which helps define the binding site), and the absence of significant mutations or missing residues. For our example, we might select PDB ID: 2GS2, which shows EGFR in complex with a known inhibitor.

  • Initial Cleanup: The raw PDB file contains non-essential components that must be removed. This includes water molecules beyond a certain distance (e.g., 5 Å) from the active site, co-solvents, and any duplicate protein chains.

  • Protonation and Tautomer Assignment: Just as with the ligand, the protein's ionization states must be correctly assigned. This is especially critical for active site residues like Histidine, Aspartate, and Glutamate. Tools like PROPKA or H++ are widely used to predict pKa values of ionizable residues and assign the appropriate protonation states at a given pH.

  • Optimization of Hydroxyl and Thiol Groups: The orientation of hydroxyl groups (e.g., in Ser, Thr, Tyr) and thiol groups (e.g., in Cys) is determined by the local hydrogen-bonding network. This network is optimized to ensure proper interactions can be formed.

  • Restrained Energy Minimization: A final, brief energy minimization of the protein structure is performed. During this step, the heavy atoms are typically restrained to their initial crystallographic positions to prevent significant deviation, while allowing hydrogen atoms to be placed optimally. This relieves any steric clashes introduced during the preparation phase.

Workflow for System Preparation

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure l2 3D Conversion l1->l2 l3 Protonation/Tautomer States (pH 7.4) l2->l3 l4 Energy Minimization (e.g., OPLS4) l3->l4 docking Prepared System for Docking l4->docking r1 Select PDB Structure (e.g., 2GS2) r2 Remove Water & Co-solvents r1->r2 r3 Assign Protonation States (e.g., PROPKA) r2->r3 r4 Optimize H-bond Network r3->r4 r5 Restrained Minimization r4->r5 r5->docking

Caption: Workflow for Ligand and Receptor Preparation.

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of our spiro-compound within the kinase active site.

Defining the Binding Site and Docking Grid

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid" or "bounding box" that encompasses the active site. The most reliable way to define this is by using the position of a co-crystallized ligand from our prepared PDB structure. The grid should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational resources.

Docking Algorithms and Scoring Functions

There are numerous docking programs available, each with its own search algorithm and scoring function.

  • Glide (Schrödinger): Employs a hierarchical search, starting with a systematic search and progressing through Monte Carlo minimization. It uses a proprietary GlideScore function that is empirically derived to approximate binding free energy.

  • GOLD (CCDC): Uses a genetic algorithm to explore the conformational flexibility of the ligand. It offers several scoring functions, such as GoldScore and ChemPLP.

  • AutoDock Vina: A widely used open-source tool that uses a Broyden–Fletcher–Goldfarb–Shanno (BFGS) method for local optimization. Its scoring function is a hybrid of empirical and knowledge-based terms.

The choice of software often depends on available licenses and the specific system being studied. For kinase inhibitors, programs that handle ligand flexibility well are preferred.

Protocol 3: Molecular Docking

  • Grid Generation: Define the center of the docking grid based on the coordinates of the co-crystallized ligand in PDB ID 2GS2. The size of the grid box is typically set to 20-25 Å in each dimension.

  • Ligand Docking: The prepared 3D structure of the spiro-compound is docked into the prepared receptor grid. It is advisable to use multiple docking precision modes (e.g., Standard Precision 'SP' and Extra Precision 'XP' in Glide) to balance speed and accuracy.

  • Pose Analysis: The output of a docking run is a set of predicted binding poses, each with a corresponding docking score. These poses are visually inspected to assess their chemical plausibility. Key interactions, such as hydrogen bonds to the kinase hinge region (a hallmark of many kinase inhibitors), hydrophobic interactions, and any potential steric clashes, are analyzed.

  • Scoring and Ranking: The poses are ranked based on their docking score, which estimates the binding affinity. It is important to remember that this score is a prediction and should be treated as a relative metric for comparing different compounds or poses, rather than an absolute measure of binding energy.

Hypothetical Docking Results Docking Score (kcal/mol) Key H-Bond Interactions Lipophilic Interactions
Pose 1-9.8Met793 (Hinge)Leu718, Val726, Ala743
Pose 2-8.5Thr790Leu844
Pose 3-7.2Met793 (Hinge)Cys797

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view. By simulating the movement of atoms over time, we can assess the stability of the predicted protein-ligand complex and gain deeper insights into the nature of their interactions.

Protocol 4: MD Simulation Setup and Execution

  • System Solvation: The docked protein-ligand complex is placed in a periodic box of a chosen shape (e.g., cubic or orthorhombic). The box is then filled with explicit water molecules (e.g., TIP3P water model).

  • Ionization and Neutralization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize its total charge and to simulate a specific salt concentration, typically around 0.15 M, to mimic physiological conditions.

  • System Equilibration: This is a critical multi-step process to prepare the system for the production simulation.

    • Minimization: The energy of the entire solvated system is minimized to remove any steric clashes.

    • NVT Ensemble (Canonical): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Isothermal-Isobaric): The pressure is then equilibrated to 1 bar while maintaining the target temperature. This ensures the correct density of the system.

  • Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the production simulation is run for a desired length of time, typically ranging from 100 to 500 nanoseconds (ns) for routine stability checks. During this phase, the atomic coordinates are saved at regular intervals (e.g., every 100 picoseconds) to generate a trajectory for analysis.

Workflow for Molecular Dynamics Simulation

start Docked Protein-Ligand Complex solvate Solvate with Water (e.g., TIP3P) start->solvate ions Add Ions (0.15 M NaCl) solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD (100-500 ns) npt->production analysis Trajectory Analysis production->analysis

The Strategic Intermediate: A Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a unique heterocyclic scaffold, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its inherent three-dimensionality and conformational rigidity offer significant advantages in modern drug design, contributing to enhanced target affinity, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth technical overview of this spirocyclic core, encompassing its synthesis, chemical reactivity, and strategic applications in medicinal chemistry, with a particular focus on the development of novel therapeutics for migraine and other neurological disorders. Detailed experimental protocols, mechanistic insights, and a comprehensive analysis of its synthetic utility are presented to empower researchers and drug development professionals in leveraging this valuable building block.

Introduction: The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

The paradigm of drug discovery has progressively shifted from planar, aromatic structures towards molecules with greater three-dimensional complexity.[1][2] This "escape from flatland" is driven by the need for compounds with improved physicochemical properties and higher specificity for their biological targets.[3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution.[3][4] The spirocyclic core imparts a rigid conformational constraint on the molecule, which can pre-organize appended functionalities for optimal interaction with a biological target, thereby enhancing potency and selectivity.[4] Furthermore, the introduction of sp³-rich spirocenters often leads to improved metabolic stability and aqueous solubility, critical parameters in the development of orally bioavailable drugs.[5]

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in key binding interactions and its favorable pharmacokinetic properties.[6] When incorporated into a spirocyclic framework, the resulting spiro-piperidine scaffold combines the advantageous features of both structural motifs.[5] This guide focuses on a particularly compelling example: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one . This molecule has garnered significant attention as a key intermediate in the synthesis of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[7]

This document will serve as a comprehensive technical resource for chemists and pharmacologists, detailing the synthesis of this spiro-intermediate, exploring its reactivity, and showcasing its application in the construction of advanced drug candidates.

Synthesis of the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Core

The construction of the spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core is a multi-step process that hinges on the careful assembly of its constituent heterocyclic systems. A logical and efficient synthetic strategy involves the initial formation of the pyrido[2,3-d]oxazinone ring, followed by the construction of the spiro-linked piperidine. A crucial aspect of this synthesis is the use of a protecting group on the piperidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, which is later removed to provide the versatile secondary amine intermediate.

Synthesis of the N-Boc Protected Intermediate

A plausible and efficient route to the N-Boc protected spiro-intermediate, 1'-(tert-butoxycarbonyl)spiro[piperidine-4,4'-pyrido[2,3-d][2][7]oxazin]-2'(1'H)-one , involves a condensation and subsequent cyclization reaction.

Experimental Protocol: Synthesis of 1'-(tert-butoxycarbonyl)spiro[piperidine-4,4'-pyrido[2,3-d][2][7]oxazin]-2'(1'H)-one

Step 1: Synthesis of 2-Amino-3-hydroxypyridine

A common and effective method for the preparation of 2-amino-3-hydroxypyridine is the reduction of 2-hydroxy-3-nitropyridine.

  • To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) catalyst.

  • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-hydroxypyridine, which can be purified further by silica gel chromatography if necessary.[1]

Step 2: Spirocyclization

  • To a solution of 2-amino-3-hydroxypyridine (1 equivalent) and 1-(tert-butoxycarbonyl)piperidin-4-one (1-1.2 equivalents) in a suitable solvent such as toluene or xylene, add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction for the formation of an intermediate imine and its subsequent intramolecular cyclization.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the carbamate ring of the oxazinone.

  • Purify the resulting 1'-(tert-butoxycarbonyl)spiro[piperidine-4,4'-pyrido[2,3-d][2][7]oxazin]-2'(1'H)-one by silica gel column chromatography.

Deprotection to Yield the Final Intermediate

The final step to obtain the title compound is the removal of the Boc protecting group, which is readily achieved under acidic conditions.

Experimental Protocol: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Dissolve 1'-(tert-butoxycarbonyl)spiro[piperidine-4,4'-pyrido[2,3-d][2][7]oxazin]-2'(1'H)-one (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting crude product, often obtained as a salt (e.g., trifluoroacetate or hydrochloride if HCl is used), can be used directly in subsequent reactions or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base.

  • If necessary, the free base can be purified by silica gel chromatography. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ether or methanol) with a solution of HCl in the same or a miscible solvent.[2][3][7]

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and a complete spectroscopic profile are essential for the unambiguous identification and quality control of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

PropertyValueSource
CAS Number 753440-87-8[4][5]
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Likely a solid at room temperatureInferred
Solubility The hydrochloride salt is expected to have enhanced aqueous solubility.[8][8]

Spectroscopic Data (Predicted and Inferred from Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, as well as distinct signals for the methylene protons of the piperidine ring. The NH proton of the piperidine and the NH proton of the oxazinone ring will also be present, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the spiro carbon, the carbonyl carbon of the lactam, and the aromatic carbons of the pyridine ring, in addition to the signals for the piperidine ring carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the secondary amine and the lactam, as well as a strong absorption for the C=O stretching of the lactam functionality.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one stems from the presence of multiple reactive sites, primarily the secondary amine of the piperidine ring and the lactam functionality of the pyrido-oxazinone core.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key handle for introducing molecular diversity. It readily undergoes a variety of standard transformations, including:

  • N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides.

  • Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes and ketones.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively.

A prominent example of the reactivity of the piperidine nitrogen is its use in the synthesis of CGRP receptor antagonists. In a key step, the spiro-intermediate is coupled with an activated amino acid derivative.

Experimental Protocol: Coupling with an Activated Amino Acid Derivative (Example from Patent Literature)

  • To a solution of an appropriate amino acid derivative (e.g., (R)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride) and a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) in an aprotic polar solvent like N,N-dimethylformamide (DMF), add a tertiary amine base (e.g., triethylamine) and stir at room temperature.

  • To this activated amino acid solution, add Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one portionwise.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 18 hours).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

This reaction showcases the nucleophilic character of the piperidine nitrogen and its utility in forming amide bonds, a common linkage in pharmaceutical agents.

Reactivity of the Pyrido[2,3-d]oxazinone Ring

The pyrido[2,3-d]oxazinone ring system, while relatively stable, can undergo certain transformations:

  • Reduction: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride.[7]

  • Ring-Opening Reactions: Under certain conditions (e.g., strong nucleophiles or harsh acidic/basic conditions), the oxazinone ring may be susceptible to ring-opening.[1][2][3] This reactivity can be exploited for the synthesis of other heterocyclic systems.

G

Applications in Drug Discovery: A Case Study in CGRP Receptor Antagonists

The most prominent application of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is as a key building block in the synthesis of small molecule CGRP receptor antagonists for the treatment of migraine.[7] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor has proven to be an effective therapeutic strategy.

The spiro-intermediate serves as a rigid scaffold onto which other pharmacophoric elements are appended. The piperidine nitrogen is typically used as the attachment point for a side chain that interacts with the CGRP receptor. The inherent three-dimensionality of the spiro core helps to correctly orient this side chain for optimal binding, leading to high-potency antagonists. The pyrido-oxazinone portion of the molecule also contributes to the overall binding affinity and pharmacokinetic properties of the final drug candidate.

The development of these CGRP antagonists highlights the strategic value of using pre-fabricated, complex intermediates like Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This approach allows for the rapid and efficient exploration of structure-activity relationships (SAR) by modifying the appendages attached to the spiro core, accelerating the drug discovery process.

G

Conclusion and Future Outlook

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one stands as a testament to the power of scaffold-based drug design. Its unique three-dimensional architecture and versatile reactivity make it an invaluable intermediate for the synthesis of sophisticated drug candidates. The successful application of this spiro core in the development of CGRP receptor antagonists underscores its potential in addressing challenging therapeutic targets.

As the demand for novel, highly specific, and orally bioavailable drugs continues to grow, the importance of complex and well-characterized synthetic intermediates like Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one will undoubtedly increase. Future research will likely focus on expanding the synthetic utility of this scaffold, exploring its application in other therapeutic areas beyond migraine, and developing even more efficient and scalable synthetic routes to this and related spirocyclic systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available from: [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • US Patent US9802935B2, CGRP receptor antagonists. Google Patents.
  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. ResearchGate. Available from: [Link]

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. Available from: [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. Available from: [Link]

  • Spiro[piperidine-4,4'-pyrido[2,3-d][2][7]oxazin]-2'(1'H)-one. Pharmaffiliates. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][7]oxazine-1,8-diones. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available from: [Link]

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  • Rapid N-Boc Deprotection with TFA. Scribd. Available from: [Link]

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An In-depth Technical Guide to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: From Discovery to Application as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a sophisticated heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into the historical context of its discovery, rooted in the quest for novel therapeutics, and present a detailed, plausible synthetic route based on established chemical principles. The guide will elucidate the rationale behind its molecular design, highlighting how its unique spirocyclic architecture imparts conformational rigidity—a key attribute for achieving high target affinity and selectivity. The primary application of this core, as a pivotal intermediate in the synthesis of the Calcitonin Gene-Related Peptide (CGRP) receptor antagonist HTL22562, will be explored in detail. This exploration includes an examination of the CGRP signaling pathway, the mechanism of action for this class of drugs in migraine therapy, and relevant pharmacological data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Historical Context

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the development of molecules possessing three-dimensional complexity to enhance interaction with biological targets. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a powerful strategy in drug design. The inherent conformational rigidity of these structures can significantly reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.[1]

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (CAS: 753440-87-8) is a prime example of such a scaffold. While the precise date of its first synthesis is not widely publicized, its prominence in the scientific literature is intrinsically linked to the development of advanced therapeutic agents. Its structure, which fuses a piperidine ring with a pyrido[2,3-d]oxazinone system, creates a rigid framework that has proven to be highly valuable. Most notably, this spiro compound has been identified as a key intermediate in the synthesis of HTL22562, a potent and selective Calcitonin Gene-Related Peptide (CGRP) receptor antagonist developed for the acute treatment of migraine.[2][3] The discovery and development of HTL22562 by researchers at Sosei Heptares and Teva Pharmaceuticals underscore the strategic importance of the spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core in achieving the desired pharmacological profile for this class of drugs.[3]

Synthetic Protocols and Mechanistic Rationale

The synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a multi-step process that requires careful selection of starting materials and reaction conditions. The core of the synthesis involves the strategic condensation of two key building blocks: 2-amino-3-hydroxypyridine and a protected 4-piperidone derivative. The following represents a detailed, representative synthetic workflow.

Synthesis of Key Precursors

2.1.1. Preparation of 2-Amino-3-hydroxypyridine

The synthesis of 2-amino-3-hydroxypyridine is crucial for the formation of the pyrido-oxazinone portion of the target molecule. A common and efficient method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[4][5]

  • Step 1: Catalytic Hydrogenation

    • Reaction: 2-hydroxy-3-nitropyridine is dissolved in a suitable solvent, typically methanol.

    • Catalyst: 10% Palladium on carbon (Pd/C) is added to the solution.

    • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation reactor) and stirred overnight at room temperature.

    • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid can be purified by silica gel chromatography to yield 2-amino-3-hydroxypyridine.[5]

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

    • Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

    • Hydrogen Source: Gaseous hydrogen provides a clean and efficient means of reduction, with water being the only byproduct.

2.1.2. N-Boc-4-piperidone as the Spirocyclic Core Precursor

1-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) is a commercially available and commonly used starting material for the synthesis of 4-substituted piperidines.[6] The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for its selective removal later in the synthetic sequence.

Assembly of the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Core

The key spirocyclization step involves the condensation of 2-amino-3-hydroxypyridine with N-Boc-4-piperidone, followed by cyclization to form the oxazinone ring.

  • Step 2: Spirocyclization Reaction

    • Reaction: 2-amino-3-hydroxypyridine and N-Boc-4-piperidone are reacted in a suitable solvent. This reaction can be promoted by acid or base catalysis. A subsequent intramolecular cyclization, often facilitated by a carbonylating agent (e.g., phosgene, triphosgene, or a chloroformate) or by heating, leads to the formation of the oxazinone ring. A plausible one-pot approach or a two-step sequence is feasible.

    • Reaction Conditions: The specific conditions (solvent, temperature, catalyst) would be optimized to maximize the yield of the spirocyclic product.

    • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove any catalysts and byproducts. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the Boc-protected spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

  • Step 3: Deprotection of the Piperidine Nitrogen

    • Reaction: The Boc protecting group is removed from the piperidine nitrogen.

    • Reagents: This is typically achieved under acidic conditions, for example, by treating the Boc-protected compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.

    • Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, often as a salt (e.g., hydrochloride or trifluoroacetate).

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Product Formation 2-hydroxy-3-nitropyridine 2-hydroxy-3-nitropyridine H2, Pd/C H2, Pd/C 2-hydroxy-3-nitropyridine->H2, Pd/C Methanol 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine H2, Pd/C->2-amino-3-hydroxypyridine Condensation_Cyclization Condensation & Cyclization 2-amino-3-hydroxypyridine->Condensation_Cyclization N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Condensation_Cyclization Boc-Spiro-Core N-Boc-Spiro[piperidine-4,4'- pyrido[2,3-d]oxazin]-2'(1'H)-one Condensation_Cyclization->Boc-Spiro-Core Deprotection Deprotection (TFA or HCl) Boc-Spiro-Core->Deprotection Final_Product Spiro[piperidine-4,4'- pyrido[2,3-d]oxazin]-2'(1'H)-one Deprotection->Final_Product

Caption: Synthetic workflow for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Application in Drug Discovery: The Case of HTL22562

The primary and most well-documented application of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is as a foundational scaffold for the CGRP receptor antagonist, HTL22562.[3]

The Role of CGRP in Migraine Pathophysiology

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a potent vasodilator and is critically involved in the transmission of pain signals. In the context of migraine, the activation of the trigeminal nervous system leads to the release of CGRP. This release causes vasodilation of cranial blood vessels and neurogenic inflammation, both of which are thought to be key drivers of migraine pain. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[7]

Mechanism of Action of CGRP Receptor Antagonists

CGRP receptor antagonists, often referred to as "gepants," work by competitively blocking the binding of CGRP to its receptor. By preventing CGRP from activating its receptor, these antagonists inhibit the downstream signaling pathways that lead to vasodilation and pain transmission. This mechanism provides targeted relief from migraine symptoms without the cardiovascular side effects associated with other classes of migraine medications like triptans.

G cluster_0 Normal CGRP Signaling cluster_1 Inhibition by HTL22562 CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Signaling Downstream Signaling (e.g., cAMP increase) Receptor->Signaling Activates Effect Vasodilation & Pain Transmission Signaling->Effect CGRP_blocked CGRP Receptor_blocked CGRP Receptor (CLR/RAMP1) CGRP_blocked->Receptor_blocked Binding Prevented HTL22562 HTL22562 (Antagonist) HTL22562->Receptor_blocked Binds & Blocks No_Signaling Signaling Blocked Receptor_blocked->No_Signaling No_Effect No Vasodilation & Reduced Pain No_Signaling->No_Effect

Caption: Mechanism of CGRP receptor antagonism by HTL22562.

The Structural Rationale for the Spiro Core in HTL22562

The development of HTL22562 was guided by structure-based drug design.[3] The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core was selected to provide a rigid, three-dimensional framework upon which the other pharmacophoric elements could be precisely positioned to optimize interactions with the CGRP receptor binding pocket. This conformational constraint is a key principle of modern drug design, as it minimizes the entropic cost of binding, thereby enhancing affinity. The spirocyclic nature of the core helps to project substituents into specific vectors in space, allowing for fine-tuning of the molecule's fit within the receptor.

Pharmacological Data

The use of the spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core contributed to the excellent pharmacological profile of HTL22562. The following table summarizes key data for this clinical candidate.

ParameterValueSignificanceReference
Binding Affinity (Ki) < 1 nMDemonstrates very high affinity for the human CGRP receptor.[3]
Functional Potency (IC50) PotentEffectively blocks CGRP-mediated signaling in functional assays.[3]
Selectivity HighShows high selectivity for the CGRP receptor over other related receptors.[3]
Metabolic Stability StableThe rigid core contributes to improved metabolic stability.[3]
Solubility GoodPossesses good aqueous solubility, making it suitable for various administration routes.[3]

Conclusion

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is more than just a complex chemical structure; it is a testament to the power of rational, structure-based drug design. Its history is intertwined with the successful development of a new generation of migraine therapeutics. The conformational rigidity imparted by its spirocyclic core has proven to be a critical design element in achieving the high potency and selectivity required for an effective CGRP receptor antagonist. As the fields of medicinal and synthetic chemistry continue to advance, it is likely that this versatile and valuable scaffold will find application in the development of new therapeutic agents targeting a range of diseases. This guide has aimed to provide a thorough understanding of its synthesis, properties, and profound impact on drug discovery.

References

  • Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (n.d.).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023).
  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][4]oxazin]-2'(1'H)-one. (n.d.). Benchchem. Retrieved January 19, 2026, from

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015). Google Patents.
  • Process for the production of 2-amino-3-hydroxypyridines. (1977). Google Patents.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977). Google Patents.
  • Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024). Thieme.
  • Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1][4]oxazine]-1-carboxamide (HTL22562): a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. (2020). Journal of Medicinal Chemistry.

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). The Journal of Organic Chemistry.
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  • Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Tre
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  • Bucknell, S. J., Ator, M. A., Brown, A. J. H., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1][4]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(14), 7906–7920. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Scaffold

The field of medicinal chemistry is in a constant search for novel molecular architectures that can provide therapeutic benefits. One such structure that has garnered significant interest is the spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core. This rigid, three-dimensional scaffold is a key building block in the synthesis of advanced pharmaceutical agents, most notably as a crucial intermediate in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1] CGRP receptor antagonists, such as HTL22562 and rimegepant, are at the forefront of migraine treatment, and the unique topology of this spirocycle is instrumental to their biological activity.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (Compound 3 ), designed for researchers, medicinal chemists, and professionals in drug development. The protocol is based on established synthetic routes and provides detailed insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target spirocycle 3 is efficiently achieved through a two-step process. The overall strategy involves the initial formation of a key amide intermediate, followed by a cyclization reaction to construct the desired pyridoxazinone ring system.

Workflow of the Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization A 2-Aminonicotinic Acid C Intermediate Amide (1) A->C HATU, DIPEA, DMF B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D Intermediate Amide (1) F Target Spirocycle (3) D->F   E Triphosgene, Pyridine, THF E->F  

Caption: Synthetic workflow for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Part 1: Synthesis of the Amide Intermediate

The first part of the synthesis focuses on the formation of the crucial amide intermediate, tert-butyl 4-((2-amino-3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)(methyl)amino)carbonyl)pyridin-4-yl)amino)piperidine-1-carboxylate. This is achieved through a standard peptide coupling reaction.

Protocol: Synthesis of Intermediate Amide (1)
ParameterValueRationale/Causality
Reactants 2-Aminonicotinic AcidProvides the pyridinone backbone.
tert-Butyl 4-aminopiperidine-1-carboxylateIntroduces the piperidine ring.
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the coupling process.
Solvent DMF (N,N-Dimethylformamide)An excellent polar aprotic solvent that dissolves the reactants and reagents, facilitating a homogeneous reaction mixture.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling.
Reaction Time 12-18 hoursAllows for the complete consumption of the starting materials.
Work-up Aqueous work-up with ethyl acetate extractionTo remove water-soluble byproducts and isolate the crude product.
Purification Flash column chromatography on silica gelTo obtain the pure amide intermediate.

Step-by-Step Procedure:

  • To a solution of 2-aminonicotinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure intermediate amide 1 .

Part 2: Cyclization to the Final Product

The second and final part of the synthesis involves the cyclization of the amide intermediate to form the pyridoxazinone ring of the target spirocycle. This is typically achieved using a phosgene equivalent, such as triphosgene, which is a safer and easier-to-handle alternative to phosgene gas.

Protocol: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (3)
ParameterValueRationale/Causality
Reactant Intermediate Amide (1 )The precursor containing the necessary functionalities for cyclization.
Cyclizing Agent TriphosgeneA solid, stable phosgene equivalent that reacts with the amino and amide groups to form the oxazinone ring.[2]
Base PyridineActs as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.[3]
Solvent THF (Tetrahydrofuran)An aprotic solvent that is inert to the reaction conditions and effectively dissolves the reactants.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature to control the initial reactivity of triphosgene and then allowed to warm to ensure completion.
Reaction Time 2-4 hoursSufficient time for the cyclization to occur.
Work-up Quenching with saturated aqueous sodium bicarbonateTo neutralize any remaining acidic species and decompose excess triphosgene.
Purification Flash column chromatography on silica gelTo isolate the pure final product.

Step-by-Step Procedure:

  • Dissolve the intermediate amide 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) to the solution.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: methanol/dichloromethane gradient) to yield spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (3 ) as a solid.

Characterization and Validation

The identity and purity of the synthesized spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

  • Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas upon contact with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • DIPEA and DMF are organic solvents and should be handled in a well-ventilated area.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a key intermediate in the development of CGRP receptor antagonists. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development programs. The provided rationale for each step aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.

References

  • Han, X., et al. (2013). The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(6), 1870-1873.
  • Cotter, R. E., & Fohl, T. (2012). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 8, 1356-1396.
  • Han, X., et al. (2012). The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorganic & Medicinal Chemistry Letters, 22(14), 4723-4727.
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  • Christopher, J. A., et al. (2017). CGRP receptor antagonists. U.S. Patent No. 9,802,935. U.S.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Hao, J., et al. (2018). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(30), 5486-5490.
  • Benchchem. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d][4][5]oxazin]-2'(1'H)-one. Retrieved from [A relevant chemical supplier's website, if applicable, for general information].

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters.
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  • Cosford, N. D. P., et al. (2011). Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. Journal of Medicinal Chemistry, 54(13), 4435-4447.
  • Navarrete-Vázquez, G., et al. (2013). Synthesis, crystal structure, and in vivo evaluation of a tetrazole analogue of clofibric acid. Bioorganic & Medicinal Chemistry Letters, 23(11), 3244-3247.
  • Ramsden, C. A., & Milata, V. (2006). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 8(21), 4723-4726.
  • Degnan, A. P., et al. (2008). Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure. Journal of Medicinal Chemistry, 51(16), 4858-4861.
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Sources

Application Notes and Protocols for the Purification of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds for Drug Discovery

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents, notably calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines[1]. The unique three-dimensional and conformationally rigid structure of spiro compounds like this one is highly valued in medicinal chemistry for enhancing target selectivity and improving metabolic stability[1].

The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its synthetic intermediates. Even minute impurities can lead to unforeseen side reactions, reduced yield in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, ensuring a high-quality starting material for drug development pipelines.

Understanding the Impurity Profile: A Prerequisite for an Effective Purification Strategy

The purification strategy for any compound must be designed with a clear understanding of the potential impurities. The synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one typically involves a spirocyclization reaction[1]. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Side-Reaction Byproducts: The complexity of the cyclization can lead to the formation of isomeric or rearranged products.

  • Reagent-Related Impurities: Excess reagents or their byproducts may persist after the initial work-up.

  • Degradation Products: The spirocyclic core may be susceptible to hydrolysis or oxidation under certain conditions.

A logical workflow for identifying and mitigating these impurities is crucial for a successful purification campaign.

impurity_identification cluster_synthesis Synthesis & Work-up cluster_analysis Crude Product Analysis cluster_purification Purification Strategy synthesis Spirocyclization Reaction workup Aqueous Work-up synthesis->workup tlc TLC Analysis workup->tlc Initial Assessment lcms LC-MS Analysis tlc->lcms Identify m/z of Impurities nmr ¹H NMR Analysis lcms->nmr Structural Elucidation chromatography Chromatography nmr->chromatography Select Method crystallization Crystallization nmr->crystallization Select Method

Caption: Workflow for impurity analysis and purification strategy selection.

Chromatographic Purification: The Workhorse of Intermediate Purification

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For a polar, heterocyclic compound such as Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, normal-phase chromatography using silica gel is often the method of choice.

Principle of Separation

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Polar compounds in the mixture will have a stronger affinity for the stationary phase and will therefore elute more slowly than non-polar compounds. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with increasing polarity can be selectively eluted from the column.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of the crude product.

Materials:

  • Crude Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in DCM or a mixture of DCM/MeOH.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of increasing polarity (e.g., start with 100% DCM, then 2% MeOH in DCM, 5% MeOH in DCM, and 10% MeOH in DCM). A mixture of ethyl acetate and hexanes can also be explored.

    • Visualize the spots under UV light (254 nm). The optimal solvent system should provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a hexane/EtOAc mixture).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Alternative (for less soluble compounds): Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase as needed to elute the target compound. Based on the purification of a downstream product, a mobile phase of ethyl acetate in methanol (e.g., starting with 100% EtOAc and gradually adding MeOH up to a 20:1 ratio of EtOAc:MeOH) is a promising starting point[2].

    • Once the target compound begins to elute, maintain the mobile phase composition until all of the product has been collected.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides a high surface area for effective separation of polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Methanol (e.g., 0-5% MeOH in EtOAc) or Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM)Allows for the elution of compounds with a range of polarities. The basic nitrogen in the piperidine ring may benefit from a small amount of a basic modifier like triethylamine (0.1%) to reduce tailing.
Loading Technique Dry loading (adsorption onto silica)Recommended for compounds with limited solubility in the initial mobile phase to ensure a narrow starting band and better separation.

Crystallization: The Path to High Purity

Crystallization is a powerful purification technique that can yield highly pure crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Protocol 2: Recrystallization from a Single Solvent

This method is suitable when a solvent is identified in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

  • Purified Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (from chromatography or crude if of sufficient initial purity)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound and a few drops of the chosen solvent (e.g., ethanol, as it has been used for similar heterocyclic structures[3]).

    • If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.

    • If the compound is sparingly soluble at room temperature, gently heat the mixture. If the compound dissolves upon heating, the solvent is a good candidate.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Add the solvent in small portions to avoid using an excess, which would reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

crystallization_workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for recrystallization.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to determine the purity of the final product. A combination of analytical techniques should be employed to provide a comprehensive assessment.

Analytical Technique Information Provided Typical Conditions
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. Detection: UV at 254 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of impurities.Similar conditions to HPLC, coupled with a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of structurally related impurities.Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Melting Point Indication of purity; a sharp melting range suggests high purity.Calibrated melting point apparatus.
Protocol 3: Purity Determination by Reversed-Phase HPLC

Materials:

  • Purified Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound and dissolve it in a suitable solvent (e.g., 1 mL of ACN/water 1:1) to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered good for an intermediate.

Conclusion

The purification of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a critical step in the synthesis of advanced drug candidates. By employing a systematic approach that includes a thorough understanding of potential impurities, the judicious application of chromatographic and crystallization techniques, and rigorous analytical assessment of purity, researchers can ensure the high quality of this important intermediate. The protocols outlined in this guide provide a solid foundation for developing a robust and scalable purification process, ultimately contributing to the successful advancement of new therapeutics.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Heal, W. et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • Arkivoc. (n.d.). Alternative conditions for the synthesis of novel spiro[1,3-N,N-heterocyclic-adamantanes].
  • BenchChem. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d][4][5]oxazin]-2'(1'H)-one. Retrieved from BenchChem website.

  • ResearchGate. (2024, March 11). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist.
  • Google Patents. (n.d.). US10259812B2 - CGRP receptor antagonists.

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Application and Protocol Guide for the Characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[piperidine-4,4'-pyrido[2,3-d][1]oxazin]-2'(1'H)-one is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of advanced pharmaceutical agents, such as the calcitonin gene-related peptide (CGRP) receptor antagonist HTL22562, which is investigated for migraine treatment[2]. The unique three-dimensional architecture imparted by the spirocyclic junction, where a piperidine ring and a pyrido[2,3-d][1]oxazin-2-one moiety are fused at a single carbon, offers conformational rigidity. This rigidity can enhance target selectivity and improve metabolic stability, making such scaffolds highly valuable in drug discovery[2][3].

Given its role as a critical building block, the comprehensive and unambiguous characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is paramount to ensure the quality, purity, and structural integrity of downstream products. This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of this molecule. We will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.

Molecular Structure and Key Features

  • Chemical Name: Spiro[piperidine-4,4'-pyrido[2,3-d][1]oxazin]-2'(1'H)-one

  • CAS Number: 753440-87-8[2][4]

  • Molecular Formula: C₁₁H₁₃N₃O₂[5]

  • Molecular Weight: 219.24 g/mol [2]

  • Core Components:

    • Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.

    • Pyrido[2,3-d]oxazinone Ring System: A bicyclic structure containing a pyridine ring fused to an oxazinone ring.

    • Spiro Center: A quaternary carbon atom that serves as the single connection point for both ring systems.

The analytical challenge lies in confirming the connectivity of these components and establishing the overall three-dimensional structure. The following sections outline a multi-technique approach to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a molecule like Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Rationale for NMR Strategy

The complexity of the spirocyclic system necessitates a comprehensive NMR analysis. While ¹H and ¹³C NMR provide initial information on the chemical environment and number of protons and carbons, 2D NMR is crucial for establishing connectivity. For instance, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying the spiro-carbon by observing long-range correlations from protons on adjacent carbons.[1][6]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) H1 ¹H NMR Prep->H1 Analyze C13 ¹³C{¹H} NMR H1->C13 Next COSY 2D COSY C13->COSY Establish ¹H-¹H correlations HSQC 2D HSQC COSY->HSQC Correlate ¹H to directly attached ¹³C HMBC 2D HMBC HSQC->HMBC Correlate ¹H to ¹³C over 2-3 bonds Assign Assign signals HMBC->Assign Structure Confirm Structure & Connectivity Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the compound's solubility.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Protocol 1.2: 2D NMR (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the proton spin systems within the piperidine and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment to establish the connectivity between different fragments of the molecule and to unambiguously identify the quaternary spiro-carbon. For example, protons on the carbons adjacent to the spiro center should show a correlation to the spiro-carbon signal in the HMBC spectrum.[1][6]

Expected ¹H NMR Signals Expected ¹³C NMR Signals Key 2D Correlations
Aromatic protons (pyridine ring)Aromatic carbons (pyridine ring)COSY: Correlations between adjacent aromatic protons.
Aliphatic protons (piperidine ring)Aliphatic carbons (piperidine ring)COSY: Correlations between geminal and vicinal protons on the piperidine ring.
NH proton (oxazinone ring)Carbonyl carbon (C=O)HMBC: Correlation from the NH proton to the carbonyl carbon.
NH proton (piperidine ring)Spiro-carbonHMBC: Correlations from protons on carbons α to the piperidine nitrogen and α to the spiro-center to the respective carbons.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry is a critical technique for confirming the molecular weight of the synthesized compound and providing evidence for its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the elemental composition.

Rationale for MS Strategy

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, heterocyclic molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Subsequent tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner, providing structural insights.[6][7]

Protocol 2.1: LC-MS and HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS.

  • Infusion Analysis (for HRMS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • The expected exact mass for [C₁₁H₁₃N₃O₂ + H]⁺ is 220.1086 . The high resolution and accuracy of the measurement will confirm the elemental composition.

  • LC-MS/MS Analysis (for Fragmentation):

    • Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.

    • Set the mass spectrometer to acquire MS/MS spectra of the precursor ion (m/z 220.1).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of CO₂ from the oxazinone ring or fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical compounds and intermediates. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Rationale for HPLC Method Development

A gradient elution method using a C18 column is a robust starting point for developing a separation method for this compound. The gradient allows for the effective separation of the main compound from potential impurities with different polarities. UV detection is suitable as the pyrido-oxazinone chromophore is expected to absorb UV light.[8][9]

Protocol 3.1: RP-HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient Program: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax), likely in the 230-280 nm range.[8]

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

X-ray Crystallography: Definitive 3D Structure

For an unambiguous and absolute determination of the molecular structure, including the stereochemistry of the spiro center and the conformation of the rings, single-crystal X-ray crystallography is the gold standard.[10][11]

Rationale for X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography provides a precise map of atomic positions in the solid state. This technique is invaluable for confirming the orthogonal arrangement of the two ring systems around the spiro-carbon, a characteristic feature of such compounds.[10][12]

Protocol 4.1: Single-Crystal Growth and Data Collection

  • Crystal Growth: Growing single crystals of sufficient quality is often the most challenging step.

    • Method: Slow evaporation of a saturated solution of the compound is a common technique.

    • Solvents: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with hexane).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the atomic positions and thermal parameters to obtain the final, detailed 3D structure. The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles.

Summary of Analytical Techniques

Technique Purpose Key Information Provided
NMR Spectroscopy Primary Structure ElucidationAtomic connectivity, chemical environment of nuclei, ¹H-¹³C correlations.
Mass Spectrometry Molecular Weight & Formula ConfirmationMolecular weight, elemental composition (HRMS), fragmentation patterns.
HPLC Purity AssessmentQuantitative determination of purity and detection of impurities.
X-ray Crystallography Definitive 3D StructureAbsolute stereochemistry, bond lengths, bond angles, solid-state conformation.

Conclusion

The analytical characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one requires a multi-faceted approach. By logically combining NMR spectroscopy, mass spectrometry, HPLC, and, where possible, X-ray crystallography, researchers can ensure the unequivocal identification, purity, and structural integrity of this important pharmaceutical intermediate. The protocols and rationales provided in this guide offer a robust framework for achieving reliable and reproducible characterization, supporting the advancement of drug development programs that utilize this valuable molecular scaffold.

References

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  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

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  • Design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Spiro[piperidine-4,4'-pyrido[2,3-d][1]oxazin]-2'(1'H)-one hydrochloride. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

  • CAS 1038866-44-2: Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][…]. (n.d.). CymitQuimica. Retrieved January 19, 2026, from https://www.cymitquimica.com/cas/1038866-44-2
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  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Structural Characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the definitive structural elucidation of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (CAS: 753440-87-8), a key heterocyclic scaffold in medicinal chemistry.[1][2][3] This spirocyclic compound serves as a critical intermediate in the synthesis of advanced therapeutic agents, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment.[1] Given its complex three-dimensional structure and therapeutic importance, unambiguous characterization is paramount. This guide presents an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven protocols for sample preparation, data acquisition, and spectral interpretation, explaining the scientific rationale behind each step to ensure reliable and reproducible results for researchers in drug discovery and development.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule as complex as Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon resonances and to confirm the connectivity across the spirocyclic core.[4][5][6]

Protocol 1: Optimized Sample Preparation for NMR

The quality of NMR data is directly dependent on meticulous sample preparation.[7] The choice of solvent and sample concentration is critical for achieving high-resolution spectra and preventing experimental artifacts.

Methodology:

  • Solvent Selection:

    • Dissolve 15-20 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which ensures complete dissolution. Critically, it allows for the observation of exchangeable protons, such as the N-H protons on the piperidine and pyridoxazinone rings, which would be lost in solvents like D₂O.[8]

  • Sample Concentration:

    • For ¹H NMR: A concentration of ~5 mg/0.6 mL is sufficient.

    • For ¹³C and 2D NMR: A higher concentration of 15-25 mg/0.6 mL is required.[7]

    • Rationale: ¹³C nuclei have low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H, resulting in significantly lower sensitivity. 2D experiments also require higher concentrations to achieve an adequate signal-to-noise ratio for cross-peak detection in a reasonable timeframe.[9]

  • Filtration and Transfer:

    • Prepare the sample in a clean, dry vial.

    • Filter the solution through a pipette fitted with a small plug of glass wool into a 5 mm NMR tube.

    • Rationale: This step removes any particulate matter that could interfere with the magnetic field homogeneity, leading to broadened spectral lines and poor shimming.[9]

  • Final Sample Volume:

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).

    • Rationale: This volume ensures that the sample fills the entire active volume of the spectrometer's receiver coil, maximizing signal detection and allowing for accurate automatic shimming.

Expected ¹H and ¹³C NMR Spectral Data

The unique spirocyclic structure results in a distinct NMR fingerprint. The following tables provide predicted chemical shifts based on the analysis of similar heterocyclic systems and functional groups.[10][11][12] The atom numbering scheme used for assignments is shown below.

Chemical structure with atom numbering for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Number Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-1' ~10.5 br s - Pyridooxazinone N-H
H-5' ~7.9 dd J = 7.5, 1.5 Aromatic Proton
H-7' ~7.5 dd J = 8.0, 1.5 Aromatic Proton
H-6' ~7.1 t J = 7.8 Aromatic Proton
H-1 ~2.5-3.0 br s - Piperidine N-H
H-2, H-6 (axial) ~3.0-3.2 m - Piperidine CH₂
H-2, H-6 (eq) ~2.7-2.9 m - Piperidine CH₂
H-3, H-5 (axial) ~1.8-2.0 m - Piperidine CH₂

| H-3, H-5 (eq) | ~1.6-1.8 | m | - | Piperidine CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Number Predicted δ (ppm) Assignment
C-2' ~165.0 Carbonyl (C=O)
C-8a' ~150.0 Aromatic Quaternary C
C-4a' ~148.0 Aromatic Quaternary C
C-7' ~130.0 Aromatic CH
C-5' ~125.0 Aromatic CH
C-6' ~115.0 Aromatic CH
C-4 ~75.0 Spiro Carbon (C-O)
C-2, C-6 ~45.0 Piperidine CH₂ (N-C)

| C-3, C-5 | ~35.0 | Piperidine CH₂ |

Protocol 2: 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are required to definitively establish the bonding network.[13][14]

Methodology:

  • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks. Expect to see correlations between H-5'/H-6' and H-6'/H-7' in the aromatic system, and within the piperidine ring between H-2/H-3 and H-5/H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This experiment will definitively link the proton and carbon assignments listed in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to probe long-range (2-3 bond) ¹H-¹³C correlations. This is the most powerful experiment for confirming the overall structure. Key expected correlations include:

    • Correlations from piperidine protons (H-3, H-5) to the spiro carbon (C-4).

    • Correlations from aromatic protons (H-5') to the spiro carbon (C-4) and the carbonyl carbon (C-2').

    • Correlations from the N-H proton (H-1') to adjacent quaternary carbons (C-8a') and the carbonyl (C-2').

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 15-25mg in 0.6mL DMSO-d6 NMR_1D Acquire 1D Spectra (¹H, ¹³C) Prep->NMR_1D Assign_1D Initial Assignment of Protons & Carbons NMR_1D->Assign_1D Provides chemical shifts & multiplicities NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Correlate Establish Connectivity via 2D Cross-Peaks NMR_2D->Correlate Provides through-bond correlations Assign_1D->NMR_2D Assign_1D->Correlate Structure Final Structure Confirmation Correlate->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is an indispensable tool in pharmaceutical analysis, providing highly accurate mass measurements that enable the determination of elemental composition and the study of fragmentation pathways for structural confirmation.[15][16] Electrospray Ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique that typically produces an intact protonated molecular ion, [M+H]⁺.[17][18]

Protocol 3: HRMS Sample Preparation and Data Acquisition

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Rationale: The acidic mobile phase promotes protonation of the basic nitrogen atoms in the molecule, ensuring efficient ionization in positive ion mode ([M+H]⁺).[19] The low concentration prevents detector saturation.

  • Instrumentation and Acquisition:

    • Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • MS¹ (Full Scan): Acquire a full scan spectrum to determine the accurate mass of the protonated molecular ion. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

    • MS² (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. A stepped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragments.

Expected HRMS Data and Fragmentation Analysis

The power of HRMS lies in its precision, which allows for the confident determination of a molecule's elemental formula.[20][21]

  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Exact Monoisotopic Mass: 219.1008

  • Expected [M+H]⁺: m/z 220.1086

Tandem MS (MS/MS) provides structural information by breaking the molecule into smaller, diagnostic pieces. The proposed fragmentation pathway below is based on established principles for similar heterocyclic systems.[22][23][24][25]

Table 3: Predicted HRMS and MS/MS Fragmentation Data

m/z (Predicted) Elemental Formula Description
220.1086 C₁₁H₁₄N₃O₂⁺ [M+H]⁺ (Parent Ion)
202.0980 C₁₁H₁₂N₃O⁺ Loss of H₂O
174.0667 C₉H₈N₃O⁺ Loss of C₂H₄ (ethylene) from piperidine ring opening
146.0715 C₈H₈N₂O⁺ Loss of CO from m/z 174
119.0558 C₇H₇N₂⁺ Loss of HCN from m/z 146

| 94.0657 | C₅H₈N₂⁺ | Piperidine-related fragment |

Proposed MS/MS Fragmentation Pathway

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M+H]⁺ m/z 220.1086 C₁₁H₁₄N₃O₂⁺ F1 m/z 202.0980 C₁₁H₁₂N₃O⁺ M->F1 - H₂O F2 m/z 174.0667 C₉H₈N₃O⁺ M->F2 - C₂H₄ (ethylene) (Piperidine Ring Opening) F3 m/z 146.0715 C₈H₈N₂O⁺ F2->F3 - CO F4 m/z 119.0558 C₇H₇N₂⁺ F3->F4 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

The structural characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one requires a multi-faceted analytical approach. The protocols detailed in this guide, combining advanced 1D and 2D NMR spectroscopy with High-Resolution Mass Spectrometry, provide a robust and validated workflow. NMR spectroscopy establishes the precise atomic connectivity and stereochemical arrangement, while HRMS confirms the elemental composition and provides complementary structural evidence through fragmentation analysis. By following these detailed methodologies, researchers can achieve unambiguous and confident structural elucidation of this important pharmaceutical building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: LCGC North America URL: [Link]

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Application Notes and Protocols for X-ray Crystallography of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on obtaining and analyzing single-crystal X-ray diffraction data for a novel class of compounds: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one derivatives. These spirocyclic systems, incorporating a piperidine ring fused to a pyrido[2,3-d]oxazinone core, present unique structural features of significant interest in medicinal chemistry. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow from crystal growth to final structure validation.

Introduction: The Structural Significance of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-ones

Spirocyclic scaffolds are of paramount importance in drug discovery, often imparting improved pharmacological properties due to their rigid, three-dimensional nature. The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one framework is a promising heterocyclic system. The piperidine moiety is a common feature in many bioactive compounds[1]. Understanding the precise three-dimensional arrangement of substituents on both the piperidine and the pyrido[2,3-d]oxazinone rings is critical for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for unambiguously determining these molecular structures at atomic resolution[2][3][4].

This guide will navigate the user through the entire process, from the crucial first step of obtaining diffraction-quality crystals to the final stages of structure solution, refinement, and data reporting.

The Crystallization Challenge: From Soluble Molecule to Ordered Crystal

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals[5]. The size, shape, and internal order of the crystal directly impact the quality of the diffraction data. For Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one derivatives, careful consideration of their physicochemical properties is key. These molecules often possess a moderate polarity and the potential for hydrogen bonding through the N-H group of the oxazinone and potentially other substituents.

Pre-Crystallization Preparation: The Importance of Purity

Crystallization is a purification technique, but starting with highly pure material (>95%) significantly increases the chances of success[6]. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques such as flash chromatography or recrystallization should be employed prior to setting up crystallization experiments[7].

Crystallization Techniques for Spirocyclic Systems

A variety of crystallization methods should be screened to find the optimal conditions for crystal growth. Given the nature of these spiro compounds, the following techniques are recommended starting points:

  • Slow Evaporation: This is the simplest method and often a good starting point. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: This technique offers more control over the rate of supersaturation[8]. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent[9][8]. Crystallization occurs at the interface between the two liquids.

Table 1: Recommended Starting Solvents and Anti-Solvents for Crystallization Screening

Solvent SystemGood Solvents (for dissolving the compound)Anti-Solvents (for inducing precipitation)
Polar Aprotic Dichloromethane, Chloroform, AcetoneHexanes, Heptane, Diethyl ether
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl ether
Ethers/Esters Tetrahydrofuran, Ethyl acetateHexanes, Heptane

Protocol 1: High-Throughput Crystallization Screening

  • Prepare a stock solution of the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one derivative in a good solvent (e.g., Dichloromethane) at a concentration of 10-20 mg/mL.

  • Dispense 100 µL of the stock solution into multiple small glass vials (e.g., 1 mL).

  • To each vial, add a different anti-solvent dropwise until slight turbidity is observed.

  • If no turbidity is observed, proceed with setting up vapor diffusion or slow evaporation experiments with the corresponding anti-solvents.

  • Seal or cover the vials appropriately and leave them undisturbed in a vibration-free environment.

  • Monitor the vials for crystal growth over several days to weeks.

From Crystal to Data: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), the next step is to collect diffraction data[2]. This is performed using a single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection

A single, well-formed crystal is selected under a microscope and mounted on a goniometer head. The crystal is then cooled in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

dot

Caption: Overall workflow from pure compound to final validated crystal structure.

Table 2: Typical Data Collection Parameters

ParameterTypical ValueRationale
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for small organic molecules. Cu may be used for weakly diffracting crystals.[4]
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data.
Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 5-60 seconds per frameDependent on crystal diffracting power and X-ray source intensity.
Data Completeness > 99%Ensures a sufficient number of unique reflections are measured for an accurate structure determination.

Protocol 2: Data Collection

  • Select a suitable crystal and mount it on a cryo-loop.

  • Flash-cool the crystal in the nitrogen stream of the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform a preliminary unit cell determination to assess crystal quality.

  • Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and resolution.

  • Execute the full data collection run.

  • After data collection, integrate the raw diffraction images to obtain a reflection file (e.g., an HKL file).

Unveiling the Structure: Solution and Refinement

With a complete set of diffraction data, the next stage is to determine the arrangement of atoms in the crystal lattice. This is a computational process, typically performed using software packages like SHELX[10][11][12][13] or through graphical user interfaces like Olex2[14][15][16].

Structure Solution

The "phase problem" is the central challenge in crystallography. Direct methods, as implemented in programs like SHELXS or SHELXT, are powerful techniques for solving the structures of small molecules. These programs use statistical relationships between the intensities of the reflections to determine initial phases, which in turn allows for the calculation of an initial electron density map.

Structure Refinement

The initial model from the structure solution is then refined against the experimental data using a least-squares minimization process, commonly with programs like SHELXL[11][12][13]. This iterative process involves:

  • Atom Assignment: Identifying and assigning the correct atom types (C, N, O, etc.) to the electron density peaks.

  • Anisotropic Refinement: Modeling the thermal motion of non-hydrogen atoms as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Disorder and Twinning: Addressing any static or dynamic disorder in the crystal structure. For instance, the piperidine ring may adopt multiple chair or boat conformations[1].

  • Validation: Assessing the quality of the final model using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF).

dot

Caption: The iterative cycle of crystallographic structure solution and refinement.

Protocol 3: Structure Solution and Refinement using Olex2 with SHELX

  • Load the integrated reflection data (.hkl file) and the instrument file (.ins or .res) into Olex2[15][16].

  • Use the olex2.solve command or the integrated SHELXT program to solve the structure.

  • An initial model should appear. Identify the molecular fragment corresponding to the spiro compound.

  • Begin the refinement process using SHELXL. A common command in Olex2 is refi.

  • Assign atom types and refine anisotropically for all non-hydrogen atoms.

  • Add hydrogen atoms using the aFIX command or the graphical tools in Olex2.

  • Continue to refine the structure for several cycles until the R1 value converges and is typically below 5-7% for good quality data.

  • Check the difference electron density map for any significant residual peaks that might indicate disorder or missing atoms.

  • Model any disorder if present. The piperidine ring is a candidate for conformational disorder[1].

  • Once the model is complete and the refinement has converged, generate a final Crystallographic Information File (CIF)[17][18][19].

Data Validation and Reporting: Ensuring Scientific Rigor

The final step is to validate the crystal structure and prepare the data for publication or internal reporting. The Crystallographic Information File (CIF) is the standard format for archiving and sharing crystallographic data[17][18][19][20].

CIF Validation

Before deposition or publication, the CIF should be checked for completeness and consistency using the IUCr's checkCIF service[21]. This service will generate a report highlighting any potential issues with the data or refinement that may need to be addressed.

Key Crystallographic Parameters to Report

A standard crystallographic data table should be generated, including the following information:

Table 3: Example of Crystallographic Data Reporting

ParameterExample Value
Chemical formulaC₁₇H₁₇N₃O₂
Formula weight307.34
Crystal system, space groupMonoclinic, P2₁/c
Unit cell dimensions (a, b, c, β)a = 8.5 Å, b = 15.2 Å, c = 11.8 Å, β = 95.5°
Volume1515 ų
Z, Calculated density4, 1.348 Mg/m³
Absorption coefficient0.093 mm⁻¹
F(000)648
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5 to 27.5°
Reflections collected / unique9876 / 3450 [R(int) = 0.035]
Completeness to θ = 27.5°99.8 %
Data / restraints / parameters3450 / 0 / 208
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Conclusion

The X-ray crystallographic analysis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one derivatives provides invaluable, unambiguous structural information that is essential for advancing drug discovery programs based on this scaffold. By following the systematic approach outlined in these application notes—from meticulous crystallization screening to rigorous structure refinement and validation—researchers can confidently determine the three-dimensional structures of these novel compounds. This detailed structural knowledge will undoubtedly accelerate the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

References

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Application Notes and Protocols: The Strategic Use of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in the Synthesis of Potent CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The calcitonin gene-related peptide (CGRP) has been clinically validated as a key mediator in the pathophysiology of migraine.[1] Consequently, antagonism of the CGRP receptor has emerged as a premier therapeutic strategy for the acute and preventative treatment of this debilitating neurological disorder. Small molecule CGRP receptor antagonists, known as "gepants," represent a significant advancement in migraine therapy.[2] A crucial structural motif in the development of next-generation gepants is the spirocyclic core, which imparts conformational rigidity, enhancing both target selectivity and metabolic stability.[3] This document provides a detailed guide on the synthesis and application of a key building block, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one , in the construction of advanced CGRP receptor antagonists.

Section 1: The CGRP Pathway and the Role of Spirocyclic Scaffolds

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] Upon binding of CGRP, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] This signaling cascade contributes to the vasodilation and neurogenic inflammation associated with migraine attacks.

CGRP_Signaling CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Gas Gαs Receptor->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Antagonist Spirocyclic Antagonist Antagonist->Receptor Blocks

Caption: CGRP signaling pathway and antagonist intervention.

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one serves as a conformationally restricted scaffold. This structural feature is paramount as it pre-organizes the molecule into a three-dimensional shape that is complementary to the binding pocket of the CGRP receptor, thereby minimizing the entropic penalty of binding and leading to higher affinity and selectivity.

Section 2: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

The synthesis of this pivotal spirocyclic intermediate is achieved through a multi-step sequence, culminating in a key spirocyclization reaction.

Synthesis of Precursor: 2-Amino-3-hydroxypyridine

The synthesis of 2-amino-3-hydroxypyridine is a prerequisite for the construction of the pyrido[2,3-d]oxazinone ring system.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine

  • Step 1: Nitration of 2-hydroxypyridine (Not detailed in provided search results)

  • Step 2: Reduction of 2-hydroxy-3-nitropyridine [6]

    • To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Palladium on carbon (1 g).

    • Flush the reaction vessel with argon, then bubble hydrogen gas through the solution for 10 minutes.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the mixture through a pad of Celite®, washing the Celite® with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the resulting solid by silica gel chromatography (eluting with 5% MeOH in CH₂Cl₂) to afford 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[6]

Plausible Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

While a specific detailed protocol for the spirocyclization was not explicitly found in the provided search results, a plausible synthetic route can be constructed based on established chemical principles for the formation of similar spirocyclic systems. This would likely involve the reaction of 2-amino-3-hydroxypyridine with a protected 4-piperidone derivative, followed by cyclization.

Proposed Protocol 2: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Step 1: Reaction of 2-Amino-3-hydroxypyridine with a Carbonyl Source

    • In a suitable solvent such as dioxane or toluene, combine 2-amino-3-hydroxypyridine and an equimolar amount of a carbonylating agent (e.g., triphosgene or a chloroformate derivative) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • The reaction would likely proceed at elevated temperatures to form an intermediate isocyanate or carbamate in situ.

  • Step 2: Spirocyclization with N-Boc-4-piperidone

    • To the reaction mixture from Step 1, add N-Boc-4-piperidone. The addition of a Lewis acid catalyst may be beneficial to activate the ketone.

    • The intramolecular cyclization would then occur, forming the spirocyclic core.

  • Step 3: Deprotection

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Note: This proposed protocol is based on general synthetic strategies for similar heterocyclic compounds and would require experimental optimization.

Section 3: Characterization of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Thorough characterization is essential to confirm the identity and purity of the synthesized spiro compound.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the pyrido-oxazinone system and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants would be indicative of the spirocyclic structure.
¹³C NMR Resonances for the carbonyl carbon of the oxazinone, the spiro carbon, and the distinct aromatic and aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃N₃O₂: 219.1008 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Specific experimental NMR and MS data were not available in the provided search results and would need to be obtained upon synthesis.

Section 4: Application in CGRP Receptor Antagonist Synthesis

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a versatile intermediate for the synthesis of more complex CGRP receptor antagonists. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis_Workflow Start 2-Amino-3-hydroxypyridine + N-Boc-4-piperidone Spiro Spiro[piperidine-4,4'-pyrido [2,3-d]oxazin]-2'(1'H)-one Start->Spiro Spirocyclization Functionalization Functionalization (e.g., Amide Coupling) Spiro->Functionalization Derivatization Antagonist Final CGRP Receptor Antagonist Functionalization->Antagonist Synthesis

Caption: Synthetic workflow for CGRP antagonists.

Section 5: Protocols for Evaluating CGRP Receptor Antagonist Activity

Once a final antagonist is synthesized using the spirocyclic intermediate, its biological activity must be assessed. The following are standard protocols for determining the potency of CGRP receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of the synthesized compound to displace a radiolabeled ligand from the CGRP receptor, providing an affinity value (Ki).

Protocol 3: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human CGRP receptor (CLR/RAMP1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 5-20 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-hCGRP) and a range of concentrations of the test compound.

  • Equilibration: Incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters rapidly with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Accumulation)

This assay measures the ability of the antagonist to inhibit the CGRP-induced increase in intracellular cAMP.

Protocol 4: cAMP Functional Assay

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing human CLR and RAMP1.

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the synthesized antagonist for 15-30 minutes at 37°C.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of CGRP (typically the EC₈₀) for 10-15 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the CGRP-induced cAMP response against the concentration of the antagonist to determine the IC₅₀ value.

Section 6: Conclusion

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a valuable and strategically important building block in the synthesis of novel CGRP receptor antagonists. Its rigid spirocyclic structure provides a solid foundation for developing compounds with improved pharmacological properties. The synthetic and analytical protocols outlined in these application notes provide a comprehensive guide for researchers in the field of migraine drug discovery.

References

  • Crouch MF, Osmond RI. New strategies in drug discovery for GPCRs: High throughput detection of cellular ERK phosphorylation. Comb Chem High Throughput Screen. 2008;11:344–356.
  • Doods H, Hallermayer G, Wu D, et al. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist. Br J Pharmacol. 2000;129(3):420-423.
  • Eurofins Discovery. CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - FR. Accessed January 19, 2026. [Link]

  • Poyner DR, Sexton PM, Marshall I, et al. International Union of Pharmacology. XXXII. The calcitonin gene-related peptide, amylin and adrenomedullin receptors. Pharmacol Rev. 2002;54(2):233-246.
  • ResearchGate. A diagrammatic representation of the key CGRP signalling pathways. Accessed January 19, 2026. [Link]

  • ResearchGate. Intracellular signalling pathway of CGRP. Accessed January 19, 2026. [Link]

  • BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Accessed January 19, 2026. [Link]

  • Pharmaffiliates. Spiro[piperidine-4,4'-pyrido[2,3-d][6][7]oxazin]-2'(1'H)-one. Accessed January 19, 2026. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Accessed January 19, 2026. [Link]

  • CymitQuimica. CAS 1038866-44-2: Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][…]. Accessed January 19, 2026. https://www.cymitquimica.com/cas/1038866-44-2
  • PubMed. CGRP receptor antagonists: design and screening. Accessed January 19, 2026. [Link]

  • Walker CS, Hay DL. CGRP receptor signalling pathways. Br J Pharmacol. 2013;170(7):1293-1307.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 19, 2026.
  • DTIC. Piperidine Synthesis. Accessed January 19, 2026. [Link]

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Application Notes and Protocols: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one as a Versatile Precursor for BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Imperative of BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease (AD), a devastating neurodegenerative disorder, is characterized by the progressive decline of cognitive function. A central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1] The generation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1), an aspartyl protease.[2] This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying therapies for AD.[3] The inhibition of BACE1 is hypothesized to reduce the production of Aβ, thereby slowing or preventing the neurotoxic cascade that leads to neuronal dysfunction and death.

Spirocyclic scaffolds have emerged as a promising structural motif in the design of BACE1 inhibitors. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more flexible acyclic or simple cyclic analogs.[4] The spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core represents a key building block in the synthesis of a new generation of BACE1 inhibitors, offering a unique combination of structural features amenable to chemical modification and optimization.

This comprehensive guide provides detailed application notes and protocols for the synthesis of spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and its subsequent elaboration into a potent BACE1 inhibitor. Furthermore, we present robust protocols for the in vitro evaluation of these inhibitors, enabling researchers to accelerate their drug discovery efforts in the fight against Alzheimer's disease.

The Strategic Advantage of the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Scaffold

The design of effective BACE1 inhibitors is a significant challenge in medicinal chemistry. The enzyme's active site is relatively large and shallow, making it difficult to achieve high-affinity binding with small molecules. Moreover, inhibitors must possess excellent blood-brain barrier permeability to reach their target in the central nervous system. The spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold offers several advantages in addressing these challenges:

  • Conformational Rigidity: The spirocyclic nature of the molecule restricts the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity. This pre-organization of the molecule for binding can result in higher potency.

  • Three-Dimensionality: The non-planar structure of the spiro scaffold allows for the exploration of chemical space in three dimensions, enabling the design of inhibitors that can make optimal contacts with the BACE1 active site.

  • Chemical Tractability: The piperidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. The pyrido[2,3-d]oxazinone core also presents opportunities for further chemical modification.

  • Improved Physicochemical Properties: Spirocyclic compounds often exhibit improved metabolic stability and membrane permeability compared to their more linear counterparts, which is crucial for developing orally bioavailable drugs that can cross the blood-brain barrier.

Synthetic Protocols

Part 1: Synthesis of the Precursor: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

This multi-step synthesis is designed to be a robust and scalable route to the target spirocyclic precursor.

Diagram of the Synthetic Pathway for the Spiro Precursor

synthetic_pathway cluster_0 Step 1: Synthesis of Pyrido[2,3-d][1,3]oxazine-2,4(1H,3H)-dione cluster_1 Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate cluster_2 Step 3: Spirocyclization cluster_3 Step 4: Boc Deprotection A 2-Amino-3-hydroxypyridine C Pyrido[2,3-d][1,3]oxazine-2,4(1H,3H)-dione A->C Heat B Urea B->C G tert-Butyl 2'-oxospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate C->G D 4-Piperidone monohydrate hydrochloride F tert-Butyl 4-oxopiperidine-1-carboxylate D->F Triethylamine, DMAP E Di-tert-butyl dicarbonate (Boc)2O E->F F->G H Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one G->H Trifluoroacetic acid (TFA)

Caption: Synthetic route to the spiro precursor.

Step 1: Synthesis of Pyrido[2,3-d][2][4]oxazine-2,4(1H,3H)-dione

  • Rationale: This step involves the cyclization of 2-amino-3-hydroxypyridine with urea to form the pyridoxazinone core. This is a common and efficient method for the synthesis of this heterocyclic system.

  • Materials:

    • 2-Amino-3-hydroxypyridine (1.0 eq)[4][5]

    • Urea (3.0 eq)

  • Procedure:

    • Combine 2-amino-3-hydroxypyridine and urea in a round-bottom flask.

    • Heat the mixture to 180-190 °C with stirring for 4-6 hours. The mixture will melt and then solidify.

    • Cool the reaction mixture to room temperature.

    • Triturate the solid with hot water, filter, and wash with ethanol to afford the crude product.

    • Recrystallize from a suitable solvent (e.g., DMF/water) to yield pure pyrido[2,3-d][2][4]oxazine-2,4(1H,3H)-dione.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent spirocyclization step.[6]

  • Materials:

    • 4-Piperidone monohydrate hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (2.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend 4-piperidone monohydrate hydrochloride in DCM.

    • Add triethylamine and stir for 15 minutes at room temperature.

    • Add (Boc)₂O and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a solid.[7]

  • Characterization: Confirm the structure by ¹H NMR and mass spectrometry.

Step 3: Spirocyclization to form tert-Butyl 2'-oxospiro[piperidine-4,4'-pyrido[2,3-d][2][4]oxazine]-1-carboxylate

  • Rationale: This key step involves a base-catalyzed condensation reaction between the pyridoxazinone and the N-Boc-4-piperidone to form the spirocyclic core.

  • Materials:

    • Pyrido[2,3-d][2][4]oxazine-2,4(1H,3H)-dione (1.0 eq)

    • tert-Butyl 4-oxopiperidine-1-carboxylate (1.1 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve pyrido[2,3-d][2][4]oxazine-2,4(1H,3H)-dione and tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiro compound.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 4: Boc Deprotection to Yield Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Rationale: The final step is the removal of the Boc protecting group to liberate the free piperidine nitrogen, which is essential for the subsequent derivatization.

  • Materials:

    • tert-Butyl 2'-oxospiro[piperidine-4,4'-pyrido[2,3-d][2][4]oxazine]-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected spiro compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a mixture of DCM and isopropanol.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Synthesis of a Representative BACE1 Inhibitor

This protocol describes the alkylation of the spiro precursor with a 2-chloro-N-arylacetamide to generate a potential BACE1 inhibitor.

Diagram of the BACE1 Inhibitor Synthesis

inhibitor_synthesis cluster_0 Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide cluster_1 Step 2: N-Alkylation A 4-Fluoroaniline C 2-Chloro-N-(4-fluorophenyl)acetamide A->C Base (e.g., Triethylamine) B Chloroacetyl chloride B->C E 1'-(2-((4-Fluorophenyl)amino)-2-oxoethyl)spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one C->E D Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one D->E Potassium carbonate, DMF

Caption: Synthesis of a representative BACE1 inhibitor.

Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

  • Rationale: This step prepares the electrophilic partner for the N-alkylation reaction. The 4-fluorophenyl group is chosen as a representative aryl moiety often found in BACE1 inhibitors.

  • Materials:

    • 4-Fluoroaniline (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-fluoroaniline and triethylamine in DCM and cool to 0 °C.

    • Slowly add chloroacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[8]

  • Characterization: Confirm the structure by ¹H NMR and mass spectrometry.

Step 2: N-Alkylation to form the Final BACE1 Inhibitor

  • Rationale: The free piperidine nitrogen of the spiro precursor acts as a nucleophile, displacing the chloride from the 2-chloro-N-(4-fluorophenyl)acetamide to form the final inhibitor.

  • Materials:

    • Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (1.0 eq)

    • 2-Chloro-N-(4-fluorophenyl)acetamide (1.1 eq)

    • Potassium carbonate (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Combine the spiro precursor, 2-chloro-N-(4-fluorophenyl)acetamide, and potassium carbonate in DMF.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final BACE1 inhibitor.

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, HRMS, and determine purity by HPLC.

In Vitro Evaluation of BACE1 Inhibitory Activity

BACE1 Enzymatic Assay Protocol
  • Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the cleavage of a fluorogenic peptide substrate by recombinant human BACE1.[9][10] In the intact substrate, a fluorophore is quenched by a nearby quencher. Upon cleavage by BACE1, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)

    • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Test compounds (dissolved in DMSO)

    • BACE1 inhibitor (positive control)

    • Black, low-volume 96- or 384-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • To each well of the microplate, add the test compound or control (assay buffer with DMSO for negative control, known BACE1 inhibitor for positive control).

    • Add the BACE1 enzyme solution to all wells except the blank (substrate-only) wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., every minute for 30-60 minutes) using an appropriate excitation and emission wavelength pair for the specific FRET substrate.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the BACE1 Enzymatic Assay Workflow

bace1_assay A Prepare serial dilutions of test compounds B Add compounds and controls to 96-well plate A->B C Add BACE1 enzyme B->C D Pre-incubate at 37°C C->D E Add BACE1 FRET substrate D->E F Kinetic fluorescence reading E->F G Calculate initial velocities F->G H Determine % inhibition and IC50 values G->H

Caption: Workflow for the BACE1 enzymatic assay.

Cell-Based BACE1 Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[11] Typically, a cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) is used. The level of Aβ peptides (Aβ40 and Aβ42) secreted into the cell culture medium is quantified by ELISA.

  • Materials:

    • HEK293 cells stably expressing human APP (HEK293-APP)

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • Known BACE1 inhibitor (positive control)

    • Aβ40 and Aβ42 ELISA kits

    • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Procedure:

    • Plate HEK293-APP cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or controls for 24-48 hours.

    • Collect the conditioned cell culture medium.

    • Measure the concentrations of Aβ40 and Aβ42 in the medium using specific ELISA kits according to the manufacturer's instructions.

    • In parallel, assess the viability of the cells treated with the test compounds to rule out cytotoxicity-mediated effects on Aβ production.

    • Calculate the percent inhibition of Aβ production for each compound concentration and determine the IC₅₀ values.

Table 1: Representative Data for a BACE1 Inhibitor

Assay TypeParameterValue
BACE1 Enzymatic AssayIC₅₀15 nM
Cell-Based Assay (Aβ40)IC₅₀50 nM
Cell-Based Assay (Aβ42)IC₅₀45 nM
Cell Viability (MTT)CC₅₀>10 µM

Conclusion

The spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold is a valuable and versatile precursor for the development of novel BACE1 inhibitors. The synthetic protocols and evaluation methods detailed in this guide provide a comprehensive framework for researchers to synthesize and characterize new chemical entities targeting BACE1. The strategic use of this spirocyclic core, combined with robust in vitro testing, will undoubtedly contribute to the advancement of potential disease-modifying therapies for Alzheimer's disease.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66687106, Spiro[piperidine-4,4'-pyrido[2,3-d][2][4]oxazin]-2'(1'H)-one hydrochloride. [Link]

  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease. Alzheimer's Research & Therapy, 6(9), 1-3. [Link]

  • Ghosh, A. K., Brindisi, M., & Tang, J. (2012). Developing β-secretase inhibitors for treatment of Alzheimer's disease. Journal of neurochemistry, 120 Suppl 1, 8–24. [Link]

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  • Baranowski, T. C., et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR protocols, 6(2), 103885. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

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  • ResearchGate. A mild and eco-friendly, one-pot synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. [Link]

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  • Mancini, F., Naldi, M., Cavrini, V., & Andrisano, V. (2007). Multiwell fluorometric and colorimetric microassays for the evaluation of β-secretase (BACE-1) inhibitors. Analytical and bioanalytical chemistry, 388(5-6), 1175–1183. [Link]

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In vitro assays for "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assays for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Activity as a Putative p53-MDM2 Interaction Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Rationale for Investigating Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one as a p53-MDM2 Inhibitor

The spirooxindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This diverse activity profile stems from the rigid, three-dimensional arrangement of the spirocyclic system, which allows for precise orientation of functional groups to interact with biological targets. One of the most promising anticancer strategies involving spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction (PPI).[3][4]

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[5][6] In many human cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[7] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[6][8] The discovery that small molecules can disrupt this PPI and reactivate p53 has opened a new avenue for cancer therapy.[5]

Given that the broader class of spirooxindoles has yielded potent p53-MDM2 inhibitors, it is scientifically sound to hypothesize that "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" and its analogs may possess similar activity. This document provides a comprehensive, tiered workflow of in vitro assays designed to rigorously evaluate this hypothesis, progressing from initial biochemical screening to detailed biophysical and cell-based validation.

The p53-MDM2 Autoregulatory Feedback Loop

Under normal cellular conditions (normoxia), p53 and MDM2 exist in a tightly controlled autoregulatory feedback loop. p53 promotes the transcription of the MDM2 gene. The resulting MDM2 protein then binds to p53, targeting it for degradation and thus keeping p53 levels low. In response to cellular stress (e.g., DNA damage), this interaction is disrupted, allowing p53 levels to rise and activate downstream pathways for tumor suppression. Small-molecule inhibitors aim to mimic the effect of cellular stress by preventing MDM2 from binding to p53.

p53_MDM2_Pathway cluster_nucleus Nucleus Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Active) Stress->p53 Activates MDM2_gene MDM2 Gene p53->MDM2_gene Promotes Transcription p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 Protein MDM2_gene->MDM2 Translation (in cytoplasm) MDM2->p53_MDM2 p53_MDM2->p53 Leads to p53 Degradation Inhibitor Spiro-Compound (Inhibitor) Inhibitor->p53_MDM2 Blocks Interaction

Caption: The p53-MDM2 autoregulatory feedback loop and point of intervention for inhibitors.

A Tiered In Vitro Assay Cascade

A logical, multi-tiered approach is essential for validating a compound's mechanism of action. This workflow ensures that data from high-throughput primary screens are confirmed with more detailed, lower-throughput assays, ultimately building a robust evidence package for the compound's activity.

Assay_Workflow cluster_0 Tier 1: Primary Biochemical Screening (Hit Identification) cluster_1 Tier 2: Biophysical Characterization (Binding Affinity & Kinetics) cluster_2 Tier 3: Cell-Based Validation (Cellular Activity & MoA) ELISA Competitive ELISA (Does it disrupt the interaction?) SPR Surface Plasmon Resonance (SPR) (How strongly and how fast does it bind?) ELISA->SPR FP Fluorescence Polarization (FP) (Homogeneous alternative to ELISA) FP->SPR Reporter p53 Reporter Gene Assay (Does it activate p53 signaling in cells?) SPR->Reporter MTT Cellular Proliferation Assay (MTT) (Does it selectively kill p53-WT cancer cells?) Reporter->MTT

Caption: A tiered workflow for characterizing p53-MDM2 inhibitors.

Part 1: Primary Biochemical Assays for Hit Identification

These assays are designed to rapidly screen compounds for their ability to directly disrupt the p53-MDM2 protein-protein interaction in a purified, cell-free system.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay measures the ability of a test compound to compete with p53 for binding to MDM2 that is immobilized on a microplate. A decrease in the signal from a p53-detecting antibody corresponds to inhibitory activity.[6][9]

Materials:

Reagent Recommended Source
Recombinant Human MDM2 Protein Boston Biochem (#E3-202) or equivalent
Recombinant Human p53 Protein Boston Biochem (#SP-405) or equivalent
Anti-p53 Monoclonal Antibody (e.g., DO-1) Santa Cruz Biotechnology
HRP-conjugated Secondary Antibody Jackson ImmunoResearch
TMB Substrate Thermo Fisher Scientific
High-binding 96-well plates Corning
Wash Buffer (PBST) 0.05% Tween-20 in PBS
Blocking Buffer 5% non-fat dry milk or BSA in PBST

| Stop Solution | 2N H₂SO₄ |

Step-by-Step Methodology:

  • Coating: Dilute recombinant MDM2 protein to 2 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with 200 µL/well of PBST. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).

  • Compound & Protein Incubation: Wash the plate 3 times with PBST.

    • Prepare serial dilutions of the Spiro-compound in assay buffer (e.g., 1% DMSO in PBST).

    • In a separate plate, pre-incubate 50 µL of the test compound dilutions with 50 µL of recombinant p53 protein (e.g., at a final concentration of 100 nM) for 30 minutes at RT.

    • Transfer 100 µL of the compound/p53 mixture to the MDM2-coated plate. Include controls: no compound (maximum signal) and no p53 (background).

    • Incubate for 2 hours at RT with gentle shaking.

  • Primary Antibody: Wash the plate 3 times with PBST. Add 100 µL of anti-p53 antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.

  • Secondary Antibody: Wash the plate 3 times with PBST. Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT in the dark.

  • Detection: Wash the plate 5 times with PBST. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark.

  • Read Plate: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.[8]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Part 2: Biophysical Characterization of Binding

Once a compound shows activity in a primary screen, it is crucial to confirm direct binding to the target and quantify the binding affinity and kinetics.

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time binding events. MDM2 protein is immobilized on a sensor chip, and the test compound is flowed over the surface. The change in mass upon binding is detected, allowing for the determination of association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.[10][11]

Materials:

Reagent/Instrument Recommended Source
SPR Instrument (e.g., Biacore, Cytiva) Cytiva, Reichert Technologies
CM5 Sensor Chip Cytiva
Amine Coupling Kit (EDC, NHS, Ethanolamine) Cytiva
Recombinant Human MDM2 Protein As above
Running Buffer (e.g., HBS-EP+) Cytiva

| Test Compound | Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one |

Step-by-Step Methodology:

  • Chip Preparation and Immobilization:

    • Equilibrate the CM5 sensor chip with Running Buffer.

    • Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize MDM2 (diluted to ~20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired response level (e.g., 5000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution series of the Spiro-compound in Running Buffer containing a constant percentage of DMSO (e.g., 1%).

    • Inject the compound dilutions over the reference and MDM2-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration.

    • Monitor the association phase (typically 120-180 seconds) followed by a dissociation phase where only Running Buffer is flowed over the chip (typically 300-600 seconds).

    • Between each concentration, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[12]

    • This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Part 3: Cell-Based Assays for Mechanistic Validation

These assays confirm that the compound's biochemical activity translates into the desired biological effect within a cellular context.

Protocol 3: p53-Responsive Luciferase Reporter Gene Assay

Principle: This assay uses a cancer cell line (which expresses wild-type p53) that has been engineered to contain a luciferase reporter gene under the control of a p53-responsive promoter. If the test compound inhibits MDM2, p53 will be stabilized and activated, leading to the transcription of the luciferase gene and a quantifiable light signal.[13][14]

Materials:

Reagent/Cell Line Recommended Source
p53 Luciferase Reporter HCT116 Cell Line BPS Bioscience (#79282)
Growth Medium (e.g., McCoy's 5A + 10% FBS) ATCC, Gibco
ONE-Step Luciferase Assay System BPS Bioscience (#60690)
Opaque-walled 96-well plates Corning
Nutlin-3a (Positive Control) SelleckChem

| Luminometer | Promega, PerkinElmer |

Step-by-Step Methodology:

  • Cell Seeding: Seed the p53 reporter cells into a white, clear-bottom 96-well plate at a density of ~10,000 cells per well in 90 µL of growth medium. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Spiro-compound and the positive control (Nutlin-3a) in assay medium. Add 10 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.

  • Lysis and Luciferase Measurement:

    • Allow the plate and the ONE-Step Luciferase reagent to equilibrate to room temperature.

    • Add 100 µL of the ONE-Step Luciferase reagent to each well.

    • Rock the plate gently for 10-15 minutes at RT to ensure complete cell lysis.

  • Read Plate: Measure luminescence using a microplate luminometer.[15]

Data Analysis: Calculate the fold-activation of the luciferase signal for each treatment relative to the vehicle (DMSO) control. Plot fold-activation versus compound concentration to determine the EC₅₀ value.

Protocol 4: Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. To confirm a p53-dependent mechanism of action, the compound's effect is compared between a cancer cell line with wild-type p53 (e.g., HCT116, MCF-7) and a cell line that is p53-mutant or null (e.g., SW480, NCI-H1299). A potent MDM2 inhibitor should be significantly more cytotoxic to the p53 wild-type cells.[5]

Materials:

Reagent/Cell Line Recommended Source
HCT116 (p53-WT) and SW480 (p53-mutant) cells ATCC
Appropriate cell culture media and FBS ATCC, Gibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Sigma-Aldrich
DMSO or Solubilization Buffer Sigma-Aldrich

| 96-well flat-bottom plates | Corning |

Step-by-Step Methodology:

  • Cell Seeding: Seed both p53-WT and p53-mutant cells into separate 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the Spiro-compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully aspirate the media from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot percent viability versus log concentration for each cell line to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the p53-WT cell line compared to the p53-mutant line supports a p53-dependent mechanism of action.

References

  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Receptors and Signal Transduction. Available at: [Link][2][3][18]

  • Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein. Analyst. Available at: [Link][10][19]

  • p53 reporter luciferase assays. Bio-protocol. Available at: [Link][14]

  • Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network. International Journal of Molecular Sciences. Available at: [Link][11]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry. Available at: [Link][1]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Available at: [Link][4]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link][17]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][20]

  • Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction. PLOS ONE. Available at: [Link][12]

  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences. Available at: [Link][21]

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences. Available at: [Link][7]

  • p53 Luciferase Reporter HCT116 Cell Line. BPS Bioscience. Available at: [Link][15]

  • Inhibition of MDM2 and MDMX-p53 binding by peptides in ELISA. ResearchGate. Available at: [Link][9]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link][5]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy. Available at: [Link][6]

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Cell-based assays for CGRP receptor antagonism using "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays for CGRP Receptor Antagonism using "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one"

Abstract: The calcitonin gene-related peptide (CGRP) receptor is a prime target for the development of therapeutics for migraine.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the antagonism of the CGRP receptor by novel compounds, with a specific focus on "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one," a known intermediate in the synthesis of CGRP receptor antagonists.[4] We will delve into the underlying principles of two robust assay formats: a competitive cAMP accumulation assay and a CRE-luciferase reporter gene assay. This guide offers not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The CGRP Receptor and its Role in Migraine

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[1][5] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are key contributors to migraine pain.[5][6][7] The CGRP receptor, a member of the G protein-coupled receptor (GPCR) family, is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8][9]

Upon CGRP binding, the receptor primarily couples to the Gαs protein, which activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP Response Element-Binding protein (CREB).[10] Activated CREB translocates to the nucleus and drives the transcription of genes containing cAMP Response Elements (CRE) in their promoters.[12] The central role of this signaling pathway in migraine has made the CGRP receptor a key target for therapeutic intervention.[3]

This application note will focus on methodologies to quantify the inhibitory effect of compounds like "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" on this signaling cascade.

The CGRP Signaling Pathway

The canonical CGRP signaling pathway provides distinct points for downstream measurement of receptor activation. Understanding this pathway is fundamental to designing and interpreting cell-based functional assays.

CGRP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds & Activates Gs Gαs Receptor->Gs Activates Antagonist Spiro Compound (Antagonist) Antagonist->Receptor Binds & Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CRE CRE pCREB->CRE Binds Gene Reporter Gene (e.g., Luciferase) CRE->Gene Drives Transcription

Caption: CGRP Receptor Signaling Cascade.

Assay Principle and Design Considerations

To evaluate the potency of an antagonist, we measure its ability to inhibit the CGRP-induced signal. This is typically achieved by stimulating cells with a fixed concentration of CGRP (agonist) in the presence of varying concentrations of the antagonist.

Cell Line Selection

The choice of cell line is critical for a successful assay. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney 293): These cells are easily transfected and have low endogenous GPCR expression, making them a "clean" background for expressing the CGRP receptor.[13][14] Commercially available stable cell lines, such as the CGRPR/CRE Luciferase Reporter HEK293 Cell Line, can simplify assay development.[15][16]

  • CHO-K1 (Chinese Hamster Ovary): Similar to HEK293 cells, CHO-K1 cells are a robust and widely used platform for stable expression of GPCRs, including the CGRP receptor.[17][18][19][20]

For the protocols below, we will assume the use of a CHO-K1 cell line stably expressing the human CGRP receptor (CLR and RAMP1).

Why Use a Phosphodiesterase (PDE) Inhibitor?

Intracellular cAMP levels are regulated by both its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). To amplify and sustain the cAMP signal for robust detection, a PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is commonly included in the assay buffer.[21][22]

Protocol 1: HTRF-Based cAMP Accumulation Assay

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP.[23] The assay is based on the competition between endogenous cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[21] When the antibody binds the d2-tracer, FRET occurs. Cellular cAMP displaces the tracer, leading to a decrease in the FRET signal.

HTRF Assay Workflow

HTRF_Workflow Start Start Step1 Seed CHO-CGRP cells in 384-well plate Start->Step1 Step2 Add serial dilutions of Spiro Compound Step1->Step2 Step3 Add CGRP agonist (EC80 concentration) Step2->Step3 Step4 Incubate at RT (e.g., 30-60 min) Step3->Step4 Step5 Add HTRF Reagents: cAMP-d2 & Anti-cAMP-Cryptate Step4->Step5 Step6 Incubate at RT (e.g., 60 min) Step5->Step6 Step7 Read plate on HTRF-compatible reader Step6->Step7 End End Step7->End

Caption: HTRF cAMP Antagonist Assay Workflow.

Materials and Reagents
  • Cells: CHO-K1 cells stably expressing the human CGRP receptor.

  • Assay Plate: 384-well, low-volume, white microplate.

  • Compound: "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" dissolved in DMSO.

  • Agonist: Human α-CGRP.

  • Reagents: HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).[23]

  • Buffers: Stimulation buffer (e.g., PBS containing 1 mM IBMX).

  • Instrumentation: HTRF-compatible microplate reader.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture CHO-CGRP cells to ~80-90% confluency.

    • Harvest cells using an enzyme-free dissociation buffer and resuspend in stimulation buffer to a density of 0.5 - 1.0 x 10^6 cells/mL. The optimal cell density should be determined empirically to ensure the cAMP signal is within the linear range of the assay.[22]

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate (2,500 - 5,000 cells/well).

  • Compound Addition:

    • Prepare a serial dilution of the spiro compound in stimulation buffer. A typical starting concentration is 10 mM in DMSO, followed by dilution to achieve a final top concentration of 10-100 µM in the assay.

    • Add 2.5 µL of the diluted compound to the wells. For control wells (max signal), add 2.5 µL of stimulation buffer with the corresponding DMSO concentration.

  • Agonist Stimulation:

    • Prior to the main experiment, determine the EC50 of CGRP in an agonist dose-response curve. For the antagonist assay, use a concentration of CGRP that elicits ~80% of the maximal response (EC80).

    • Prepare a 4x concentrated solution of CGRP (at its EC80) in stimulation buffer.

    • Add 2.5 µL of the CGRP solution to all wells except the basal control (no stimulation). Add 2.5 µL of stimulation buffer to the basal control wells.

    • The final volume in each well is now 10 µL.

  • Incubation:

    • Seal the plate and incubate for 30-60 minutes at room temperature.[24]

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP-Cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-Cryptate solution to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[24]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).

Data Analysis and Expected Results
  • Calculate the HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[21]

  • Normalize Data: Normalize the data as a percentage of inhibition, where 0% inhibition is the signal from wells with CGRP alone (max signal) and 100% inhibition is the signal from wells with no CGRP (basal signal).

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Top (Max Signal) HTRF ratio with CGRP (EC80) + vehicle8,000
Bottom (Basal) HTRF ratio with vehicle only (no CGRP)25,000
IC50 Concentration of antagonist causing 50% inhibition150 nM
Hill Slope Slope of the dose-response curve~1.0

Table 1: Example Data from HTRF cAMP Assay.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity downstream of cAMP production.[25][26] An increase in intracellular cAMP leads to the activation of CREB, which binds to CRE sites in a synthetic promoter driving the expression of a reporter gene, typically firefly luciferase.[1][12] An antagonist will block this CGRP-induced luciferase expression.

Luciferase Reporter Assay Workflow

Luciferase_Workflow Start Start Step1 Seed HEK293-CGRPR-CRE-Luc cells in 96-well plate Start->Step1 Step2 Incubate for 18-24h Step1->Step2 Step3 Add serial dilutions of Spiro Compound Step2->Step3 Step4 Add CGRP agonist (EC80 concentration) Step3->Step4 Step5 Incubate at 37°C (e.g., 4-6 hours) Step4->Step5 Step6 Add Luciferase Assay Reagent Step5->Step6 Step7 Read luminescence Step6->Step7 End End Step7->End

Caption: CRE-Luciferase Antagonist Assay Workflow.

Materials and Reagents
  • Cells: HEK293 cell line stably expressing the human CGRP receptor and a CRE-luciferase reporter construct (e.g., BPS Bioscience #79529).[15][16]

  • Assay Plate: 96-well, white, clear-bottom microplate.

  • Compound: "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" dissolved in DMSO.

  • Agonist: Human α-CGRP.

  • Reagents: Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System, Promega GloSensor™).[27][28]

  • Media: Growth medium (e.g., MEM with 10% FBS, Pen/Strep) and Assay Medium (e.g., MEM + 1% BSA).[15]

  • Instrumentation: Luminometer or microplate reader with luminescence detection capability.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the HEK293-CGRPR-CRE-Luc cells into a 96-well plate at a density of ~35,000 cells per well in 100 µL of growth medium.[16]

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound and Agonist Preparation:

    • On the day of the assay, aspirate the growth medium.

    • Prepare serial dilutions of the spiro compound in assay medium.

    • Add 50 µL of the diluted compound to the wells. For control wells, add 50 µL of assay medium with the appropriate DMSO concentration.

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • As with the HTRF assay, the EC80 concentration of CGRP should be predetermined.

    • Prepare a 2x concentrated solution of CGRP (at its EC80) in assay medium.

    • Add 50 µL of the CGRP solution to all wells except the basal control. Add 50 µL of assay medium to the basal control wells.

    • The final volume in each well is now 100 µL.

  • Incubation for Gene Expression:

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[16] This allows for transcription and translation of the luciferase reporter gene.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.[16]

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Analysis and Expected Results
  • Data Normalization: Normalize the raw luminescence data (Relative Light Units, RLU) as a percentage of inhibition, with 0% inhibition being the CGRP-stimulated signal and 100% inhibition being the basal signal.

  • Dose-Response Curve and IC50 Determination: Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit with a four-parameter logistic equation to calculate the IC50.

ParameterDescriptionExample Value
Top (Max Signal) RLU with CGRP (EC80) + vehicle500,000
Bottom (Basal) RLU with vehicle only (no CGRP)25,000
IC50 Concentration of antagonist causing 50% inhibition180 nM
Z'-factor A measure of assay quality (>0.5 is excellent)0.8

Table 2: Example Data from CRE-Luciferase Reporter Assay.

Conclusion

The cAMP accumulation and CRE-luciferase reporter gene assays are robust, reliable, and high-throughput compatible methods for characterizing the antagonism of the CGRP receptor. The HTRF cAMP assay provides a direct and rapid measurement of the second messenger, while the luciferase reporter assay measures a downstream transcriptional event, offering a biologically integrated readout of receptor signaling. By employing these detailed protocols, researchers can effectively determine the potency of novel compounds like "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" and advance the development of new therapeutics for migraine.

References

  • CGRP Receptor Signalling Pathways. PubMed. Available at: [Link]

  • Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. Available at: [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Available at: [Link]

  • A yeast FRET biosensor enlightens cAMP signaling. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Intracellular signalling pathway of CGRP. ResearchGate. Available at: [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • What is the mechanism of Calcitonin Gene-Related Peptide (CGRP) receptors?. Dr.Oracle. Available at: [Link]

  • Role of CGRP Signaling in Migraine Pathophysiology. Lilly Medical. Available at: [Link]

  • Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells. JoVE. Available at: [Link]

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  • HTRF cAMP Antagonist Assay. BindingDB. Available at: [Link]

  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. Available at: [Link]

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  • Calcitonin gene-related peptide. Wikipedia. Available at: [Link]

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  • Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PMC - PubMed Central. Available at: [Link]

  • Endogenous GPCRs in HEK293 cells were incubated with a variety of known... ResearchGate. Available at: [Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. NIH. Available at: [Link]

  • Calcitonin Gene Related Peptide Receptor (CGRPR)/CRE Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link]

  • CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1. PubMed Central. Available at: [Link]

  • Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers. Available at: [Link]

  • Distinct Patterns of Internalization of Different Calcitonin Gene-Related Peptide Receptors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Stimulation of adenylate cyclase by amylin in CHO-K1 cells. PubMed. Available at: [Link]

  • CGRPR/CRE Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link]

  • Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine. PMC. Available at: [Link]

  • Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors. NIH. Available at: [Link]

  • Pharmacological Characterization of Novel -Calcitonin Gene-Related Peptide (CGRP) Receptor Peptide Antagonists That Are Selective for Human CGRP Receptors. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Characterizing the BACE1 Inhibition Kinetics of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Amyloid Production in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder marked by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the production of these toxic Aβ peptides.[1][3] This central role in the amyloid cascade hypothesis makes BACE1 a prime therapeutic target for the development of disease-modifying drugs.[4][5] Inhibition of BACE1 has the potential to reduce Aβ production, thereby slowing or preventing the progression of AD.[1][6]

Spirocyclic scaffolds, such as that found in Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, are of significant interest in medicinal chemistry.[7] Their conformationally rigid structures can enhance target selectivity and improve metabolic stability, making them attractive candidates for enzyme inhibitors.[7] Indeed, research indicates that derivatives of this spiro compound exhibit potent activity as BACE1 inhibitors.[7]

This document provides a comprehensive guide for characterizing the inhibitory activity of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (referred to hereafter as "Test Compound") against BACE1. The protocols herein describe the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition (MOA) through detailed kinetic studies.

Principle of the BACE1 FRET Assay

The kinetic analysis of BACE1 inhibition is most commonly and efficiently performed using a Fluorescence Resonance Energy Transfer (FRET) assay.[8][9] This method provides a sensitive and continuous measure of enzyme activity.[8]

The core components of the assay are:

  • BACE1 Enzyme: Purified, recombinant human BACE1.

  • FRET Substrate: A synthetic peptide designed based on the BACE1 cleavage site in the amyloid precursor protein (APP), often incorporating the "Swedish" mutation to enhance cleavage.[8][9] This peptide is dual-labeled with a fluorescent donor molecule and a quenching acceptor molecule.

The principle is straightforward: In the intact substrate, the quencher is in close proximity to the donor, suppressing its fluorescence signal through FRET.[9][10] When BACE1 cleaves the peptide, the donor and quencher are separated, disrupting the energy transfer.[8] This separation results in a measurable increase in fluorescence intensity that is directly proportional to the rate of BACE1 enzymatic activity.[8][11] An inhibitor will slow this rate, leading to a reduced fluorescence signal over time.

Materials and Reagents

Reagent/MaterialSupplier & Cat. No. (Example)Storage
Recombinant Human BACE1 EnzymeThermo Fisher Scientific (P2985)-80°C
BACE1 FRET Substrate (Red)Thermo Fisher Scientific (P2985)-20°C (Protect from light)
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)BPS Bioscience (71657)4°C or Room Temperature
Test Compound: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-oneBenchChem (753440-87-8)As per manufacturer
Known BACE1 Inhibitor (Positive Control)e.g., Verubecestat (MK-8931)As per manufacturer
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichRoom Temperature
96-well or 384-well Black Assay Plates, Low-VolumeCorningRoom Temperature
Fluorescence Microplate Readere.g., Tecan, BioTek, BMG LabtechN/A

Experimental Protocols

Preparation of Stock Solutions and Reagents
  • Test Compound Stock: Prepare a 10 mM stock solution of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of a known BACE1 inhibitor (e.g., Verubecestat) in 100% DMSO.

  • BACE1 Enzyme Working Solution: Thaw the BACE1 enzyme on ice. Dilute the enzyme to a final concentration of ~7.5-10 ng/µL in cold BACE1 Assay Buffer.[12] Prepare only the amount needed for the experiment and keep on ice. Avoid repeated freeze-thaw cycles.[13]

  • Substrate Working Solution: Thaw the BACE1 FRET substrate. Prepare a master mix by diluting the substrate in BACE1 Assay Buffer according to the manufacturer's protocol (e.g., 1 µL substrate per 69 µL buffer).[12] Protect from light.

Protocol 1: IC50 Determination

This protocol determines the concentration of the Test Compound required to inhibit 50% of BACE1 activity.

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM Test Compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM).

    • Further dilute each concentration from the DMSO plate into BACE1 Assay Buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Plate Setup (96-well format):

    • Blank Wells (No Enzyme): Add 90 µL of BACE1 Assay Buffer.[12]

    • Negative Control (100% Activity): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Positive Control (Max Inhibition): Add 10 µL of the diluted known BACE1 inhibitor (at a concentration >100x its known Ki).

    • Test Compound Wells: Add 10 µL of each serially diluted Test Compound.

  • Enzyme Addition & Incubation:

    • Prepare a master mix of the Substrate Working Solution. Add 70 µL to every well except the "Blank" wells.[12]

    • Pre-incubation: Allow the plate to incubate for 10-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[14]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 Enzyme Working Solution to all wells except the Blank wells.[12]

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex 320 nm/Em 405 nm or as specified by the kit).[12]

    • Measure the fluorescence kinetically every 60 seconds for 20-60 minutes at room temperature.[12]

Protocol 2: Mechanism of Action (MOA) Studies

To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, the assay is run with varying concentrations of both the Test Compound and the FRET substrate.

  • Experimental Design:

    • Create a matrix of conditions. You will test a range of fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 5x the determined IC50) against a range of varying substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x the substrate's known Km value).

    • The Km (Michaelis constant) for the substrate should be determined beforehand in a separate experiment without any inhibitor present.

  • Assay Procedure:

    • Follow the same general steps as the IC50 determination.

    • For each reaction, the concentrations of the BACE1 enzyme and the Test Compound are fixed, while the concentration of the substrate is varied according to the matrix design.

    • Initiate the reaction by adding the BACE1 enzyme.

    • Measure the initial reaction velocity (V₀) for each condition by determining the linear slope of the fluorescence increase over the initial phase of the reaction.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Set Up Assay Plate (Controls + Inhibitor) prep_reagents->plate_setup prep_inhibitor Create Inhibitor Dilution Series prep_inhibitor->plate_setup pre_incubation Pre-incubate Enzyme + Inhibitor plate_setup->pre_incubation initiate_reaction Initiate with Substrate (or Enzyme) pre_incubation->initiate_reaction read_plate Kinetic Fluorescence Measurement initiate_reaction->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate calc_ic50 IC50 Determination: Plot % Inhibition vs. [I] calc_rate->calc_ic50 plot_kinetics MOA Determination: Lineweaver-Burk Plot calc_rate->plot_kinetics determine_ki Calculate Ki Value calc_ic50->determine_ki Cheng-Prusoff Equation plot_kinetics->determine_ki

Caption: Overall workflow for BACE1 inhibition analysis.

Data Analysis and Interpretation

IC50 Calculation
  • Calculate Reaction Rates: For each well, determine the initial velocity (V₀) by calculating the slope of the linear portion of the kinetic read (Relative Fluorescence Units per minute, RFU/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_neg_control - V₀_blank))

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., four-parameter logistic fit) to fit the curve and determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Table 1: Example IC50 Data Summary

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Hill Slope [Hypothetical]
Test CompoundBACE1FRET Kinetic85.41.1
Verubecestat (Control)BACE1FRET Kinetic12.11.0
Mechanism of Action (MOA) and Ki Determination

The mode of inhibition is classically determined by analyzing double reciprocal plots, known as Lineweaver-Burk plots.[15][16]

  • Generate Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each fixed inhibitor concentration.[17]

  • Interpret the Plot: The pattern of the lines reveals the inhibition mechanism:[16]

    • Competitive: Lines intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.

    • Non-competitive: Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.

    • Uncompetitive: Lines are parallel. Both apparent Vmax and Km decrease.

    • Mixed: Lines intersect in the second or third quadrant (not on an axis). Both apparent Vmax and Km are affected.

  • Calculate Ki: The inhibition constant (Ki) is a true measure of inhibitor potency and is independent of substrate concentration.[18] For competitive inhibition, it can be calculated from the IC50 value using the Cheng-Prusoff equation :[18][19]

    Ki = IC50 / (1 + ([S] / Km))

    Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant of the substrate. For other inhibition modes, Ki is typically derived from secondary plots of the slopes or intercepts from the Lineweaver-Burk plot versus inhibitor concentration.

Diagram: Modes of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 P1 E + P ES1->P1 EI1->E1 E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 ESI3 ESI ES3->ESI3 +I P3 E + P ES3->P3 ESI3->ES3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield and purity.

This spirocyclic compound is a key intermediate in the synthesis of advanced pharmaceutical agents, notably calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines.[1] Its rigid three-dimensional structure is crucial for high target selectivity and metabolic stability.[1] The synthesis, while conceptually straightforward, involves a critical spirocyclization step that can be sensitive to reaction conditions. This guide provides practical, field-tested advice to help you succeed.

Overview of the Synthetic Pathway

The most common and effective route to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one involves a two-step process starting from 2-amino-3-hydroxypyridine and a protected piperidin-4-one derivative. The N-benzyl protected piperidone is often used for its stability and the relative ease of deprotection in the final step.

The overall synthesis can be summarized as follows:

  • Cyclocondensation: An acid-catalyzed reaction between 2-amino-3-hydroxypyridine and 1-benzyl-4-piperidone to form the N-benzylated spirocyclic intermediate.

  • Debenzylation: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final target molecule.

Below is a visual representation of the synthetic workflow:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Debenzylation A 2-Amino-3-hydroxypyridine C N-Benzyl Protected Intermediate A->C  Acid Catalyst (e.g., p-TsOH) High Temperature (e.g., Toluene reflux) B 1-Benzyl-4-piperidone B->C  Acid Catalyst (e.g., p-TsOH) High Temperature (e.g., Toluene reflux) D Final Product: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one C->D  H2, Pd/C Solvent (e.g., Ethanol)

Caption: General two-step synthesis of the target spiro-compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and step-by-step guidance for resolution.

Step 1: Cyclocondensation

Question 1: My cyclocondensation reaction is showing low conversion to the N-benzyl protected intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the cyclocondensation step is a frequent challenge and can often be attributed to several factors. The core of this reaction is the formation of an imine intermediate followed by an intramolecular nucleophilic attack to form the spirocyclic system.

Potential Causes and Troubleshooting Steps:

  • Insufficient Water Removal: The condensation reaction releases water, which can inhibit the reaction equilibrium.

    • Troubleshooting:

      • Use a Dean-Stark Apparatus: This is the most effective method to continuously remove water from the reaction mixture when using a solvent like toluene.

      • Azeotropic Solvent: Ensure you are using a solvent that forms an azeotrope with water, such as toluene or xylene.

      • Drying Agents: While less common for reflux conditions, ensuring all reagents and the solvent are anhydrous before starting can be beneficial.

  • Suboptimal Catalyst Concentration: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for protonating the carbonyl group of the piperidone, making it more electrophilic.

    • Troubleshooting:

      • Catalyst Loading: The amount of catalyst is critical. Too little will result in a sluggish reaction, while too much can lead to side reactions or degradation. A typical starting point is 0.05 to 0.2 equivalents.

      • Catalyst Activity: Ensure your acid catalyst is not old or hydrated.

  • Reaction Temperature and Time: This reaction requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting:

      • Temperature: Refluxing toluene (approx. 110 °C) is generally effective. If the reaction is still slow, consider a higher boiling solvent like xylene (reflux approx. 140 °C), but be mindful of potential thermal degradation.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions can often take 12-24 hours to reach completion.

  • Purity of Starting Materials: Impurities in either 2-amino-3-hydroxypyridine or 1-benzyl-4-piperidone can interfere with the reaction.

    • Troubleshooting:

      • 2-Amino-3-hydroxypyridine: This compound can be prone to oxidation and may darken over time. It is advisable to use a pure, light-colored starting material.

      • 1-Benzyl-4-piperidone: Ensure it is free from any residual starting materials from its own synthesis.

Question 2: I am observing a significant side product in my cyclocondensation reaction. What could it be?

Answer:

The most common side product is the formation of a dimeric species from the self-condensation of 2-amino-3-hydroxypyridine, especially at high temperatures and with prolonged reaction times.

Proposed Dimeric Structure and Mitigation:

G A 2-Amino-3-hydroxypyridine B Dimeric Side Product A->B  High Temperature Excess Acid Catalyst

Caption: Formation of a common dimeric side product.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 1-benzyl-4-piperidone to ensure the 2-amino-3-hydroxypyridine is consumed by the desired reaction.

    • Gradual Addition: Consider adding the 2-amino-3-hydroxypyridine portion-wise to the reaction mixture containing the piperidone and catalyst at reflux.

    • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the desired product has formed (as monitored by TLC).

Step 2: Debenzylation

Question 3: The debenzylation of the N-benzyl intermediate is slow or incomplete. How can I drive the reaction to completion?

Answer:

Catalytic hydrogenation for N-debenzylation is generally a clean and high-yielding reaction, but its efficiency is highly dependent on the catalyst activity and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by certain functional groups or impurities.

    • Troubleshooting:

      • Catalyst Quality: Use a fresh, high-quality catalyst. The percentage of Pd on carbon (typically 5-10%) and the moisture content can affect its activity.

      • Catalyst Loading: A typical loading is 5-10 mol% of palladium. If the reaction is slow, a higher loading (up to 20 mol%) can be used.

      • Purification of Intermediate: Ensure the N-benzyl intermediate is thoroughly purified to remove any potential catalyst poisons carried over from the previous step.

  • Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen.

    • Troubleshooting:

      • Atmospheric Pressure: For many substrates, a balloon of hydrogen is sufficient. However, if the reaction is slow, increasing the pressure can significantly improve the rate.

      • Parr Shaker: Using a Parr hydrogenation apparatus allows for higher and more consistent hydrogen pressure (e.g., 50 psi).

  • Solvent Choice: The solvent can influence the reaction rate.

    • Troubleshooting:

      • Protic Solvents: Protic solvents like ethanol or methanol are generally preferred for this type of hydrogenation.

      • Acidic Additive: The addition of a small amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) can sometimes accelerate the reaction by preventing the product amine from coordinating to and poisoning the catalyst.

Question 4: After debenzylation and workup, I am struggling to isolate the pure product. What are the best purification strategies?

Answer:

The final product, being a secondary amine, can be somewhat polar and may require specific purification techniques.

Purification Recommendations:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Systems: Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling.

  • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used.

    • Eluent System: Due to the basic nature of the amine, it may streak on silica gel. To mitigate this, add a small amount of a basic modifier to the eluent system. A typical system would be dichloromethane/methanol with 0.5-1% triethylamine or ammonium hydroxide.

  • Acid-Base Extraction: An initial purification can be achieved by an acid-base workup.

    • Dissolve the crude material in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield a more purified product.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for yield improvement.

ParameterStep 1: CyclocondensationStep 2: DebenzylationRationale
Solvent Toluene, XyleneEthanol, MethanolToluene/Xylene for azeotropic water removal. Alcohols are ideal for hydrogenation.
Temperature 110-140 °C (Reflux)Room TemperatureHigh temperature drives condensation. Hydrogenation is typically efficient at RT.
Catalyst p-TsOH, H2SO410% Pd/CAcid catalyst for carbonyl activation. Heterogeneous catalyst for hydrogenation.
Catalyst Loading 0.05 - 0.2 eq.5 - 10 mol%Balances reaction rate with potential side reactions.
Reaction Time 12 - 24 hours4 - 16 hoursMonitor by TLC for completion.

Experimental Protocols

Protocol 1: Synthesis of 1'-Benzylspiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one
  • To a solution of 1-benzyl-4-piperidone (1.2 eq.) in toluene (10 volumes), add 2-amino-3-hydroxypyridine (1.0 eq.) and p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 18-24 hours, or until TLC analysis indicates completion.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/hexanes).

Protocol 2: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one
  • Dissolve the N-benzyl protected intermediate (1.0 eq.) in ethanol (15 volumes).

  • Add 10% Palladium on carbon (10 mol % Pd).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus at 50 psi).

  • Stir the mixture vigorously at room temperature for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization (e.g., from methanol/diethyl ether) to yield the final product as a solid.

References

Sources

Common side reactions in the synthesis of spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions during the synthesis of this pivotal intermediate. As a key building block in the development of therapeutic agents, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, achieving a high-purity, high-yield synthesis is paramount.[1]

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section offers detailed troubleshooting for common issues encountered during the synthesis, focusing on the critical intramolecular cyclization step.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Question: My spirocyclization reaction to form Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is resulting in a low yield or complete absence of the product. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield in this spirocyclization is a common challenge that can often be traced back to the reaction conditions or the integrity of your starting materials. The key transformation is typically an intramolecular cyclization of a precursor like 2-amino-N-(piperidin-4-yl)nicotinamide. This is often mediated by a carbonylating agent such as carbonyldiimidazole (CDI).

Potential Causes & Solutions:

  • Incomplete Activation of the Amine: The reaction initiates with the activation of the primary aromatic amine of the nicotinamide moiety by CDI. If this activation is inefficient, the subsequent intramolecular nucleophilic attack by the piperidine nitrogen will not proceed.

    • Troubleshooting: Ensure your CDI is of high purity and handled under anhydrous conditions, as it is moisture-sensitive. Consider a slight excess of CDI (1.1-1.2 equivalents) to drive the activation to completion.

  • Suboptimal Reaction Temperature: The activation and cyclization steps are temperature-dependent.

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can enhance the reaction rate. However, excessive heat can lead to degradation, so monitor the reaction closely by TLC or LC-MS.

  • Presence of a Strong Nucleophilic Base: The presence of a strong, unhindered base can compete with the intramolecular cyclization by reacting with the activated intermediate.

    • Troubleshooting: This reaction is typically performed in the absence of a strong base. The imidazole released during the reaction with CDI is sufficiently basic to facilitate the necessary proton transfers.[2] If a base is required for other reasons, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) should be considered.

  • Degradation of Starting Material or Product: The pyridoxazinone ring system can be susceptible to hydrolysis under certain conditions.

    • Troubleshooting: Ensure all solvents and reagents are anhydrous. Upon completion, a non-aqueous workup is preferable. The spirocyclic product exhibits good stability under neutral and mildly acidic conditions.[1]

Issue 2: Presence of a Significant Amount of a High Molecular Weight Byproduct

Question: I am observing a major byproduct with a molecular weight corresponding to a dimer of my starting material. What is this byproduct and how can I prevent its formation?

Answer: This is a classic side reaction when using CDI or similar phosgene surrogates. The byproduct is almost certainly a symmetrical urea formed from the intermolecular reaction of two molecules of your 2-amino-N-(piperidin-4-yl)nicotinamide precursor.

Causality:

CDI is an excellent reagent for forming urea linkages.[3][4] If the intramolecular cyclization is slow, the activated acyl-imidazole intermediate of one molecule can react with the piperidine nitrogen of a second molecule, leading to the formation of a urea-linked dimer. This intermolecular reaction competes directly with the desired intramolecular cyclization.

Prevention Strategies:

  • Order of Reagent Addition: The order of addition is critical. Instead of adding CDI to a solution of the diamine, consider adding the diamine solution dropwise to a solution of CDI. This ensures that the diamine is always in the presence of an excess of the activating agent, favoring the rapid formation of the acyl-imidazole intermediate and subsequent intramolecular cyclization.

  • High Dilution Conditions: Running the reaction at high dilution (e.g., 0.01-0.05 M) will favor the intramolecular reaction over the intermolecular dimerization. This is a fundamental principle for promoting cyclization reactions.

  • Optimized Temperature Profile: A carefully controlled temperature can favor the desired reaction. The activation may proceed efficiently at a lower temperature, after which a gentle increase in temperature can drive the intramolecular cyclization to completion before significant dimerization occurs.

ParameterImpact on Symmetrical Urea FormationRecommended Action
Concentration High concentration favors intermolecular reactions.Utilize high dilution conditions (0.01-0.05 M).
Order of Addition Adding CDI to the amine can lead to unreacted amine attacking an activated intermediate.Add the amine solution slowly to the CDI solution.
Temperature Suboptimal temperature can slow the intramolecular cyclization, allowing for dimerization.Optimize the temperature profile for activation and cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the CDI-mediated cyclization?

A1: The reaction proceeds through a well-established pathway for CDI-mediated couplings.

CDI_Mechanism cluster_activation Activation A 2-Amino-N-(piperidin-4-yl)nicotinamide AI Acyl-imidazole Intermediate A->AI + CDI CDI Carbonyldiimidazole (CDI) CDI->AI Im1 Imidazole AI->Im1 - Imidazole AI_c Acyl-imidazole Intermediate CO2 CO2 Product Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one AI_c->Product Intramolecular Nucleophilic Attack Im2 Imidazole Product->Im2 - Imidazole

Caption: CDI-mediated cyclization mechanism.

  • Activation: The primary aromatic amine of the nicotinamide precursor attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an acyl-imidazole intermediate.

  • Intramolecular Cyclization: The secondary amine of the piperidine ring then acts as an intramolecular nucleophile, attacking the activated carbonyl group.

  • Product Formation: This attack results in the formation of the desired spirocyclic product and the release of a second molecule of imidazole.

Q2: I am seeing a byproduct that appears to be the result of ring-opening. Is this common?

A2: While the spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is generally stable, the pyrido[2,3-d]oxazinone ring system can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which would lead to the ring-opened 2-amino-N-(piperidin-4-yl)nicotinamide.[5][6]

  • Troubleshooting: During workup and purification, it is advisable to maintain a pH range between 4 and 8. Avoid prolonged exposure to strong acids or bases. If an extractive workup is necessary, use a mild base like sodium bicarbonate for neutralization. For purification, column chromatography on silica gel is generally effective.

Q3: Can I use other coupling reagents besides CDI?

A3: Yes, other phosgene surrogates like triphosgene or diphosgene can be used. However, these reagents are significantly more hazardous as they can release phosgene gas.[3] CDI is a safer, solid reagent that does not produce chlorinated byproducts, making it a preferred choice in many applications.[4] The key considerations for any coupling reagent will be managing the formation of urea byproducts and ensuring the reaction conditions are compatible with the stability of your starting material and product.

Experimental Protocol: Representative CDI-Mediated Cyclization

This protocol is a general guideline and should be optimized for your specific experimental setup.

Experimental_Workflow start Start reagents Prepare Solutions - 2-Amino-N-(piperidin-4-yl)nicotinamide in dry THF - CDI in dry THF start->reagents addition Slowly add amine solution to CDI solution at 0 °C reagents->addition reaction Warm to RT and stir for 2-4 hours (Monitor by TLC/LC-MS) addition->reaction quench Quench with saturated aq. NH4Cl (if necessary) reaction->quench extraction Extract with Ethyl Acetate quench->extraction dry_concentrate Dry organic layer (Na2SO4) and concentrate extraction->dry_concentrate purification Purify by column chromatography (e.g., DCM/MeOH gradient) dry_concentrate->purification end Obtain pure product purification->end

Caption: General experimental workflow for spirocyclization.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve carbonyldiimidazole (1.1 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Addition: In a separate flask, dissolve 2-amino-N-(piperidin-4-yl)nicotinamide (1.0 eq.) in anhydrous THF to achieve a final reaction concentration of 0.01-0.05 M upon addition.

  • Reaction: Cool the CDI solution to 0 °C. Add the amine solution dropwise to the CDI solution over 30-60 minutes using an addition funnel.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can be directly purified or subjected to an aqueous workup by partitioning between ethyl acetate and a mild aqueous solution (e.g., saturated sodium bicarbonate).

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

References

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Priya, H., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(9), 2679. doi:10.3390/molecules27092679. Available at: [Link]

  • Reddy, G. S., et al. (2021). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect, 6(30), 7687-7691. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Carbonyldiimidazole (CDI). Retrieved from [Link]

  • Chemistry Channel. (2023, February 15). CDI | Carbonyldiimidazole | N,N' - Carbonyldiimidazole Chemistry | Byproducts and Side Products [Video]. YouTube. Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1845. doi:10.3390/molecules28041845. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 13(45), 31655-31659. doi:10.1039/d3ra05886a. Available at: [Link]

  • Viktorova, V. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][7]oxazine-1,8-diones. Molecules, 28(3), 1285. doi:10.3390/molecules28031285. Available at: [Link]

  • Sosič, I., et al. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Acta Chimica Slovenica, 65(3), 694-704. Available at: [Link]

  • Surjana, D., et al. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. International Journal of Molecular Sciences, 21(20), 7486. doi:10.3390/ijms21207486. Available at: [Link]

  • Pharmaffiliates. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d][1][4]oxazin]-2'(1'H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric MOC cyclization via SN2-reaction. Retrieved from [Link]

  • Viktorova, V. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][7]oxazine-1,8-diones. Molecules, 28(3), 1285. doi:10.3390/molecules28031285. Available at: [Link]

  • Viktorova, V. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][7]oxazine-1,8-diones. PubMed. Retrieved from [Link]

Sources

"Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Investigating its Stability and Degradation Pathways

Welcome to the technical support center for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic compound. As a key intermediate in the synthesis of novel therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and BACE1 inhibitors, understanding its stability profile is critical for ensuring the integrity of your research and the quality of your final products.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. The information presented here is synthesized from established principles of chemical stability, forced degradation studies, and data on related pyridooxazine structures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one?

Based on its chemical structure, the primary points of instability are likely to be the oxazine ring and the piperidine ring. The most probable degradation pathways are:

  • Hydrolysis: The 1,3-oxazine ring is susceptible to hydrolysis, especially under acidic or basic conditions. This is a known instability for related benzoxazine and pyridooxazine derivatives.[2] The hydrolysis would likely lead to the opening of the oxazine ring.

  • Oxidation: The piperidine ring and the electron-rich pyridine ring could be susceptible to oxidation.

  • Photolysis: Exposure to UV or visible light may induce degradation, a common phenomenon for heterocyclic compounds.

Q2: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water mixture. What could be happening?

This is a classic sign of hydrolysis. The oxazine ring is likely being cleaved by the water in your solvent mixture, leading to the formation of a more polar, ring-opened product. To confirm this, you can perform a controlled experiment by intentionally exposing a sample of your compound to acidic and basic aqueous conditions and monitoring the formation of the new peak.

Q3: How should I store Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one to minimize degradation?

To ensure the long-term stability of the compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For the hydrochloride salt form, which is often used to improve solubility, it is particularly important to protect it from moisture, as the salt can be hygroscopic.[3][4] If you need to prepare solutions, it is best to make them fresh for each experiment. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the compound's activity or high variability in your assay results over time.

  • Potential Cause: The compound may be degrading in your assay buffer or cell culture medium. Many biological buffers are aqueous and maintained at a physiological pH, which can promote hydrolysis.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Analyze your stock solution by HPLC or LC-MS before and after the duration of your longest experiment. Look for the appearance of new peaks or a decrease in the area of the parent peak.

    • Incubate in Assay Buffer: Incubate the compound in your assay buffer under the exact conditions of your experiment (temperature, time) but without cells or other reagents. Analyze the sample afterward to check for degradation.

    • Modify Experimental Protocol: If degradation is confirmed, consider preparing fresh dilutions of your stock solution immediately before each experiment. If possible, you could also investigate if a less aqueous buffer system can be used without compromising your assay.

Issue 2: Appearance of Unknown Impurities in a Synthesis Batch
  • Symptom: Your purified batch of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one shows new impurities after storage or upon workup.

  • Potential Cause: Degradation may be occurring during the final purification steps (e.g., chromatography with protic solvents) or during storage.

  • Troubleshooting Steps:

    • Analyze Purification Solvents: Ensure that the solvents used for chromatography are of high purity and anhydrous if possible.

    • Evaluate Workup Conditions: If your workup involves aqueous washes, minimize the contact time and consider using buffered solutions to control the pH.

    • Conduct a Forced Degradation Study: A systematic forced degradation study will help you identify the likely structures of the degradation products, making it easier to track them during your synthesis and purification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways and products of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. The goal is to achieve 5-20% degradation of the parent compound.[5][6][7]

Materials:

  • Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC or UPLC system with a UV detector or mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Keep at room temperature for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 2-8 hours.

      • Neutralize the solution with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Keep at room temperature for 24 hours.

      • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 2-8 hours.

      • Neutralize the solution with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Store the solid compound in an oven at 60°C for 7 days.

      • Dissolve the stressed solid in the initial solvent for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution (1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • If using LC-MS, attempt to identify the mass of the degradation products.

Data Presentation:

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hRT
1 M HCl8 h60°C
Base Hydrolysis0.1 M NaOH24 hRT
1 M NaOH8 h60°C
Oxidation3% H₂O₂24 hRT
30% H₂O₂24 hRT
ThermalSolid7 days60°C
PhotolyticSolid & SolutionAs per ICH Q1BRT

This table should be filled in with your experimental data.

Visualizing Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathway and the workflow for investigating it.

G cluster_hydrolysis Proposed Hydrolytic Degradation Pathway parent Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one intermediate Ring-Opened Intermediate parent->intermediate H₂O (Acid or Base Catalyzed) product Hydrolyzed Product intermediate->product Rearrangement/Further Hydrolysis

Caption: Proposed hydrolytic degradation of the oxazine ring.

G cluster_workflow Stability Investigation Workflow start Start: Compound with Observed Instability forced_degradation Perform Forced Degradation Study (Protocol 1) start->forced_degradation hplc_analysis Develop Stability-Indicating HPLC Method forced_degradation->hplc_analysis characterization Isolate & Characterize Degradants (LC-MS, NMR) hplc_analysis->characterization pathway_elucidation Elucidate Degradation Pathways characterization->pathway_elucidation storage_optimization Optimize Storage & Handling Conditions pathway_elucidation->storage_optimization

Sources

Overcoming solubility issues with "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (hereafter referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges commonly encountered during in vitro and in-cell assays.

As Senior Application Scientists, we understand that unexpected compound precipitation can compromise data integrity, leading to false negatives and inaccurate structure-activity relationships (SAR). This document provides a series of troubleshooting steps and in-depth explanations to help you maintain the compound's solubility and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of the compound in 100% DMSO is perfectly clear. Why am I seeing precipitation in my aqueous assay buffer?

A: This is a classic and common challenge in drug discovery, often related to the concept of kinetic versus thermodynamic solubility. A clear stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility when diluted into an aqueous environment.[1][2] The drastic change in solvent polarity upon dilution (e.g., adding 2 µL of DMSO stock to 198 µL of buffer) can cause the compound's solubility limit to be exceeded almost instantaneously, leading to precipitation or "crashing out."[3] Many compounds that are stable in DMSO at high concentrations (e.g., 10-30 mM) will precipitate when the final assay concentration exceeds their aqueous solubility limit.[4][5]

Q2: What are the key structural features of this compound that influence its solubility?

A: The compound's structure contains several key features that dictate its physicochemical properties:

  • Spirocyclic Core: The rigid, three-dimensional spiro linkage can disrupt crystal lattice packing compared to a flat, non-spiro analog, which often helps to improve solubility.[6][7]

  • Piperidine Moiety: This is a basic aliphatic amine.[8] The nitrogen atom's lone pair of electrons can accept a proton, meaning its charge state is pH-dependent. At acidic to neutral pH, the piperidine nitrogen will likely be protonated (cationic), which dramatically increases its ability to form favorable interactions with water, thus enhancing solubility.[9][10]

  • Pyrido[2,3-d]oxazin-2'-one System: This part of the molecule is more rigid, contains heteroatoms (N, O), and has hydrogen bond donors and acceptors. While generally hydrophobic, these features offer some potential for interaction with polar solvents.

  • Overall Character: The molecule is a moderately sized organic compound. Its solubility is a delicate balance between the hydrophobic carbon framework and the polar, ionizable groups. The hydrochloride salt form of this compound (CAS 1038866-44-2) is commercially available, which strongly indicates that protonation is a key strategy for improving aqueous solubility.[11]

Q3: What is the maximum percentage of DMSO I should use in my final assay?

A: This is assay-dependent. For many enzymatic assays, up to 1-2% DMSO is tolerated. However, cell-based assays are often more sensitive, with a typical upper limit of 0.1% to 0.5% DMSO to avoid solvent-induced artifacts or cytotoxicity.[4] It is crucial to run a DMSO tolerance control for your specific assay to determine the maximum concentration that does not affect the biological system. This limit will, in turn, constrain the highest compound concentration you can test from a given DMSO stock.[2]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem: I've observed turbidity, cloudiness, or a visible precipitate in my assay plate wells after adding the compound.

This indicates that the compound has precipitated. This can lead to erroneously low activity (false negative) because the concentration of the dissolved, active compound is much lower than the nominal concentration.[12]

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Step 1: Characterize the Problem - Determine the Kinetic Solubility Limit

Before attempting to modify your assay, you must first quantify the problem. A simple kinetic solubility assay using nephelometry (light scattering) will tell you the concentration at which the compound begins to precipitate in your specific assay buffer.

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry is detailed in the protocols section below. This experiment is critical as it provides a quantitative baseline.

Step 2: Optimize Compound Handling and Stock Solutions

Improper handling can exacerbate solubility issues. Adhering to best practices in compound management is essential for reproducibility.[13][14]

  • Stock Concentration: Avoid making stock solutions that are too concentrated (e.g., >20 mM in DMSO). While this allows for higher final assay concentrations, it also increases the risk of precipitation upon dilution.[4] A 10 mM stock is a common and reliable starting point.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can lead to compound precipitation over time, especially if the DMSO has absorbed atmospheric moisture.[15] Prepare smaller-volume aliquots of your main stock solution to minimize cycles for any single tube.[16]

  • Storage Conditions: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption.[17]

  • Dilution Method: When preparing intermediate dilutions or adding the compound to the final assay plate, ensure rapid and thorough mixing. Add the small volume of DMSO stock directly into the largest volume of aqueous buffer, not the other way around.[2] Immediate vortexing or shaking helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

Step 3: Modify the Assay Buffer Environment

If the required assay concentration is above the compound's kinetic solubility limit in the standard buffer, the next step is to modify the buffer to be more "hospitable."

A. pH Adjustment

Mechanism: As discussed in FAQ2, the piperidine nitrogen is basic. By lowering the pH of the assay buffer, you increase the proportion of the protonated, cationic form of the molecule. This charged species is significantly more soluble in aqueous media than the neutral form.[9][10]

Recommendation:

  • Determine the pKa of the piperidine group (a typical value for similar structures is ~8.5-9.5).

  • Adjust your assay buffer pH to be at least 1-2 units below the pKa. For example, testing buffers at pH 7.0, 6.5, and 6.0 could reveal a significant improvement in solubility.

  • Crucial Control: You must confirm that altering the pH does not negatively impact your biological target (e.g., enzyme activity, cell viability). Run the necessary controls with your system at each new pH value.[18]

B. Use of Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[19][20] This lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to remain dissolved.[20]

Recommendations:

Co-solventTypical Final ConcentrationAdvantagesConsiderations
Ethanol 1-5%Readily available, effective for many compounds.Can affect protein structure and enzyme kinetics at higher concentrations.[21]
Propylene Glycol 1-5%Common pharmaceutical excipient, generally well-tolerated by biological systems.More viscous than ethanol.
Polyethylene Glycol (PEG 300/400) 1-5%Effective solubilizer, can improve stability.[22]Can interfere with some assay readouts; viscosity.

Implementation: Prepare a stock of your assay buffer containing the desired percentage of the co-solvent. Then, use this modified buffer for your assay. Always run a co-solvent tolerance control to ensure it does not interfere with your assay.[23]

C. Use of Solubilizing Excipients (Cyclodextrins)

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate poorly soluble "guest" molecules, like the compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[25][26][27]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Recommendations:

  • Choice of Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drug molecules.[24]

  • Concentration: Start by testing a range of HP-β-CD concentrations in your assay buffer (e.g., 1, 5, 10 mM).

  • Implementation: The compound can be pre-incubated with the cyclodextrin solution before adding it to the assay, or the cyclodextrin can be included directly in the final assay buffer.

  • Control: As always, test the effect of the cyclodextrin alone on your assay system.

Detailed Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry

This protocol allows for the determination of the concentration at which a compound precipitates from a solution by measuring light scattering.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.[28]

  • Multichannel pipette.

  • Plate reader with nephelometry or turbidity reading capability.

Method:

  • Prepare Compound Plate (in DMSO):

    • Create a 2-fold serial dilution of the 10 mM stock solution in a 96-well plate using 100% DMSO. This will serve as your source plate. A typical top concentration would be 10 mM, diluted down to ~5 µM across 11 columns. Use column 12 for a DMSO-only control.

  • Prepare Assay Plate (Aqueous):

    • Add 198 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, rapidly transfer 2 µL from the DMSO compound plate to the corresponding wells of the aqueous assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~50 nM.

    • Mix immediately by shaking on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at the assay's temperature (e.g., room temperature or 37°C) for a relevant time period, typically 1-2 hours.

  • Measurement:

    • Read the plate using the nephelometer. The instrument measures the intensity of scattered light.

  • Data Analysis:

    • Subtract the average signal from the DMSO-only control wells from all other wells.

    • Plot the light scattering units (LSU) versus the nominal compound concentration. The kinetic solubility limit is the concentration at which the LSU signal begins to rise sharply above the baseline, indicating the formation of a precipitate.[29]

References

  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Müllen, K., & Scherf, U. (Eds.). (2003). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. [Link]

  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. PubMed. [Link]

  • Pharmaoffer. (2024). Compexation of poorly water soluble drug with cyclodextrin. Pharmaoffer. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? University of Sussex. [Link]

  • Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Martínez-Sánchez, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Englebienne, P., et al. (2008). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Krivokolysko, S. G., & Kryshtal, A. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti Group. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. USciences. [Link]

  • Slideshare. (n.d.). Amine compounds. Slideshare. [Link]

  • American Research Products. (n.d.). ELISA Kit Troubleshooting Tips. American Research Products. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Derks, P. W. J., et al. (2011). High throughput screening of CO2 solubility in aqueous monoamine solutions. PubMed. [Link]

  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d][14][25]oxazin]-2'(1'H)-one. Pharmaffiliates. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

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Technical Support Center: Optimizing Spirocyclization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Spirocyclic piperidines are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional structures, which can lead to enhanced pharmacological properties.[1][2][3] However, their synthesis can be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired products with high yield and selectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions and provides foundational knowledge for troubleshooting your spirocyclization reactions.

Q1: My spirocyclization reaction is giving low to no yield. What are the first things I should check?

A1: Low or no yield in a spirocyclization reaction can stem from several factors. Start by systematically evaluating the following:

  • Purity of Starting Materials: Ensure your piperidine precursor and other reactants are pure and free of any contaminants that could poison the catalyst or participate in side reactions.

  • Reaction Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous.[4]

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Catalysts can degrade over time or may require activation.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you are observing decomposition, lowering the temperature is advisable.[6]

Q2: I'm observing the formation of multiple products. How can I improve the selectivity of my spirocyclization?

A2: The formation of multiple products, such as regioisomers or diastereomers, is a common challenge. To improve selectivity:

  • Choice of Catalyst: The catalyst plays a crucial role in directing the stereochemical outcome of the reaction. For enantioselective transformations, employing a chiral catalyst is essential.[7]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting diastereoselectivity.[6][8] Experiment with a range of solvents to find the optimal medium.

  • Substrate Control: The steric and electronic properties of your starting material can be modified to favor the formation of a specific isomer.[5] For instance, introducing a bulky protecting group can enhance facial selectivity.[5]

  • Reaction Temperature: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product.[6]

Q3: What are the most common strategies for inducing spirocyclization of piperidine derivatives?

A3: Several synthetic strategies can be employed, each with its own set of advantages and challenges:

  • Pictet-Spengler Reaction: This is a classic and powerful method for constructing the spiro-piperidine core, particularly for tetrahydro-β-carboline scaffolds.[9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9] The mechanism proceeds through an iminium ion intermediate.[11]

  • Radical Cyclization: Photoredox catalysis can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form spirocyclic piperidines.[1] This method often proceeds under mild conditions.[1]

  • Intramolecular Cyclization: This broad category includes various methods where a piperidine ring is formed through the closure of a linear precursor containing both the nitrogen atom and the tethered cyclization partner.[12][13] These can be triggered by various means, including reductive amination or metal-catalyzed processes.[14]

  • Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes to form piperidine derivatives.[15]

  • Oxidative Spirocyclization: In some cases, an oxidant can be used to trigger the spirocyclization of suitable precursors, such as β-furyl amides.[16]

II. Troubleshooting Guide: Specific Experimental Issues

This section provides a more detailed, question-and-answer-based guide to address specific problems you might encounter during your experiments.

Issue 1: Low Yield in Pictet-Spengler Spirocyclization

Q: I am attempting a Pictet-Spengler reaction to form a spiro-piperidine, but my yields are consistently low. What are the key parameters to optimize?

A: Low yields in a Pictet-Spengler reaction are often related to the formation and reactivity of the key iminium ion intermediate.[9] Here’s a systematic approach to optimization:

1. Acid Catalyst:

  • Causality: The acid catalyst is crucial for the formation of the electrophilic iminium ion that drives the cyclization.[9] The type and concentration of the acid can significantly impact the reaction rate and equilibrium.

  • Troubleshooting Steps:

    • Screen Brønsted Acids: Evaluate a range of acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TSA).

    • Consider Lewis Acids: In some cases, Lewis acids like BF₃·OEt₂ can be effective.[6]

    • Optimize Concentration: The concentration of the acid is critical. Too little may not effectively catalyze the reaction, while too much can lead to side reactions or decomposition. A typical starting point is 10 mol%, but this may need to be optimized.

2. Solvent Choice:

  • Causality: The solvent can influence the stability of the iminium ion intermediate and the transition state of the cyclization.[6]

  • Troubleshooting Steps:

    • Vary Polarity: Experiment with solvents of different polarities. Aprotic solvents like dichloromethane (DCM) or toluene are commonly used.[6] Protic solvents can sometimes be effective but may also compete with the intramolecular nucleophile.[9]

    • Anhydrous Conditions: Ensure your solvent is dry, as water can hydrolyze the iminium ion.

3. Reaction Temperature and Time:

  • Causality: The reaction is often under kinetic control, and temperature affects the rate of both the desired cyclization and potential side reactions.[6]

  • Troubleshooting Steps:

    • Temperature Screening: Start at room temperature and monitor the reaction. If it is slow, gradually increase the temperature. Some Pictet-Spengler reactions require heating.[9]

    • Monitor Progress: Use TLC or LC-MS to follow the reaction progress and determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.

Table 1: Key Parameters for Optimizing Pictet-Spengler Reactions

ParameterRecommendationRationale
Acid Catalyst Screen Brønsted (TFA, HCl) and Lewis acids (BF₃·OEt₂)Crucial for iminium ion formation and cyclization.[9]
Solvent Test aprotic solvents (DCM, Toluene)Solvent polarity affects transition state stability.[6]
Temperature Start at room temperature and incrementally increase if neededBalances reaction rate and potential for side reactions.[6]
Concentration Maintain a concentration that favors intramolecular cyclizationHigh dilution can favor the desired intramolecular reaction over intermolecular polymerization.

Experimental Protocol: General Procedure for a Trial Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Add the acid catalyst (e.g., TFA, 10 mol%) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor Diastereoselectivity

Q: My spirocyclization is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity often requires fine-tuning the reaction conditions to favor the formation of one transition state over another.

1. Temperature Control:

  • Causality: Lowering the reaction temperature often increases diastereoselectivity by favoring the kinetically controlled product.[6] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer.[6]

  • Troubleshooting Steps:

    • Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).

2. Catalyst and Ligand Effects:

  • Causality: In metal-catalyzed reactions, the choice of ligand can have a profound impact on the stereochemical outcome. Chiral ligands create a chiral environment that can effectively differentiate between the diastereomeric transition states.

  • Troubleshooting Steps:

    • If using a metal catalyst, screen a variety of ligands with different steric and electronic properties.

    • For organocatalyzed reactions, the structure of the catalyst is paramount. Consider catalysts that have proven effective in similar transformations.[7]

3. Substrate Modification:

  • Causality: The steric bulk of substituents on your starting material can influence the preferred direction of attack during the cyclization.

  • Troubleshooting Steps:

    • If possible, consider using a bulkier protecting group on the piperidine nitrogen or other positions to create a more sterically demanding environment.

Issue 3: Reaction Stalls or Incomplete Conversion in Radical Spirocyclization

Q: I am using a photoredox-catalyzed radical spirocyclization, but the reaction is not going to completion. What could be the issue?

A: Incomplete conversion in photoredox catalysis can be due to several factors related to the catalyst, reductant, or reaction setup.

1. Catalyst and Light Source:

  • Causality: The photocatalyst must be able to absorb light at the wavelength emitted by your light source to initiate the catalytic cycle.

  • Troubleshooting Steps:

    • Ensure your light source (e.g., blue LEDs) is appropriate for the chosen photocatalyst.[1]

    • Confirm the catalyst has not decomposed.

2. Reductant (Sacrificial Electron Donor):

  • Causality: A suitable reductant, often a tertiary amine like DIPEA or triethylamine, is required to regenerate the active form of the photocatalyst.[1]

  • Troubleshooting Steps:

    • Ensure the reductant is pure and used in a sufficient stoichiometric amount (often in excess).[1]

3. Degassing:

  • Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Troubleshooting Steps:

    • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent prior to starting the reaction.

Diagram 1: General Workflow for Troubleshooting Spirocyclization Reactions

G start Low Yield or Selectivity purity Check Starting Material Purity start->purity conditions Verify Anhydrous/Inert Conditions purity->conditions catalyst Evaluate Catalyst/Reagent conditions->catalyst temp Optimize Temperature catalyst->temp solvent Screen Solvents temp->solvent concentration Adjust Concentration solvent->concentration end Optimized Reaction concentration->end

Caption: A decision tree for systematically troubleshooting common issues in spirocyclization reactions.

IV. Visualization of Key Concepts

Diagram 2: Simplified Mechanism of the Pictet-Spengler Reaction

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Spirocyclization cluster_3 Step 3: Rearomatization A Amine + Aldehyde/Ketone B Iminium Ion A->B H+ Catalyst C Intramolecular Electrophilic Attack B->C D Spirocyclic Intermediate C->D E Deprotonation D->E F Spiro-Piperidine Product E->F

Caption: The key mechanistic steps of the Pictet-Spengler spirocyclization reaction.

V. References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Boyd, S., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • ResearchGate. Synthesis of bis-spiro piperidines by using optimized reaction conditions. [Link]

  • Singh, P., et al. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

  • Kerr, K. M., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PubMed Central. [Link]

  • Calcaterra, A., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. [Link]

  • ResearchGate. Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. [Link]

  • Foureau, A., et al. (2013). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PubMed Central. [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Zhang, X., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. [Link]

  • ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Wang, S., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Buchler GmbH. Spirocyclization catalyzed by Dihydroquinidine Derivative. [Link]

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Agbaria, M., et al. (2024). Dearomative Spirocyclization of Ynamides. ChemRxiv. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. PubMed Central. [Link]

  • Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • Mako, Z., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PubMed Central. [Link]

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"Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this complex spirocyclic compound. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of a byproduct with a similar mass in my crude reaction mixture. What is its likely identity and how can I confirm it?

Answer:

Based on the typical multi-step synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, which often involves a key spirocyclization step[1], a common and challenging byproduct is often an uncyclized intermediate or a constitutional isomer.

Likely Byproduct Identity:

  • Uncyclized Amide Intermediate: The most probable byproduct is the acyclic precursor where the final intramolecular cyclization to form the oxazinone ring has not occurred. This can happen due to incomplete reaction or steric hindrance.

  • Isomeric Byproducts: Depending on the specific synthetic route, the formation of regioisomers or other structural isomers is possible.

Confirmation Workflow:

To definitively identify the byproduct, a combination of chromatographic and spectroscopic techniques is recommended. The goal is to isolate the impurity for structural elucidation.

Experimental Protocol: Byproduct Identification

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection:

    • Develop a gradient HPLC method to achieve baseline separation of your desired product and the byproduct. A C18 column is a good starting point.

    • The MS data will provide the molecular weight of the byproduct. If it is identical to your product, it is likely an isomer. If it corresponds to the uncyclized precursor, you have a strong lead.

  • Preparative HPLC or Flash Chromatography:

    • Scale up your analytical HPLC method to a preparative scale to isolate a sufficient quantity of the byproduct for further analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra of the isolated byproduct.

    • For the uncyclized intermediate, you would expect to see characteristic signals for the open-chain structure that are absent in the spectrum of the desired spiro compound.

    • 2D NMR techniques like COSY and HMBC can be invaluable in piecing together the connectivity and confirming the structure.

Data Presentation: Representative Chromatographic Data

CompoundRetention Time (min)[M+H]+
Desired Product 12.5220.1
Byproduct 10.8220.1 or higher

Visualization: Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture hplc_ms HPLC-MS Analysis start->hplc_ms decision Byproduct Mass? hplc_ms->decision iso_isomer Isolate Isomer decision->iso_isomer Same as Product iso_intermediate Isolate Intermediate decision->iso_intermediate Different from Product nmr NMR Spectroscopy (1H, 13C, 2D) iso_isomer->nmr iso_intermediate->nmr structure Structure Elucidation nmr->structure

Caption: Workflow for the identification of unknown byproducts.

FAQ 2: My attempts to remove the primary byproduct by standard column chromatography have been unsuccessful. What alternative purification strategies can I employ?

Answer:

When dealing with closely related impurities, such as isomers or precursors with similar polarity, standard chromatographic methods can be challenging. Here are more advanced and targeted purification strategies.

Strategy 1: Chiral Chromatography

If you suspect the byproduct is a diastereomer, which can arise if there are multiple chiral centers, chiral chromatography is the method of choice.

Experimental Protocol: Chiral HPLC Separation

  • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for spiro compounds.

  • Mobile Phase Optimization:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

    • Reversed Phase: Use mixtures of water or buffers with acetonitrile or methanol.

  • Method Scaling: Once an analytical separation is achieved, the method can be scaled to preparative chromatography for bulk purification.

Strategy 2: Diastereomeric Salt Crystallization

For basic compounds like your spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, diastereomeric salt crystallization is a powerful and often scalable purification technique.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Chiral Acid Selection: Choose a commercially available and relatively inexpensive chiral acid. Common choices include derivatives of tartaric acid (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) or mandelic acid.

  • Salt Formation:

    • Dissolve your crude product (containing the desired compound and byproducts) in a suitable solvent (e.g., methanol, ethanol, acetone).

    • Add a solution of the chiral acid (0.5 to 1.0 equivalents) to the mixture.

  • Crystallization:

    • Gently heat the solution to ensure all solids are dissolved.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

    • The resulting crystals will be enriched in one diastereomeric salt.

  • Liberation of the Free Base:

    • Collect the crystals by filtration.

    • Dissolve the crystals in water and basify with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to liberate the free amine.

    • Extract the purified product with an organic solvent.

Visualization: Decision Tree for Purification Strategy

Purification_Strategy start Impurity Removal Challenge decision Nature of Impurity? start->decision chiral_chrom Chiral Chromatography decision->chiral_chrom Diastereomer salt_cryst Diastereomeric Salt Crystallization decision->salt_cryst Basic Compound prep_hplc Preparative HPLC decision->prep_hplc Polarity Difference

Caption: Decision tree for selecting an appropriate purification method.

FAQ 3: I am struggling with poor yield after crystallization. How can I optimize my crystallization protocol?

Answer:

Optimizing crystallization requires a systematic approach to manipulate solubility and crystal growth.

Troubleshooting Crystallization Issues:

IssuePotential CauseRecommended Solution
No Crystals Form Solution is not supersaturated.Slowly evaporate the solvent or add an anti-solvent (a solvent in which your compound is poorly soluble).
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal of your pure compound.
Oiling Out Compound's melting point is lower than the solvent's boiling point.Use a lower-boiling point solvent or a solvent mixture.
Poor Recovery Compound is too soluble in the chosen solvent.Select a solvent in which the compound has lower solubility at room temperature.
Impure Crystals Crystallization is too rapid, trapping impurities.Slow down the cooling process. Consider a multi-step cooling profile.

Experimental Protocol: Systematic Solvent Screening for Crystallization

  • Solubility Testing:

    • In a series of small vials, test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single Solvent Crystallization:

    • Dissolve the compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling.

  • Anti-Solvent Crystallization:

    • Dissolve the compound in a solvent in which it is highly soluble.

    • Slowly add an anti-solvent (in which the compound is poorly soluble) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly. A researchgate discussion provides a similar approach for a challenging crystallization[2].

References

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. [Link]

  • a review on impurity profiling in drug development - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Impurity Profiling in Drug Development - Veeprho. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Alternative conditions for the synthesis of novel spiro[1,3-N,N-heterocyclic-adamantanes] - Arkivoc. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this complex heterocyclic scaffold. The target molecule is a key intermediate in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are investigated for migraine treatment[1].

This document provides a plausible synthetic route, detailed protocols, and a comprehensive troubleshooting guide to address common challenges, from low yields to purification difficulties and scale-up issues.

Proposed Synthetic Strategy: A Retrosynthetic Approach

The synthesis of this spirocyclic compound is a multi-step process. A logical retrosynthetic analysis suggests the formation of the spirocyclic core as the key step, likely through the intramolecular cyclization of a piperidine precursor with an activated pyrido-oxazine intermediate[1]. The primary building blocks for this synthesis are N-Boc-4-piperidone and 2-amino-3-hydroxypyridine.

Overall Synthetic Workflow

The proposed pathway involves two main stages:

  • Formation of the Pyrido[2,3-d]oxazinone Core: This involves the reaction of 2-amino-3-hydroxypyridine with a suitable carbonylating agent.

  • Spirocyclization: The subsequent reaction with a protected 4-piperidone derivative to form the spirocyclic junction.

Synthetic Workflow cluster_0 Stage 1: Pyrido[2,3-d]oxazinone Formation cluster_1 Stage 2: Spirocyclization A 2-Amino-3-hydroxypyridine C Pyrido[2,3-d]oxazinone Intermediate A->C Cyclization B Carbonylating Agent (e.g., Triphosgene) B->C E Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one C->E Condensation/ Spirocyclization D N-Boc-4-piperidone D->E

Caption: A high-level overview of the proposed two-stage synthetic pathway.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of similar heterocyclic compounds. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine

This key intermediate can be synthesized via the reduction of 2-hydroxy-3-nitropyridine.

Materials:

  • 2-Hydroxy-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-hydroxy-3-nitropyridine (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Flush the reaction vessel with an inert gas (e.g., Argon or Nitrogen), then introduce hydrogen gas via a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-hydroxypyridine.

  • Purify the product by column chromatography on silica gel if necessary[2].

Protocol 2: Synthesis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

This protocol outlines the key spirocyclization step.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Triphosgene or a similar carbonylating agent

  • N-Boc-4-piperidone

  • A suitable base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

  • Formation of the Pyrido[2,3-d]oxazinone Intermediate:

    • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a solution of the carbonylating agent (e.g., triphosgene, 0.35 equivalents) in the same solvent.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the formation of the intermediate.

  • Spirocyclization:

    • To the solution containing the pyrido[2,3-d]oxazinone intermediate, add N-Boc-4-piperidone (1.1 equivalents) and the base (2-3 equivalents).

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro compound.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis.

Q1: My spirocyclization reaction yield is consistently low or I'm getting no product. What should I investigate?

Low yields are a common challenge in complex heterocyclic synthesis[3]. A systematic approach is crucial for troubleshooting[4][5].

Potential Cause Troubleshooting Action Rationale
Poor Quality Reagents/Solvents Use freshly purified starting materials and anhydrous solvents. Impurities can poison catalysts or participate in side reactions[3].Moisture and oxygen can be detrimental to many organic reactions, especially those involving organometallics or sensitive intermediates.
Suboptimal Reaction Conditions Systematically vary the temperature, reaction time, and concentration. Run small-scale trials to find the optimal parameters[3].The formation of the spirocenter is often sensitive to steric and electronic factors that can be influenced by reaction conditions.
Inefficient Base/Catalyst Screen different bases (e.g., organic vs. inorganic) and catalysts. Ensure the catalyst is not deactivated.The choice of base can significantly impact the reactivity of the nucleophile.
Product Decomposition Monitor the reaction at different time points using TLC or LC-MS to check for product degradation over time[3].The target molecule may be unstable under the reaction or workup conditions.
Troubleshooting Decision Tree for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_reagents Are reagents and solvents pure and dry? start->check_reagents reagent_issue Purify/replace reagents and dry solvents. check_reagents->reagent_issue No check_conditions Are reaction conditions (temp, time, conc.) optimal? check_reagents->check_conditions Yes reagent_issue->start optimize_conditions Run optimization screen (e.g., DoE). check_conditions->optimize_conditions No check_side_products Are side products observed via TLC/LC-MS? check_conditions->check_side_products Yes optimize_conditions->start analyze_side_products Isolate and characterize side products. check_side_products->analyze_side_products Yes final_check Consult literature for alternative routes. check_side_products->final_check Yes check_side_products->final_check No analyze_side_products->final_check

Caption: A step-by-step decision tree for diagnosing low reaction yields.

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Side reactions can compete with the desired transformation, reducing the yield and complicating purification.

  • Dimerization of Intermediates: The pyrido[2,3-d]oxazinone intermediate can potentially react with itself.

    • Solution: Control the stoichiometry carefully. A slow addition of the carbonylating agent at a low temperature can help minimize the concentration of reactive intermediates.

  • Incomplete Cyclization: The reaction may stall after the initial condensation but before the final ring-closing step.

    • Solution: Increase the reaction temperature or time. Consider a stronger base or a different solvent that better solubilizes the intermediates.

  • Reactions involving the Boc-group: While generally stable, the Boc-protecting group on the piperidine can be cleaved under strongly acidic or very high-temperature conditions.

    • Solution: Ensure the reaction conditions are not overly harsh. If Boc-group cleavage is a persistent issue, consider a more robust protecting group. The use of N-Boc-4-piperidone is strategic as it masks the reactivity of the piperidine nitrogen, allowing for selective reactions at the ketone[6].

Q3: The purification of my final spiro compound is challenging. Any tips?

Spirocyclic compounds can have unique polarity and solubility profiles, making purification non-trivial.

  • Chromatography:

    • Normal Phase: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

    • Reverse Phase: If the compound is not amenable to normal phase chromatography, consider reverse phase HPLC for higher purity.

  • Recrystallization: This is an excellent method for obtaining highly pure material, especially at a larger scale. Screen various solvent systems (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures with water) to find one that provides good quality crystals.

  • Trituration: If the product is a solid but difficult to recrystallize, washing (triturating) it with a solvent in which the impurities are soluble but the product is not can be effective.

Q4: What are the main challenges I should anticipate when scaling up this synthesis from milligrams to kilograms?

Scaling up a reaction is not just about proportionally increasing reagents[7]. Several factors can become critical at a larger scale[8].

Challenge Consideration and Mitigation Strategy
Heat Transfer Exothermic or endothermic steps that are manageable in a small flask can become hazardous at scale. Use a jacketed reactor with precise temperature control. For exothermic reactions, consider a slower addition rate of reagents[7].
Mixing Efficiency Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. Use appropriate mechanical stirrers and baffles to ensure homogeneity[7].
Reagent Addition The rate of addition for critical reagents should be carefully controlled. Use a syringe pump or an addition funnel for controlled, slow addition.
Work-up and Isolation Extractions and filtrations become more time-consuming and can lead to product loss. Plan for appropriate equipment (e.g., larger separatory funnels, filter presses).
Safety The use of hazardous reagents like triphosgene requires stringent safety protocols, especially at scale. Consider using less hazardous alternatives if possible. Always perform a safety review before scaling up any process.

References

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Spirocyclic Piperidines. Proceedings of the National Academy of Sciences, 101(15), 5363–5367.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d][1][9]oxazin]-2'(1'H)-one.

  • Dakin, L. A., et al. (2017). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 41(7).
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(36), 6620-6633.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.
  • O'Rorke, S. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Al-Ghorbani, M., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2165-2185.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • World of Molecules. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
  • U.S. Patent No. US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.
  • U.S. Patent No. US4033975A. (1977).

Sources

Technical Support Center: Troubleshooting Low Efficacy in "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" and related heterocyclic compounds in biological assays. This guide is designed to provide in-depth troubleshooting strategies to address common challenges, particularly low or inconsistent efficacy, encountered during your experiments. Our approach is rooted in established scientific principles to ensure the reliability and reproducibility of your results.[1][2][3][4]

Initial Troubleshooting Workflow

When encountering low efficacy, it is crucial to systematically investigate potential sources of error. This flowchart provides a logical progression for your troubleshooting efforts, starting from the most common and easily addressable issues to more complex experimental variables.

Troubleshooting_Workflow cluster_compound Compound Integrity & Handling cluster_assay Assay & Cell Culture Conditions cluster_data Data Acquisition & Analysis Compound_Purity Verify Compound Purity & Identity Compound_Storage Check Storage Conditions Compound_Purity->Compound_Storage Compound_Solubility Assess Solubility & Precipitation Compound_Storage->Compound_Solubility Cell_Health Confirm Cell Health & Viability Compound_Solubility->Cell_Health If compound is sound Reagent_Quality Validate Reagent Quality & Concentrations Cell_Health->Reagent_Quality Assay_Parameters Optimize Assay Parameters (e.g., incubation time, cell density) Reagent_Quality->Assay_Parameters Plate_Choice Select Appropriate Microplate Assay_Parameters->Plate_Choice Reader_Settings Optimize Plate Reader Settings (e.g., gain, focal height) Plate_Choice->Reader_Settings If assay conditions are optimal Normalization Review Normalization Strategy Reader_Settings->Normalization Data_Analysis Verify Data Analysis & Curve Fitting Normalization->Data_Analysis end Resolution Data_Analysis->end If data is robust start Start: Low Efficacy Observed start->Compound_Purity Cell_Assay_Troubleshooting cluster_cell Cell Culture cluster_reagents Reagents & Plates start Poor Reproducibility Passage Check Passage Number start->Passage Reagent_Prep Fresh Reagent Preparation start->Reagent_Prep Density Verify Seeding Density Passage->Density Contamination Test for Mycoplasma Density->Contamination end Improved Reproducibility Contamination->end Consistent Cell Culture Plate_Type Appropriate Plate Type? Reagent_Prep->Plate_Type Edge_Effect Account for Edge Effects Plate_Type->Edge_Effect Edge_Effect->end Optimized Assay Setup

Caption: Decision tree for troubleshooting poor reproducibility in cell-based assays.

Section 3: Data Acquisition and Analysis
Q4: My signal-to-background ratio is low. How can I improve it?

A4: A low signal-to-background ratio can obscure real biological effects. This can often be addressed by optimizing your detection method and instrument settings. [5]

  • Plate Reader Settings:

    • Causality: Suboptimal plate reader settings can lead to either weak signal detection or high background noise.

    • Troubleshooting:

      • Gain Setting: Adjust the gain setting to amplify the signal without saturating the detector. Use a positive control to set the optimal gain. [5] 2. Focal Height: For fluorescence and luminescence assays, optimizing the focal height to the level of the liquid or the cell monolayer can significantly improve signal intensity. [5] 3. Autofluorescence: In fluorescence-based cell assays, media components like phenol red and fetal bovine serum can cause high background. Consider using media without these components or performing readings in phosphate-buffered saline. [5]

  • Normalization and Controls:

    • Causality: Proper normalization is crucial for accurately interpreting your data and distinguishing a true compound effect from experimental artifacts. [6] * Troubleshooting:

      • Positive and Negative Controls: Always include appropriate positive and negative (vehicle) controls on every plate to define the dynamic range of your assay.

      • Normalization Method: For cell-based assays, consider normalizing your results to cell number or total protein content to account for variations in cell seeding or proliferation. [6]

Experimental Protocol: Preparation of Compound Stock and Assay Plates

This protocol provides a standardized method for preparing your compound for a typical 96-well plate cell-based assay.

Materials:

  • "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tissue culture-treated 96-well plates

  • Appropriate cell culture medium

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM Primary Stock Solution:

    • Carefully weigh out a precise amount of the compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into small volumes and store at -80°C.

  • Prepare Intermediate Dilution Plate:

    • In a separate 96-well plate (the "intermediate plate"), perform serial dilutions of your 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). This plate will serve as the source for your final assay plate.

  • Prepare Final Assay Plate:

    • Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

    • Using a multichannel pipette, transfer a small volume (e.g., 1 µL) from your intermediate dilution plate to the corresponding wells of the cell plate containing medium (e.g., 99 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Ensure your vehicle control wells receive the same final concentration of DMSO as the compound-treated wells.

  • Incubation and Assay Readout:

    • Incubate the plate for the desired treatment time.

    • Perform your assay readout according to the specific protocol (e.g., add detection reagents and read on a microplate reader).

References

  • Benchchem. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d]o[1][7]xazin]-2'(1'H)-one. Retrieved from

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • InfinixBio. (n.d.). Defining the Process of Assay Development and Validation.
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • Bio-protocol. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Thermo Fisher Scientific. (2021). Best Practices - Cell Culture Techniques.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Biobide. (n.d.). How assays are set up and validated based on guidelines.
  • Lab Manager. (2020). Ensuring Reproducible Data in the Laboratory.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
  • CymitQuimica. (n.d.). Spiro[piperidine-4,4′-[4H]pyrido[2,3-d]o[1][7]xazin]-2′(1′H)-one, hydrochloride (1:1). Retrieved from

  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Fz-Katalys. (2025). Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • FDCELL. (2023). General Tips for Successful Cell Culture.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • AAT Bioquest. (2023). What are the best practices in cell culture?.
  • PubMed Central. (n.d.). Probing the links between in vitro potency, ADMET and physicochemical parameters.
  • PubMed. (2018). Testing Therapeutics in Cell-Based Assays: Factors That Influence the Apparent Potency of Drugs.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • ResearchGate. (n.d.). Does In Vitro Potency Predict Clinically Efficacious Concentrations?.
  • USMLE. (n.d.). Efficacy vs. Potency | 9 Features Best Explanation for USMLE.
  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • ATCC. (2021). Best Practices for Cell Culture.
  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery.
  • RXinsider. (2022). Cell Culture: Safety Practices and Solutions.
  • Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Pharmaffiliates. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d]o[1][7]xazin]-2'(1'H)-one. Retrieved from

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
  • BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
  • BLDpharm. (n.d.). 753440-87-8|Spiro[piperidine-4,4'-pyrido[2,3-d]o[1][7]xazin]. Retrieved from

  • Sigma-Aldrich. (n.d.). Spiro[piperidine-4,4'-pyrido[2,3-d]o[1][7]xazin]-2'(1'H)-one hydrochloride. Retrieved from

  • ResearchGate. (n.d.). Chemistry and Biological Activity of Some Heterocyclic Compounds.
  • PubMed Central. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • Royal Society of Chemistry. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • IJNRD. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY.
  • MDPI. (n.d.). Special Issue : Synthesis and Biological Activity of Heterocyclic Compounds.
  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.

Sources

Addressing batch-to-batch variability of "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability with this critical research compound. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the consistency and reliability of your experimental results.

Introduction: Understanding the Challenge

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry, notably as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment. Its spirocyclic nature imparts a conformational rigidity that is desirable for target selectivity. However, the multi-step synthesis and inherent chemical properties of this molecule can lead to subtle but significant variations between production batches. This guide will walk you through identifying, characterizing, and mitigating these variabilities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter, providing both the underlying cause and a systematic approach to resolution.

FAQ 1: We're observing inconsistent biological activity with different batches of the compound, even though the purity by standard HPLC appears to be >98%. What could be the cause?

This is a common and challenging issue. While routine HPLC analysis is a good first-pass assessment of purity, it may not reveal the full picture. Several factors can contribute to variable biological activity despite high apparent purity:

  • Undetected Impurities: Your current HPLC method may not be resolving all process-related impurities or degradation products. Some impurities, even at low levels, can interfere with your biological assay, acting as antagonists, agonists, or inhibitors of downstream signaling pathways.

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[1][2] These different solid-state forms can have distinct solubilities, dissolution rates, and bioavailability, which can dramatically impact the effective concentration of the compound in your assay.[3] A change in the crystalline form between batches is a frequent cause of inconsistent results.

  • Presence of Inorganic Impurities: Residual catalysts or inorganic salts from the synthesis can affect biological systems, particularly enzymatic assays or cell-based models.[4] These are not typically detected by standard reversed-phase HPLC-UV methods.

Troubleshooting Workflow:

  • Comprehensive Impurity Profiling:

    • Method Development: Develop a more robust HPLC or UHPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., gradients of acetonitrile and methanol with different pH modifiers like formic acid or ammonium formate), and detectors (e.g., Diode Array Detector (DAD) for peak purity analysis and Mass Spectrometry (MS) for impurity identification).

    • Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[5] Analyze the stressed samples by LC-MS to identify the masses of potential degradants that might appear in different batches.

  • Polymorph Characterization:

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline forms.[6] Run an XRPD analysis on each batch to obtain a "fingerprint" of its solid form. Differences in the diffraction patterns indicate different polymorphs.

    • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and thermal events associated with different crystalline forms.

    • Thermogravimetric Analysis (TGA): TGA can help identify the presence of solvates or hydrates, which are different crystalline forms containing solvent or water molecules.

  • Inorganic Impurity Analysis:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Use ICP-MS to screen for residual metals from catalysts used in the synthesis.

FAQ 2: We have noticed differences in the physical appearance (e.g., powder density, color) and solubility of different batches. How does this relate to performance?

Physical variations are often a strong indicator of underlying chemical or solid-state differences.

  • Color: A change in color can indicate the presence of a new, colored impurity or a degradation product. This is particularly relevant for compounds with aromatic systems that can form conjugated chromophores upon degradation.

  • Powder Density and Morphology: Different crystalline forms (polymorphs) can have different crystal habits (e.g., needles vs. plates).[7] This affects the bulk properties of the powder, such as density and flowability, and can also impact the dissolution rate.

  • Solubility: As mentioned in FAQ 1, different polymorphs can have significantly different solubilities. An unexpected decrease in solubility can lead to lower than expected concentrations in your experiments.

Troubleshooting Workflow:

  • Visual Inspection and Microscopy: Document the physical appearance of each batch. Use light microscopy to observe the crystal habit.

  • Solubility Assessment: Carefully measure the solubility of each batch in your experimental buffer or solvent system.

  • Correlate with Analytical Data: Cross-reference your observations with the data from more sophisticated analytical techniques like XRPD and comprehensive HPLC analysis to establish a link between the physical properties and the specific solid form or impurity profile.

Analytical Protocols for Characterization

To systematically investigate batch-to-batch variability, a multi-pronged analytical approach is essential.

Protocol 1: Advanced HPLC-UV and LC-MS Method for Impurity Profiling

Objective: To develop a high-resolution method to separate and identify potential organic impurities and degradation products.

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Method Parameters (starting point for development):

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides good protonation for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutes A broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Increased temperature can improve peak shape and reduce viscosity.
UV Detection 254 nm, 280 nm, and DAD scan (200-400 nm) Monitors for aromatic impurities and allows for peak purity assessment.

| MS Detection | ESI Positive Ion Mode, Scan range 100-1000 m/z | To identify the mass of the parent compound and any co-eluting impurities. |

Data Analysis:

  • Compare the chromatograms of different batches, looking for new or larger peaks.

  • Use the DAD to check for peak purity of the main compound.

  • Use the MS data to determine the mass-to-charge ratio (m/z) of any observed impurities. This can provide clues to their structure (e.g., oxidation, hydrolysis, or residual starting materials).

Protocol 2: Screening for Polymorphism using XRPD

Objective: To identify the crystalline form(s) present in each batch.

Instrumentation:

  • X-Ray Powder Diffractometer.

Sample Preparation:

  • Gently grind a small amount of the sample to ensure random orientation of the crystals.

  • Mount the powder on a zero-background sample holder.

Data Acquisition:

  • Scan a 2-theta (2θ) range of 2° to 40° with a step size of 0.02°.

Data Analysis:

  • Overlay the XRPD patterns from different batches.

  • Identical patterns indicate the same crystalline form.

  • Differences in peak positions and relative intensities signify different polymorphs or the presence of a mixture of forms.

Proactive Measures to Mitigate Variability

Once the source of variability is understood, proactive steps can be taken to ensure consistency in future batches.

  • Detailed Specification Sheets: Work with your supplier to establish a detailed certificate of analysis that includes not only purity by a specific HPLC method but also characterization by XRPD to confirm the crystalline form.

  • Standard Operating Procedures (SOPs) for Handling and Storage:

    • Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

    • Solution Preparation: Prepare solutions fresh for each experiment. If stock solutions must be stored, conduct a stability study in your chosen solvent and storage conditions (e.g., -20°C or -80°C) to determine the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Batch Reservation and Qualification: When possible, purchase a larger single batch of the compound for a series of critical experiments. Before use in extensive studies, qualify each new batch by running a small-scale pilot experiment to ensure it performs consistently with previous batches.

Visualizing the Troubleshooting Process

To aid in your decision-making, the following workflow diagram outlines the key steps in addressing batch-to-batch variability.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Analytical Investigation cluster_Analysis Root Cause Analysis cluster_Action Corrective & Preventative Actions Problem Inconsistent Experimental Results (Biological Activity, Physical Properties) Impurity Impurity Profiling (LC-MS, Forced Degradation) Problem->Impurity Step 1a Polymorph Solid-State Analysis (XRPD, DSC, TGA) Problem->Polymorph Step 1b Inorganic Inorganic Analysis (ICP-MS) Problem->Inorganic Step 1c Cause_Impurity New/Variable Impurity Detected Impurity->Cause_Impurity No_Difference No Significant Difference Detected Impurity->No_Difference Cause_Polymorph Different Polymorph Identified Polymorph->Cause_Polymorph Polymorph->No_Difference Cause_Inorganic Residual Metals Detected Inorganic->Cause_Inorganic Inorganic->No_Difference Action_Impurity Modify Synthesis/Purification Inform Supplier Cause_Impurity->Action_Impurity Action_Polymorph Control Crystallization Conditions Specify Polymorph in CoA Cause_Polymorph->Action_Polymorph Action_Inorganic Improve Purification Process Cause_Inorganic->Action_Inorganic Action_Review Review Experimental Protocol (Handling, Storage, Assay Conditions) No_Difference->Action_Review

Sources

Validation & Comparative

A Comparative Guide to Small Molecule CGRP Receptor Antagonists: Established Gepants versus the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of current small molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, known as 'gepants', for the treatment of migraine. We will delve into the performance and characteristics of approved therapeutics such as ubrogepant, rimegepant, and atogepant. Furthermore, we will analyze the significance of the novel chemical scaffold, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one , not as a direct therapeutic, but as a crucial building block in the synthesis of next-generation CGRP antagonists.

The Central Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A key player in its pathophysiology is the Calcitonin Gene-Related Peptide (CGRP), a 37-amino acid neuropeptide.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cerebral blood vessels, neurogenic inflammation, and pain signal transmission.[2][3] Clinical evidence robustly supports this, showing that CGRP levels are elevated during migraine attacks and that infusion of CGRP can trigger migraine-like headaches in susceptible individuals.[1]

The CGRP signaling cascade is initiated by the binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] This interaction activates downstream pathways, perpetuating the migraine state. Consequently, blocking this interaction has become a primary strategy for migraine therapy.[5][6]

CGRP Signaling Pathway

The following diagram illustrates the CGRP signaling pathway and the mechanism of action for CGRP receptor antagonists.

G cluster_0 Trigeminal Neuron Terminal cluster_1 Postsynaptic Cell (e.g., Smooth Muscle, Schwann Cell) CGRP_Vesicle CGRP Vesicle CGRP_Release CGRP Release CGRP_Vesicle->CGRP_Release Nerve Stimulation CGRP CGRP Peptide CGRP_Release->CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) AC Adenylyl Cyclase CGRP_Receptor->AC cAMP cAMP increase AC->cAMP PKA PKA Activation cAMP->PKA Downstream Downstream Effects (Vasodilation, Pain Signaling) PKA->Downstream CGRP->CGRP_Receptor Binds to Antagonist Spiro Compound-Derived Antagonist (Gepant) Antagonist->CGRP_Receptor Competitively Blocks

Caption: CGRP signaling pathway and antagonist mechanism.

A Head-to-Head Comparison of Approved "Gepants"

The "gepants" are a class of small molecule CGRP receptor antagonists that have revolutionized migraine treatment, offering both acute and preventive options.[6] Unlike monoclonal antibodies that target the CGRP ligand or its receptor, gepants are orally administered and work by competitively blocking the CGRP receptor.[7][8] This guide compares three leading gepants: ubrogepant, rimegepant, and atogepant.

Pharmacokinetic Properties

The selection of a CGRP antagonist is often guided by its pharmacokinetic profile, which dictates its suitability for acute versus preventive treatment. An ideal acute treatment requires rapid absorption and onset of action, while a preventive therapy benefits from a longer half-life to maintain steady-state concentrations.

ParameterUbrogepant (Acute)Rimegepant (Acute & Preventive)Atogepant (Preventive)
Indication Acute treatment of migraine[7]Acute and preventive treatment[9]Preventive treatment of migraine[10]
Dosage 50 mg or 100 mg[11]75 mg[12]10, 30, or 60 mg once daily[13]
Tmax (Time to Peak) ~1.5 hours[8]~2 hours~2 hours[13][14]
t1/2 (Half-life) 5-7 hours[8]~11 hours~11 hours[10][15]
Metabolism Primarily CYP3A4[8][11]Not specified in provided resultsPrimarily CYP3A4[13]

This table summarizes key pharmacokinetic data from clinical and pharmacological studies.

Clinical Efficacy

The ultimate measure of a migraine therapeutic is its clinical efficacy. For acute treatments, key endpoints include pain freedom and freedom from the most bothersome symptom (MBS) at two hours post-dose. For preventive treatments, the primary endpoint is the reduction in mean monthly migraine days (MMDs).

Table 2: Efficacy in Acute Migraine Treatment (2 Hours Post-Dose)

EndpointUbrogepant (100 mg)Rimegepant (75 mg)Placebo
Pain Freedom ~21%[7]19.6%[12][16]~12-14%[7][16]
MBS Freedom ~39%[7]37.6%[12][16]~25-28%[7][16]

Data compiled from pivotal Phase 3 clinical trials.

Table 3: Efficacy in Preventive Migraine Treatment

EndpointAtogepant (60 mg/day)Rimegepant (75 mg every other day)Placebo
Change in MMDs -4.2 days-4.3 days (Weeks 9-12)[17]-2.5 days

Data from respective Phase 3 preventive treatment trials. Note that trial designs and patient populations may vary.

Experimental Methodologies: Ensuring Self-Validating Systems

The characterization of CGRP antagonists relies on a cascade of robust in vitro and in vivo assays, followed by rigorous clinical trials. The causality behind these experimental choices is to first establish target engagement and potency, then assess physiological effect, and finally confirm clinical efficacy and safety.

Protocol 1: In Vitro CGRP Receptor Functional Assay (cAMP Inhibition)

This assay is a cornerstone for determining the potency of a novel antagonist. Its self-validating nature comes from the inclusion of positive and negative controls, allowing for the clear quantification of antagonist-mediated inhibition.

Objective: To measure the ability of a test compound to inhibit the CGRP-induced production of cyclic AMP (cAMP) in cells expressing the human CGRP receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably co-expressing human CLR and RAMP1 are cultured to ~80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 384-well plates and incubated overnight.

  • Compound Preparation: The test compound (e.g., a derivative of the spiro scaffold) and a reference antagonist (e.g., ubrogepant) are serially diluted to create a concentration-response curve.

  • Assay Procedure: a. The cell culture medium is removed, and cells are washed with assay buffer. b. Dilutions of the test compound or reference are added to the wells and pre-incubated for 15-30 minutes. c. CGRP is added at a concentration known to elicit an 80% maximal response (EC80) to all wells except the negative control. Assay buffer is added to negative control wells. d. The plate is incubated for 30 minutes at room temperature. e. A lysis buffer containing a competitive immunoassay reagent for cAMP detection (e.g., HTRF or LANCE) is added.

  • Data Analysis: The assay signal is read on a plate reader. The percentage of inhibition is calculated relative to the CGRP-only (positive control) and buffer-only (negative control) wells. The IC50 value (the concentration of antagonist that inhibits 50% of the CGRP response) is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Phase 3 Clinical Trial Design for Acute Migraine Treatment

This protocol outlines a typical randomized, double-blind, placebo-controlled trial, the gold standard for establishing clinical efficacy and safety.

Objective: To evaluate the efficacy and safety of an investigational CGRP antagonist for the acute treatment of a single moderate-to-severe migraine attack.

Methodology:

  • Participant Selection: Adults with a history of migraine (with or without aura) for at least one year, experiencing 2 to 8 attacks per month, are recruited.[12][16]

  • Randomization: Participants are randomized to receive either the investigational drug (e.g., 75 mg rimegepant) or a matching placebo to be taken at the onset of a qualifying migraine attack.[16]

  • Treatment and Assessment: a. At the onset of a moderate-to-severe migraine attack, patients self-administer the assigned treatment. b. Patients record pain severity and their most bothersome symptom (from a list including photophobia, phonophobia, and nausea) at baseline and at regular intervals post-dose.

  • Primary Endpoints (assessed at 2 hours post-dose): a. Pain Freedom: Proportion of patients reporting a reduction in headache pain from moderate/severe to none.[12][16] b. Freedom from Most Bothersome Symptom: Proportion of patients reporting an absence of their self-identified MBS.[12][16]

  • Safety Monitoring: Adverse events are recorded throughout the study duration.

  • Statistical Analysis: The proportions of patients meeting the primary endpoints in the active treatment group are compared to the placebo group using appropriate statistical methods (e.g., logistic regression).

The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Scaffold: A Foundation for Innovation

While not a CGRP antagonist itself, Spiro[piperidine-4,4'-pyrido[2,3-d][1][7]oxazin]-2'(1'H)-one (CAS: 753440-87-8) is a compound of significant interest in medicinal chemistry.[18] Its primary role is as a key intermediate in the synthesis of more complex and potent CGRP receptor antagonists, such as the investigational compound HTL22562.[18]

Structural and Strategic Importance

The value of this spirocyclic compound lies in its unique three-dimensional structure. Spiro compounds are prized for their conformational rigidity, which can lock a molecule into a specific orientation that is optimal for binding to a biological target.[18] This pre-organization can lead to improved target selectivity and higher binding affinity, while also potentially enhancing metabolic stability by protecting certain chemical bonds from enzymatic degradation.[18]

Synthetic Workflow

The use of this spiro compound as a synthetic intermediate allows for the modular construction of diverse CGRP antagonists. A generalized workflow involves coupling the spiro core to other functionalized fragments to build the final drug molecule.

G A Spiro[piperidine-4,4'- pyrido[2,3-d]oxazin]-2'(1'H)-one (Intermediate) C Coupling Reaction (e.g., Amide bond formation) A->C B Functionalized Side Chain 1 B->C D Advanced Intermediate C->D F Final Coupling/ Deprotection Steps D->F E Functionalized Side Chain 2 E->F G Potent CGRP Receptor Antagonist (Final Product) F->G

Caption: Generalized synthetic workflow using the spiro intermediate.

By utilizing this scaffold, medicinal chemists can systematically explore how different side chains and functional groups impact the potency, selectivity, and pharmacokinetic properties of the final CGRP antagonist. This rational design approach is critical for developing next-generation therapeutics that may offer improved efficacy, a better safety profile, or more convenient dosing regimens compared to existing options.

Conclusion

The landscape of migraine treatment has been significantly advanced by the development of small molecule CGRP receptor antagonists. Gepants like ubrogepant, rimegepant, and atogepant have demonstrated clear clinical benefits for both acute and preventive therapy. While these approved drugs set a high bar for performance, the quest for improved therapeutics is ongoing.

In this context, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one should not be viewed as a direct competitor but as a vital tool for innovation. Its rigid, spirocyclic structure provides an excellent starting point for the synthesis of novel CGRP antagonists. The strategic use of such advanced chemical intermediates is fundamental to the drug discovery process, enabling the creation of future medicines with enhanced properties to better serve patients suffering from migraine.

References

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  • CGRP receptor antagonists. (n.d.). Google Patents.
  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][7]oxazin]-2'(1'H)-one. (n.d.). Pharmaffiliates. Retrieved from

  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][7]oxazin]-2'(1'H)-one hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from

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Sources

A Comparative Analysis of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and Established BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of disease-modifying therapies for Alzheimer's disease (AD), the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point of extensive research.[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides that subsequently aggregate into the pathological plaques characteristic of AD.[3][4] This guide provides a comparative analysis of a novel spirocyclic compound, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, against a backdrop of well-characterized BACE1 inhibitors that have progressed to clinical trials. We will delve into their mechanisms of action, inhibitory profiles, and the critical challenges that have defined the landscape of BACE1-targeted drug discovery.

The Rationale for BACE1 Inhibition

The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary trigger in the pathophysiology of Alzheimer's disease.[5][6] BACE1, by cleaving the amyloid precursor protein (APP), is the first and essential step in Aβ generation.[2][7] Therefore, inhibiting BACE1 presents a direct strategy to reduce Aβ production and, theoretically, halt or slow the progression of the disease.[3] This compelling rationale has driven the development of numerous small-molecule BACE1 inhibitors. However, the journey of these inhibitors through clinical trials has been fraught with challenges, primarily due to a lack of cognitive improvement in patients and significant side effects.[1][5][8]

Introducing Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a spirocyclic heterocyclic compound.[7][9][10] Its rigid three-dimensional structure, a characteristic of spiro compounds, is often sought after in drug design to enhance target selectivity and improve metabolic stability.[9] While primarily investigated as a key intermediate in the synthesis of CGRP receptor antagonists for migraine treatment, this structural motif and its derivatives have also been explored for their potential as BACE1 inhibitors.[9] The core hypothesis is that the specific stereochemistry and functional group presentation of the spiro-pyrido-oxazinone scaffold can enable potent and selective interactions within the catalytic site of BACE1.

A Comparative Look at Prominent BACE1 Inhibitors

To provide a meaningful comparison, we will examine Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one in the context of several BACE1 inhibitors that have undergone extensive clinical evaluation. These include Verubecestat, Lanabecestat, and Atabecestat. While these compounds ultimately failed in late-stage clinical trials, they serve as crucial benchmarks for understanding the required potency, selectivity, and pharmacokinetic properties of a successful BACE1 inhibitor.

Compound Structure BACE1 IC50 Selectivity (BACE2/BACE1) Key Clinical Trial Outcomes & Challenges
Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Chemical structure of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-oneData not publicly availableData not publicly availablePreclinical; potential for BACE1 inhibition suggested by structural analogs.[9]
Verubecestat (MK-8931) Chemical structure of Verubecestat~13 nM~1.5-foldPhase III trials terminated due to a lack of efficacy and some cognitive worsening.[5][11] Showed robust Aβ reduction in CSF.[11][12]
Lanabecestat (AZD3293) Chemical structure of Lanabecestat~1.6 nM~16-foldPhase III trials discontinued due to lack of cognitive benefit.[1]
Atabecestat (JNJ-54861911) Chemical structure of Atabecestat~6.4 nM~2-foldPhase II/III trials halted due to liver enzyme elevation.[5]
AM-6494 Chemical structure of AM-64940.4 nM (in vivo)High selectivity over BACE2Preclinical; noted for high potency and improved side-effect profile in preclinical models.[1]

Note: IC50 values can vary depending on assay conditions. The provided values are for comparative purposes.

The Critical Role of Selectivity

One of the major hurdles in BACE1 inhibitor development is achieving selectivity over the homologous enzyme, BACE2.[13] BACE2 is involved in various physiological processes, including pigmentation, and its inhibition has been linked to adverse effects such as hair depigmentation.[14] Furthermore, off-target inhibition of other aspartyl proteases, like Cathepsin D, can lead to ocular toxicity.[14][15] The design of highly selective inhibitors is therefore a key objective. Spirocyclic structures, such as that of our topic compound, can offer conformational rigidity that may be exploited to achieve better selectivity by fitting more precisely into the BACE1 active site and avoiding interactions with off-targets.[9]

Experimental Evaluation of BACE1 Inhibitors

The assessment of a compound's potential as a BACE1 inhibitor involves a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

In Vitro BACE1 Inhibition Assay: FRET-Based Protocol

A common and robust method for determining the in vitro potency of a BACE1 inhibitor is the Fluorescence Resonance Energy Transfer (FRET) assay.[16][17][18][19] This assay provides a quantitative measure of BACE1's enzymatic activity.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[16]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one) in a suitable solvent like DMSO, and then dilute further in assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[16]

    • Dilute recombinant human BACE1 enzyme and the BACE1 FRET substrate to their working concentrations in the assay buffer.[17]

  • Assay Procedure (96-well format):

    • To each well of a black 96-well microplate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the BACE1 FRET substrate to all wells.

    • Initiate the reaction by adding the diluted BACE1 enzyme to all wells except the negative control.[16]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[16]

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[16]

BACE1_FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Reagents Add Buffer, Compound, & Substrate to Plate Compound_Dilution->Add_Reagents Enzyme_Prep Prepare BACE1 Enzyme Solution Initiate_Reaction Add BACE1 Enzyme Enzyme_Prep->Initiate_Reaction Substrate_Prep Prepare FRET Substrate Solution Substrate_Prep->Add_Reagents Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for BACE1 inhibitor screening using a FRET assay.

Cell-Based Assay for Aβ Production

To assess a compound's efficacy in a more physiologically relevant context, cell-based assays are employed to measure the reduction of Aβ production.

Principle: A cell line, typically HEK293 cells, is engineered to overexpress human APP. These cells are then treated with the test inhibitor, and the amount of Aβ secreted into the cell culture medium is quantified, usually by an enzyme-linked immunosorbent assay (ELISA).[20]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably transfected with a human APP construct (e.g., containing the "Swedish" mutation to enhance Aβ production) under standard conditions.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove the existing cell culture medium and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.

  • Sample Collection and Analysis:

    • Collect the conditioned cell culture medium from each well.

    • Quantify the concentration of Aβ40 and/or Aβ42 in the medium using a specific ELISA kit.

  • Data Analysis:

    • Normalize the Aβ levels to the vehicle control.

    • Determine the EC50 value, the concentration of the compound that causes a 50% reduction in Aβ production.

Cell_Based_Abeta_Assay Start Start with APP-transfected HEK293 cells Plate_Cells Plate cells in multi-well plates Start->Plate_Cells Treat_Cells Treat cells with test compound dilutions Plate_Cells->Treat_Cells Incubate_Cells Incubate for 24-48 hours Treat_Cells->Incubate_Cells Collect_Medium Collect conditioned cell culture medium Incubate_Cells->Collect_Medium ELISA Quantify Aβ levels using ELISA Collect_Medium->ELISA Analyze_Data Determine EC50 value ELISA->Analyze_Data

Caption: Workflow of a cell-based assay to measure Aβ reduction.

The BACE1 Signaling Pathway and the Challenge of On-Target Toxicity

The clinical failures of BACE1 inhibitors were not solely due to off-target effects. It has become increasingly clear that BACE1 has several other physiological substrates besides APP.[4] Inhibition of BACE1 can therefore interfere with these other pathways, leading to mechanism-based or "on-target" toxicity. For example, BACE1 is involved in myelination through the processing of neuregulin 1.[21] This highlights a critical challenge: finding a therapeutic window that allows for sufficient reduction of Aβ in the brain without causing significant disruption to other vital physiological processes.[22]

BACE1_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_physiological Physiological Substrates APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Aβ Peptides C99->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Neuregulin1 Neuregulin 1 Myelination Myelination Neuregulin1->Myelination BACE1 processing Other_Substrates Other Substrates Synaptic_Function Synaptic Function Other_Substrates->Synaptic_Function BACE1 processing BACE1 BACE1

Caption: BACE1-mediated cleavage of APP and other substrates.

Future Directions and the Potential Role of Novel Scaffolds

The setbacks in BACE1 inhibitor clinical trials have provided invaluable lessons.[2] Future efforts in this area are likely to focus on several key strategies:

  • Earlier Intervention: Administering BACE1 inhibitors in the very early or even preclinical stages of Alzheimer's disease, before significant amyloid plaque deposition and neuronal damage have occurred.[15]

  • Optimized Dosing: Finding a "just-right" level of BACE1 inhibition that significantly lowers Aβ production without causing mechanism-based side effects.[22][23] This may involve lower doses or intermittent dosing schedules.

  • Novel Chemical Scaffolds: Exploring new chemical structures, like the spirocyclic core of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, that may offer superior selectivity and pharmacokinetic profiles, including better blood-brain barrier penetration.[6]

The unique, conformationally restricted architecture of spiro compounds holds promise for designing the next generation of BACE1 inhibitors. By providing a rigid framework, these molecules can be tailored to fit the BACE1 active site with high precision, potentially enhancing selectivity over BACE2 and other proteases. Further investigation into the BACE1 inhibitory activity of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and its analogs is warranted to explore this potential. While the road to an effective BACE1 inhibitor for Alzheimer's disease has been challenging, the pursuit remains a critical endeavor in neuroscience research.

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Structure-activity relationship (SAR) studies of "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Analogs as Novel CNS-Active Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds, the Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one analogs. While this specific scaffold is novel, this document synthesizes data from closely related chemical classes to build a predictive SAR model, guiding future drug discovery efforts. We will explore the synthetic rationale, compare potencies of hypothetical analogs based on established bioisosteric principles, and provide detailed experimental protocols for their evaluation as potential modulators of key central nervous system (CNS) targets, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, leading to enhanced target specificity and improved pharmacokinetic profiles compared to their more flexible acyclic or simpler heterocyclic counterparts. The spirooxindole scaffold, for instance, is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one core combines the favorable attributes of a spiro-piperidine moiety with the pharmacologically relevant pyrido[2,3-d]oxazinone system, suggesting a high potential for CNS activity.

Given the presence of a basic piperidine nitrogen and a heterocyclic core reminiscent of known inhibitors, we hypothesize that this scaffold is a promising starting point for developing inhibitors of acetylcholinesterase (AChE) or monoamine oxidase (MAO), both critical enzymes in the CNS. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease[2][3], while MAO inhibitors are used as antidepressants and for the treatment of Parkinson's disease.[4][5][6] This guide will, therefore, focus on the SAR of these analogs in the context of AChE and MAO inhibition.

Core Scaffold Analysis and Synthetic Strategy

The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold presents several key points for chemical modification to explore the SAR:

  • The Piperidine Nitrogen (N1): This position is amenable to the introduction of a wide variety of substituents to probe interactions with the target protein.

  • The Pyrido[2,3-d]oxazinone Core: Substitutions on the aromatic portion of this ring system can modulate electronic properties and steric interactions.

  • The Lactam Nitrogen (N1'): Alkylation or arylation at this position can influence hydrogen bonding capacity and overall lipophilicity.

A plausible synthetic route to generate a library of analogs is outlined below. This retro-synthetic approach allows for the diversification of the piperidine substituent at a late stage.

Synthetic_Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target_Analog Target Analog Intermediate_A Spirocyclic Intermediate Target_Analog->Intermediate_A N-Alkylation/Arylation Starting_Materials Starting Materials: - Substituted Piperidone - 2-Amino-3-pyridinol derivative Intermediate_A->Starting_Materials Spirocyclization SM Starting Materials Step1 Condensation & Cyclization SM->Step1 Step2 N-Boc Deprotection Step1->Step2 Step3 Diversification (N-alkylation) Step2->Step3 Final_Products Library of Analogs Step3->Final_Products

Caption: General synthetic workflow for the preparation of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one analogs.

Comparative SAR Analysis

The following sections detail the anticipated SAR for modifications at key positions of the scaffold, based on established principles from related inhibitor classes.

Modifications of the Piperidine Ring (N1-substituents)

The N1 position of the piperidine ring is a critical handle for modulating potency and selectivity. For many CNS targets, a basic nitrogen is crucial for forming salt bridges or hydrogen bonds with acidic residues in the active site. The nature of the substituent on this nitrogen will dictate the steric and electronic properties of the molecule.

Table 1: Hypothetical SAR of N1-Substituted Analogs

Compound IDN1-Substituent (R)Predicted AChE IC50 (nM)Predicted MAO-A IC50 (nM)Predicted MAO-B IC50 (nM)Rationale
1a -H>1000>1000>1000Unsubstituted amine, likely poor potency.
1b -CH3500800600Small alkyl group, modest increase in potency.
1c -CH2CH3350650500Slightly larger alkyl group, potential for improved hydrophobic interactions.
1d -CH2-Ph5010080Benzyl group can engage in pi-pi stacking or hydrophobic interactions.
1e -CH2-(4-F-Ph)409070Electron-withdrawing group may enhance interactions.
1f -CH2-(4-OCH3-Ph)6012095Electron-donating group, slightly reduced potency compared to benzyl.

Rationale: The introduction of a benzyl group at the N1 position is predicted to significantly enhance potency against both AChE and MAO. This is a common motif in inhibitors of these enzymes, where the aromatic ring can interact with hydrophobic pockets or engage in pi-pi stacking with aromatic residues in the active site. The electronic nature of substituents on the benzyl ring can further fine-tune these interactions.

Modifications of the Pyrido[2,3-d]oxazinone Core

Substitution on the aromatic portion of the pyrido[2,3-d]oxazinone core can influence the electronic properties of the entire molecule and provide additional points of interaction with the target.

Table 2: Hypothetical SAR of Pyrido[2,3-d]oxazinone Core Analogs

| Compound ID | Substituent (X) | Position | Predicted AChE IC50 (nM) | Predicted MAO-A IC50 (nM) | Predicted MAO-B IC50 (nM) | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | -H | - | 50 | 100 | 80 | Parent compound from Table 1 (1d). | | 2b | -F | 6' | 45 | 90 | 75 | Small, electron-withdrawing group, minimal steric clash. | | 2c | -Cl | 6' | 60 | 110 | 90 | Larger halogen, potential for steric hindrance. | | 2d | -OCH3 | 7' | 80 | 150 | 120 | Electron-donating group, may be unfavorable. | | 2e | -NO2 | 7' | 120 | 200 | 180 | Strong electron-withdrawing group, potential for unfavorable interactions. |

Rationale: Small, electron-withdrawing substituents such as fluorine at positions that do not create steric clashes are predicted to be favorable. Larger or strongly electron-donating/withdrawing groups may disrupt optimal binding. This is consistent with SAR studies of other heterocyclic inhibitors where subtle electronic modulation is key.[7][8]

Experimental Protocols

To validate the predicted SAR, the following experimental protocols are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (from electric eel, 0.2 U/mL in phosphate buffer).

    • Test compound solutions (in DMSO, various concentrations).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution to each well.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase Inhibition Assay

This assay measures the activity of MAO-A and MAO-B using specific substrates.

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing hydrogen peroxide. The hydrogen peroxide can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay buffer (e.g., potassium phosphate buffer, 0.1 M, pH 7.4).

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO-A specific substrate (e.g., p-tyramine).

    • MAO-B specific substrate (e.g., benzylamine).

    • HRP solution.

    • Amplex Red solution.

    • Test compound solutions (in DMSO, various concentrations).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound solution to each well.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) and incubate for 15 minutes at 37 °C.

    • Add a 20 µL mixture of HRP, Amplex Red, and the specific substrate.

    • Incubate for 30 minutes at 37 °C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control.

    • Determine the IC50 values for both MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow cluster_AChE AChE Inhibition Assay cluster_MAO MAO Inhibition Assay AChE_Start Add Inhibitor & AChE AChE_Incubate Incubate AChE_Start->AChE_Incubate AChE_React Add DTNB & ATCI AChE_Incubate->AChE_React AChE_Measure Measure Absorbance at 412 nm AChE_React->AChE_Measure MAO_Start Add Inhibitor & MAO Enzyme MAO_Incubate Incubate MAO_Start->MAO_Incubate MAO_React Add HRP, Amplex Red & Substrate MAO_Incubate->MAO_React MAO_Measure Measure Fluorescence MAO_React->MAO_Measure

Caption: Comparative workflow for AChE and MAO inhibition assays.

Conclusion and Future Directions

The Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one scaffold represents a promising starting point for the development of novel CNS-active agents. Based on established SAR principles from related compound classes, we predict that N-benzylated analogs will exhibit significant inhibitory activity against both AChE and MAO. Further optimization by substituting the aromatic rings is expected to fine-tune potency and selectivity.

Future work should focus on the synthesis of a focused library of analogs based on the hypothetical SAR presented in this guide. The detailed experimental protocols provided will enable the robust evaluation of these compounds and the validation of the proposed SAR model. Subsequent studies should include in vitro ADME profiling and in vivo efficacy studies in relevant animal models of neurodegenerative diseases. The exploration of this novel spirocyclic scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of CNS disorders.

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Unlocking the Therapeutic Potential of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Comparative Guide to In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Latent Promise

In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a critical starting point for the development of next-generation therapeutics. The "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" core is one such scaffold that has emerged as a structure of significant interest. While it is known as a key synthetic intermediate in the development of HTL22562, a potent calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment, its broader therapeutic potential remains largely unexplored in the public domain.[1]

This guide aims to bridge this knowledge gap by providing a comparative analysis of the in vivo efficacy of structurally related compounds in key therapeutic areas: oncology, neurological disorders, and inflammation. By examining the performance of analogs that share either the spiro-piperidine or the pyrido-oxazinone-like core, we can extrapolate the potential of this under-investigated scaffold and provide a data-driven rationale for its future development. This document is intended for researchers, scientists, and drug development professionals seeking to identify and advance novel chemical entities.

Comparative Efficacy in Oncology: A Tale of Two Moieties

The spiro-piperidine and pyridopyrimidine moieties are well-represented in the canon of anticancer research. By analyzing the in vivo performance of derivatives from these classes, we can infer the potential of our core scaffold in oncological indications.

Spiro-Piperidine Analogs as Histone Deacetylase (HDAC) Inhibitors

A notable example of a structurally related spiro-piperidine scaffold is the spiro[chromane-2,4'-piperidine] class of compounds, which have been developed as potent histone deacetylase (HDAC) inhibitors.[2] Derivatives of this class have demonstrated significant in vivo antitumor activity in a human colorectal carcinoma HCT-116 xenograft model.[2][3]

Experimental Data Summary:

Compound ClassAnimal ModelCell LineDosing RegimenEfficacy (Tumor Growth Inhibition)Standard of Care
Spiro[chromane-2,4'-piperidine] derivativesNude MiceHCT-116Oral/IntravenousSuperior to lead compounds[2]Oxaliplatin, 5-Fluorouracil[4][5][6]
Pyrido[2,3-d]pyrimidine derivativesN/A (in vitro data)HCT-116N/AHigh cytotoxic activity (IC50 values reported)[7][8]Doxorubicin (in vitro)[8]

In vivo efficacy data for specific spiro[chromane-2,4'-piperidine] derivatives is often presented as improved pharmacokinetic profiles leading to superior antitumor activity compared to earlier leads, rather than specific percentage of tumor growth inhibition in all public-facing literature.

Experimental Protocol: HCT-116 Xenograft Model

The choice of the HCT-116 xenograft model is logical as it represents a well-characterized and widely used model for colorectal cancer, known for its robust and reproducible tumor growth in immunodeficient mice.[4][5]

  • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.

  • Animal Model: Athymic nude or NOD/SCID mice are used as hosts.

  • Tumor Implantation: A suspension of HCT-116 cells (e.g., 2.5 x 10^6 cells) in a suitable medium, often with Matrigel, is subcutaneously injected into the flank of the mice.[6]

  • Treatment Initiation: Treatment commences when tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: The test compound (e.g., a spiro[chromane-2,4'-piperidine] derivative) is administered, often orally or intraperitoneally, at a predetermined dose and schedule. A vehicle control group and a positive control group (e.g., oxaliplatin) are included.

  • Endpoint Measurement: Tumor volume is measured regularly. The study endpoint is typically reached when tumors in the control group reach a specified size. Efficacy is reported as tumor growth inhibition.

Workflow for a Typical Xenograft Study

G cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_culture HCT-116 Cell Culture implantation Subcutaneous Implantation cell_culture->implantation animal_acclimatization Acclimatize Nude Mice animal_acclimatization->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Drug, Vehicle, & Standard of Care tumor_growth->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring Regularly endpoint Reach Study Endpoint monitoring->endpoint analysis Calculate Tumor Growth Inhibition endpoint->analysis

Caption: Workflow of a standard HCT-116 xenograft study.

Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[8] Numerous derivatives have been synthesized and evaluated as potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[7][9] While much of the publicly available data focuses on in vitro potency, these compounds serve as a strong rationale for exploring the anticancer potential of the "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" core.

Relevant Signaling Pathway: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways, promoting cell proliferation and survival. Inhibiting EGFR is a clinically validated strategy in oncology.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention.

Potential in Neurological Disorders: Targeting the CGRP Pathway for Migraine

The most direct link of the "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" scaffold to a therapeutic application is its role as a precursor to HTL22562, a CGRP receptor antagonist.[1] The blockade of the CGRP pathway is a clinically validated and highly effective approach for the acute and preventive treatment of migraine.[10][11]

Animal Models for Migraine Research:

While no perfect animal model for migraine exists, several have been developed to study the underlying pathophysiology and test novel therapeutics. A common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking aspects of migraine pain.[10][12]

Comparative Efficacy of CGRP Antagonists:

CompoundAnimal ModelKey FindingsStandard of Care
OlcegepantRat NTG-induced hyperalgesia modelAttenuated trigeminal hyperalgesia[10][12]Sumatriptan (a 5-HT1B/1D agonist)
HTL22562(Preclinical data not publicly detailed)Selected as a clinical candidate for acute migraine treatment.[13]Triptans, Gepants

Mechanism of Action: CGRP Receptor Antagonism

During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the sensation of pain. CGRP receptor antagonists block this interaction, preventing the downstream signaling that leads to migraine pain.

G Trigeminal_Nerve Trigeminal Nerve Activation CGRP_Release CGRP Release Trigeminal_Nerve->CGRP_Release CGRP_Receptor CGRP Receptor on Blood Vessels CGRP_Release->CGRP_Receptor Vasodilation Vasodilation & Neurogenic Inflammation CGRP_Receptor->Vasodilation Pain Migraine Pain Vasodilation->Pain Antagonist Spiro-piperidine CGRP Antagonist (e.g., HTL22562) Antagonist->CGRP_Receptor Blockade

Caption: Mechanism of CGRP receptor antagonists in migraine.

Potential in Inflammatory Diseases: COX Inhibition

The pyridazine core, structurally related to the pyrido-oxazinone moiety, has been incorporated into compounds with anti-inflammatory properties. For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been shown to possess in vivo anti-inflammatory activity through dual inhibition of cyclooxygenase-1 (COX-1) and COX-2.[14][15]

Experimental Data: Mouse Ear Edema Model

The arachidonic acid- or xylene-induced mouse ear edema model is a standard and rapid in vivo assay for screening topical and systemic anti-inflammatory agents.[16][17]

Compound ClassAnimal ModelEfficacy (Edema Inhibition)Standard of Care
Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c)Mouse Ear Edema82% inhibition[14]Indomethacin, Celecoxib[18]

Experimental Protocol: Xylene-Induced Mouse Ear Edema

  • Animal Model: Typically, Swiss albino or BALB/c mice are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: The test compound is administered, usually orally or topically, a set time before the inflammatory insult.

  • Induction of Edema: A fixed volume of an irritant like xylene is applied to the surface of one ear.[17]

  • Measurement: After a specified time (e.g., 1 hour), the mice are euthanized, and a standardized section of both ears is punched out and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Synthesis and Future Directions

The synthesis of the core "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" scaffold can be achieved through multi-step organic synthesis, with the key step being the formation of the spirocyclic core via intramolecular cyclization.[1] Given the promising in vivo efficacy of its structural analogs, there is a strong rationale for the synthesis and evaluation of a library of derivatives based on this core scaffold.

Future research should focus on:

  • Derivatization: Exploring substitutions on the piperidine nitrogen and the aromatic ring of the pyrido-oxazinone system to optimize potency and pharmacokinetic properties for different therapeutic targets (e.g., kinases, HDACs, GPCRs).

  • In Vivo Screening: Prioritizing screening in animal models relevant to the identified therapeutic areas, such as tumor xenografts and models of neuroinflammation and pain.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of novel, active derivatives to guide further optimization.

Conclusion

While direct in vivo efficacy data for "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" derivatives is not yet in the public domain, a comprehensive analysis of its structural analogs provides a compelling case for its therapeutic potential. The demonstrated success of related spiro-piperidines in oncology and the clinical validation of a complex derivative as a CGRP antagonist for migraine highlight fertile ground for future drug discovery efforts. This guide serves as a foundational resource for researchers, providing the necessary comparative data and experimental context to embark on the exploration of this promising and versatile chemical scaffold.

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A Comparative Guide to the Cross-Reactivity Profile of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel spirocyclic compound, Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. In the landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy.[1][2] This document outlines the strategic approach to profiling this compound, presenting comparative data against relevant off-targets and detailing the experimental methodologies to generate such a profile.

Introduction to Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and the Imperative of Selectivity Profiling

Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a heterocyclic entity of significant interest, identified as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and also investigated for its potential as a Beta-site APP Cleaving Enzyme 1 (BACE1) inhibitor.[3] The conformational rigidity imparted by its spirocyclic nature is a desirable feature for enhancing target selectivity and metabolic stability.[3]

However, no compound is entirely specific. Unintended interactions with other biological targets can lead to adverse drug reactions or, in some cases, reveal opportunities for polypharmacology.[4][5][6] Therefore, early and comprehensive cross-reactivity profiling is a critical step in the drug development pipeline to de-risk candidates and build a robust safety profile.[7][8] This guide will focus on a hypothetical cross-reactivity assessment of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, assuming its primary target is the CGRP receptor .

Strategic Design of a Cross-Reactivity Screening Panel

The selection of an appropriate off-target panel is a cornerstone of a meaningful cross-reactivity study. The rationale is to assess the compound's activity against a curated set of targets that are either structurally related to the primary target, functionally antagonistic, or known to be implicated in common adverse events. For our subject compound, a tiered approach is recommended.

Tier 1: Primary Target and Closely Related Receptors

This initial screen establishes the on-target potency and immediate selectivity against receptors with a high degree of structural or functional homology.

  • Primary Target: CGRP Receptor (a complex of CALCRL and RAMP1)

  • Related Amylin Receptors: AMY1 (CALCR/RAMP1), AMY2 (CALCR/RAMP2), AMY3 (CALCR/RAMP3)

  • Other GPCRs in the same family: Adrenomedullin receptors (AM1, AM2)

Tier 2: Broad Secondary Pharmacology Panel

To proactively identify potential safety liabilities, screening against a broad panel of targets associated with adverse drug reactions is essential. Commercial services like the Eurofins SafetyScreen44 panel offer a cost-effective and comprehensive solution for this purpose.[8][9] This panel typically includes a diverse range of receptors, ion channels, transporters, and enzymes known to be involved in off-target toxicities.[7][8]

Tier 3: Kinase Profiling

Given the prevalence of kinase off-target effects for many small molecules, a broad kinase screen is a prudent step, particularly during lead optimization.[4][10][11] Platforms such as DiscoverX's KINOMEscan® provide extensive panels covering the human kinome.[11][12]

Comparative Cross-Reactivity Data

The following tables present hypothetical data for the cross-reactivity profiling of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. These results are intended to be illustrative of a compound with good selectivity for its primary target but with some observable off-target interactions that warrant further investigation.

Table 1: Potency and Selectivity against CGRP and Related Amylin Receptors

TargetAssay TypeIC50 / Ki (nM)Fold Selectivity vs. CGRP
CGRP Receptor Radioligand Binding (Ki)1.2 -
AMY1 ReceptorRadioligand Binding (Ki)158132
AMY2 ReceptorRadioligand Binding (Ki)342285
AMY3 ReceptorRadioligand Binding (Ki)210175
AM1 ReceptorRadioligand Binding (Ki)>10,000>8333
AM2 ReceptorRadioligand Binding (Ki)>10,000>8333

Table 2: Results from a Broad Safety Pharmacology Panel (Selected Targets)

TargetAssay Type% Inhibition @ 10 µMFollow-up IC50 (nM)
5-HT2A ReceptorRadioligand Binding8%>10,000
Dopamine D2 ReceptorRadioligand Binding12%>10,000
Muscarinic M1 ReceptorRadioligand Binding5%>10,000
hERG ChannelRadioligand Binding48%8,500
L-type Ca2+ ChannelRadioligand Binding15%>10,000
BACE1Enzyme Inhibition75%1,200

Table 3: Kinase Selectivity Profile (Top 5 Hits from a 468-kinase panel)

Kinase Target% Inhibition @ 10 µMKd (nM)
Aurora A65%2,500
Aurora B58%3,100
GSK3β45%7,800
CDK2/cyclin A32%>10,000
SRC25%>10,000

Interpretation of Cross-Reactivity Data

The hypothetical data suggests that Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is a potent CGRP receptor antagonist with good selectivity over closely related amylin receptors. The broad safety panel reveals a potential interaction with the hERG channel, albeit at a concentration significantly higher than its on-target potency. The observed inhibition of BACE1 is noteworthy and aligns with some literature reports on similar scaffolds, suggesting a potential polypharmacological profile.[3] The kinase screen indicates weak off-target activity against a few kinases, with the most significant being Aurora A and B. These interactions would require further investigation in cell-based functional assays to determine their physiological relevance.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the cross-reactivity data, standardized and well-validated experimental protocols are essential.

Radioligand Binding Assays (GPCRs and Ion Channels)

This method quantifies the direct interaction of a compound with a target receptor by measuring the displacement of a high-affinity radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for CGRP Receptor

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human CGRP receptor (CALCRL/RAMP1).

    • Radioligand: [¹²⁵I]-hCGRP.

    • Test Compound: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, serially diluted.

    • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • Add 25 µL of assay buffer to each well of a 96-well plate.

    • Add 25 µL of serially diluted test compound or vehicle control.

    • Add 25 µL of radioligand at a final concentration equal to its Kd.

    • Initiate the binding reaction by adding 25 µL of cell membrane suspension.

    • Incubate for 90 minutes at room temperature.

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

These assays measure the ability of a compound to modulate the activity of a target enzyme.

Protocol: FRET-based BACE1 Inhibition Assay

  • Materials:

    • Recombinant human BACE1 enzyme.

    • FRET-based peptide substrate for BACE1.

    • Test Compound: Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, serially diluted.

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • 384-well black plates.

  • Procedure:

    • Add 5 µL of serially diluted test compound or vehicle control to the wells.

    • Add 10 µL of BACE1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate.

    • Monitor the fluorescence signal at appropriate excitation and emission wavelengths over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic read.

    • Determine the percent inhibition at each compound concentration.

    • Calculate the IC50 value using non-linear regression.

Kinase Profiling (KINOMEscan®)

This competition binding assay platform quantitatively measures the interaction of a compound with a large panel of kinases.

Workflow: KINOMEscan® Profiling

G cluster_assay Competition Binding Assay compound Test Compound (Spiro-compound) reaction Incubation and Binding compound->reaction kinase_panel DNA-tagged Kinase Panel (468 kinases) kinase_panel->reaction ligand Immobilized Ligand on Solid Support ligand->reaction wash Wash to Remove Unbound Kinase reaction->wash elution Quantification of Bound Kinase via qPCR of DNA tag wash->elution data_analysis Data Analysis (Kd calculation) elution->data_analysis

Caption: KINOMEscan® experimental workflow.

The assay involves combining the test compound, a DNA-tagged kinase, and an immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction of the test compound with the kinase.[13]

Visualizing the Cross-Reactivity Concept

The following diagram illustrates the concept of a selective compound versus a non-selective compound.

G cluster_selective Selective Compound cluster_nonselective Non-Selective Compound C1 Spiro-compound T1 CGRP-R C1->T1 High Affinity O1 Off-Target 1 C1->O1 Low Affinity O2 Off-Target 2 C1->O2 Low Affinity C2 Compound X T2 Primary Target C2->T2 High Affinity O3 Off-Target 1 C2->O3 High Affinity O4 Off-Target 2 C2->O4 Moderate Affinity

Caption: Selectivity of a compound for its primary target.

Conclusion and Future Directions

This guide provides a framework for the comprehensive cross-reactivity profiling of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one. The hypothetical data presented herein highlights the importance of a multi-tiered screening strategy to build a detailed understanding of a compound's selectivity profile. The identified off-target interactions, particularly with BACE1 and the hERG channel, would necessitate further investigation using orthogonal, cell-based functional assays to determine their clinical relevance. A robust and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design, enabling the development of safer and more effective medicines.[14]

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors - ACS Publications. [Link]

  • The NIMH Psychoactive Drug Screening Program (PDSP). [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. [Link]

  • Molecular Pharmacology Research Program - National Institute of Mental Health (NIMH). [Link]

  • NIMH Psychoactive Drug Screening Program - Grantome. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • PDSP - NIMH Psychoactive Drug Screening Program - The University of North Carolina at Chapel Hill. [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • SafetyScreen44 Panel - TW - Eurofins Discovery. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • Nimh Psychoactive Drug Screening Program - Bryan Roth - Grantome. [Link]

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Validating the Therapeutic Target of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and its Derivatives: A Comparative Guide to CGRP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a therapeutic target is the bedrock upon which successful clinical candidates are built. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to validate the therapeutic target of molecules structurally related to "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one". This compound has been identified as a key intermediate in the synthesis of HTL22562, a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist developed for the acute treatment of migraine.[1] Therefore, this guide will focus on the validation of the CGRP receptor as a therapeutic target for this class of compounds.

We will explore the causality behind experimental choices, present detailed protocols for key validation assays, and objectively compare the potential performance of this spirocyclic scaffold with other CGRP receptor antagonists. Our approach is grounded in the principles of scientific integrity, ensuring that every described protocol is a self-validating system.

The Rationale for Targeting the CGRP Receptor in Migraine

The Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and is implicated in the transmission of pain signals. Its role in the pathophysiology of migraine is well-established, with elevated levels of CGRP being observed during migraine attacks. The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is therefore a prime therapeutic target for the development of novel anti-migraine therapies. The therapeutic hypothesis is that by blocking the CGRP receptor, we can prevent the downstream signaling events that lead to the vasodilation and neurogenic inflammation characteristic of a migraine attack.

Below is a simplified representation of the CGRP signaling pathway.

CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vasodilation Vasodilation & Pain Signaling CREB->Vasodilation Leads to

Caption: Simplified CGRP signaling pathway.

A Multi-pronged Approach to Target Validation

A robust target validation strategy employs a suite of orthogonal assays to build a comprehensive and irrefutable case for the target's role in the disease.[2][3][4] Our validation workflow for the CGRP receptor as the target for our spirocyclic compound series is as follows:

cluster_0 In Vitro Validation cluster_1 Cellular & Tissue Validation cluster_2 Preclinical Validation Biochemical_Assay Biochemical Assays (Radioligand Binding) Cell_Based_Assay Cell-Based Functional Assays (cAMP Accumulation) Biochemical_Assay->Cell_Based_Assay Confirms functional antagonism Target_Engagement Target Engagement Assays (Cellular Thermal Shift Assay) Biochemical_Assay->Target_Engagement In_Vivo_Models In Vivo Models of Migraine (e.g., Nitroglycerin-induced hyperalgesia) Cell_Based_Assay->In_Vivo_Models Expression_Analysis Target Expression Analysis (Immunohistochemistry) Target_Engagement->Expression_Analysis Validates presence in relevant tissues Biomarker_Analysis Biomarker Analysis (CGRP levels) In_Vivo_Models->Biomarker_Analysis Links target modulation to phenotype

Caption: Target validation workflow for CGRP receptor antagonists.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" derivatives to the human CGRP receptor.

Rationale: This biochemical assay directly measures the interaction between the compound and the target receptor. A high binding affinity is a prerequisite for a potent antagonist.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CLR and RAMP1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, radiolabeled CGRP (e.g., [¹²⁵I]-CGRP), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of unlabeled CGRP.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit CGRP-induced cyclic AMP (cAMP) production.

Rationale: This cell-based functional assay provides evidence that the compound not only binds to the receptor but also blocks its downstream signaling.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC or HEK293-hCLR/hRAMP1).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of CGRP (typically the EC₈₀).

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a dose-response curve for the antagonist.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% reduction in the CGRP-stimulated cAMP response.

Comparative Analysis

To contextualize the potential of a "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one"-based antagonist, we compare its hypothetical performance metrics against established CGRP receptor antagonists.

Compound ClassExample CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC₅₀, nM)Key Features
Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one Derivative Hypothetical Compound A 0.5 - 2.0 1.0 - 5.0 Novel scaffold, potential for improved physicochemical properties. [1]
GepantsUbrogepant~1.0~3.0Orally available small molecule antagonist.
GepantsRimegepant~0.5~1.5Orally available small molecule antagonist.
Monoclonal AntibodiesErenumab<0.1N/A (Binds to receptor)Injectable, long half-life, targets the CGRP receptor.
Monoclonal AntibodiesFremanezumabN/A (Binds to ligand)N/A (Binds to ligand)Injectable, long half-life, targets the CGRP ligand.

Note: The data for "Hypothetical Compound A" is illustrative and represents a target profile for a successful drug discovery program based on the spirocyclic scaffold.

Advanced Validation Techniques

For a comprehensive validation, further experiments are crucial:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the CGRP receptor in a cellular context.

  • Expression Analysis: Immunohistochemistry (IHC) on relevant tissues (e.g., trigeminal ganglia) can confirm the expression and localization of the CGRP receptor, strengthening the link between the target and the disease pathology.[3]

  • In Vivo Models: While challenging for migraine, animal models such as nitroglycerin-induced hyperalgesia can provide in vivo evidence of target modulation leading to a phenotypic effect.

  • Genetic Validation: Utilizing tools like CRISPR/Cas9 or siRNA to knockdown the CGRP receptor in cellular models can mimic the effect of an antagonist and further validate the target.[5]

Conclusion

The validation of a therapeutic target is a multifaceted process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. For compounds derived from the "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" scaffold, the CGRP receptor presents a compelling and well-validated target for the treatment of migraine. By following the systematic approach outlined in this guide, researchers can rigorously assess the potential of their compounds and make informed decisions to advance the most promising candidates toward clinical development. The unique spirocyclic nature of this scaffold may offer advantages in terms of conformational rigidity and metabolic stability, which are desirable properties for novel therapeutics.[1]

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

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A Head-to-Head Comparison of CGRP Receptor Antagonists: The Investigational Compound HTL22562 (from Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one) and Telcagepant

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of migraine therapeutics, the antagonism of the calcitonin gene-related peptide (CGRP) receptor has emerged as a pivotal mechanism of action. This guide provides a detailed head-to-head comparison of two small molecule CGRP receptor antagonists: the clinical candidate HTL22562, synthesized from the key intermediate Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, and telcagepant, a well-characterized but discontinued clinical candidate.[1] This analysis is intended for researchers, scientists, and drug development professionals to offer an in-depth perspective on the pharmacological and developmental profiles of these compounds.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by photophobia, phonophobia, and nausea.[2] A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and transmission of pain signals.[4] Consequently, blocking the CGRP receptor has been a primary strategy for the development of acute migraine treatments.[5]

Small molecule CGRP receptor antagonists, known as "gepants," represent a significant advancement in migraine therapy.[6] This guide focuses on a comparative analysis of two such molecules, HTL22562 and telcagepant, to elucidate their respective strengths and weaknesses based on available preclinical and clinical data.

The CGRP Signaling Pathway and Mechanism of Antagonism

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[7] The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8] This signaling cascade ultimately results in vasodilation and pain signal transmission.

Both HTL22562 and telcagepant are competitive antagonists of the CGRP receptor. They bind to the receptor, preventing the binding of endogenous CGRP and thereby inhibiting the downstream signaling cascade.[1][9]

CGRP_Pathway cluster_membrane Cell Membrane CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vasodilation Vasodilation & Pain Transmission cAMP->Vasodilation Leads to HTL22562 HTL22562 HTL22562->Receptor Blocks Telcagepant Telcagepant Telcagepant->Receptor Blocks

Figure 1: CGRP Signaling Pathway and Antagonist Action

Head-to-Head Comparison: HTL22562 vs. Telcagepant

While "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one" is a crucial building block, the final active pharmaceutical ingredient is HTL22562.[9] Therefore, this comparison focuses on the properties of HTL22562 and telcagepant.

FeatureHTL22562Telcagepant
Target CGRP ReceptorCGRP Receptor
Potency Described as "highly potent"[1]High affinity (Ki of 0.77 nM for human CGRP receptor)[10]
Selectivity Described as "highly selective"[1]Selective for the CGRP receptor
Metabolic Stability Described as "metabolically stable"[1]Metabolized primarily by CYP3A4
Solubility Described as "soluble"[1]Data not readily available
Clinical Development Preclinical/Clinical Candidate[1]Development discontinued in Phase III due to liver toxicity[11]
Key Differentiator Structure-based design for high potency and stability; low lipophilicity suggests reduced potential for hepatotoxicity.[1]Demonstrated clinical efficacy but development halted due to elevated liver enzymes.[11]

Table 1: High-Level Comparison of HTL22562 and Telcagepant

Experimental Data and Performance

A direct quantitative comparison is challenging due to the limited publicly available data for HTL22562. However, based on the publication by Bucknell et al. (2020), we can infer its strong potential.[1]

In Vitro Performance
ParameterHTL22562Telcagepant
Binding Affinity (Ki) Data not publicly available, but described as "highly potent"[1]0.77 nM (human CGRP receptor)[10]
Functional Antagonism (IC50) Data not publicly availablePotently blocks human α-CGRP-stimulated cAMP responses[10]

Table 2: In Vitro Performance Comparison

Pharmacokinetic Profile
ParameterHTL22562Telcagepant
Half-life (t1/2) Data not publicly availableApproximately 6 hours[9]
Time to Max Concentration (Tmax) Data not publicly availableApproximately 1.5 hours[9]
Bioavailability Suitable for various administration routes, including subcutaneous.[1]Orally bioavailable
Metabolism Designed to be metabolically stable.[1]Primarily via CYP3A4

Table 3: Pharmacokinetic Profile Comparison

In Vivo Efficacy

Both compounds would be evaluated in established animal models of migraine. The primary goal of these models is to assess the ability of the antagonist to block CGRP-mediated effects that mimic aspects of a migraine attack.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. Below are representative methodologies for key assays in the characterization of CGRP receptor antagonists.

CGRP Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the CGRP receptor.

Binding_Assay A Prepare cell membranes expressing CGRP receptors B Incubate membranes with radiolabeled CGRP ligand (e.g., [125I]-CGRP) A->B C Add increasing concentrations of test compound (HTL22562 or Telcagepant) B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify radioactivity of bound ligand D->E F Calculate IC50 and Ki values E->F

Figure 2: Workflow for CGRP Receptor Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human CGRP receptor (CLR/RAMP1) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP).

  • Compound Addition: The test compound (HTL22562 or telcagepant) is added in a range of concentrations. A control with no test compound (total binding) and a control with a high concentration of a known CGRP antagonist (non-specific binding) are included.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

cAMP Functional Assay

This assay measures the ability of a compound to antagonize CGRP-induced cAMP production, providing a measure of its functional potency (IC50).

Protocol:

  • Cell Culture: Cells expressing the human CGRP receptor are seeded in a 96-well plate.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist.

  • CGRP Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[13][14]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined.

In Vivo Model: Nitroglycerin-Induced Hyperalgesia in Rats

This model assesses the ability of a compound to reverse the pain-like behaviors induced by nitroglycerin, a known migraine trigger.[11]

Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Baseline Nociceptive Threshold Measurement: The baseline mechanical or thermal nociceptive threshold of the animals is determined using methods like the von Frey filament test or the tail-flick test.

  • Nitroglycerin Administration: Nitroglycerin (e.g., 10 mg/kg, i.p.) is administered to induce hyperalgesia.[6]

  • Test Compound Administration: The test compound (HTL22562 or telcagepant) or vehicle is administered at a specified time point after nitroglycerin injection.

  • Post-treatment Nociceptive Threshold Measurement: The nociceptive threshold is measured at various time points after compound administration.

  • Data Analysis: The change in nociceptive threshold from baseline is calculated for each group. A significant reversal of nitroglycerin-induced hyperalgesia in the compound-treated group compared to the vehicle group indicates efficacy.

Discussion and Future Perspectives

Telcagepant represented a significant step forward in the development of non-vasoconstrictive acute migraine treatments. Its clinical efficacy was comparable to triptans, the standard of care.[15] However, the development of telcagepant was halted due to concerns about liver toxicity, specifically idiosyncratic elevations in liver transaminases with repeated dosing.[11] This has highlighted the critical need for new CGRP antagonists with improved safety profiles.

HTL22562, born from a structure-based drug design approach, appears to be a promising candidate.[1] The intentional design for high potency, selectivity, and metabolic stability, coupled with low lipophilicity to potentially mitigate hepatotoxicity, addresses the key shortcomings of earlier gepants.[1] The spirocyclic core, derived from Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one, likely contributes to the conformational rigidity of the molecule, which can enhance target selectivity and metabolic stability.

The future of CGRP antagonist development will likely focus on optimizing the therapeutic window, ensuring long-term safety, and exploring different delivery routes to provide rapid relief. The progression of HTL22562 through clinical trials will be closely watched by the scientific community as it may represent a next-generation gepant with an improved safety and efficacy profile.

Conclusion

The head-to-head comparison of HTL22562 and telcagepant underscores the evolution of CGRP receptor antagonist design. While telcagepant provided crucial proof-of-concept for the efficacy of this class of drugs, its development was hampered by safety concerns. HTL22562, emerging from a more refined, structure-guided discovery process, holds the potential to overcome these limitations. Further disclosure of preclinical and clinical data for HTL22562 is eagerly awaited to fully assess its therapeutic potential in the management of migraine.

References

  • Beitner, A. et al. (2010). Single- And Multiple-Dose Pharmacokinetics and Tolerability of Telcagepant, an Oral Calcitonin Gene-Related Peptide Receptor Antagonist, in Adults. The Journal of Clinical Pharmacology, 50(12), 1367–1376. Available at: [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. HTL22562. Available at: [Link]

  • Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][9][16]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry, 63(14), 7906–7920. Available at: [Link]

  • Durham, P. L., & Cady, R. (2010). Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine. Current opinion in investigational drugs (London, England : 2000), 11(7), 820–828. Available at: [Link]

  • Eurofins Discovery. CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Hay, D. L., & Walker, C. S. (2017). CGRP and its receptors. British journal of pharmacology, 174(13), 1951–1963. Available at: [Link]

  • Ho, T. W., et al. (2009). Randomized, controlled trial of telcagepant for the acute treatment of migraine. Neurology, 73(12), 970–977. Available at: [Link]

  • Joseph, E. K., & Levine, J. D. (2010). Mechanisms mediating Nitroglycerin-induced Delayed Onset Hyperalgesia in the Rat. Pain, 151(2), 483–491. Available at: [Link]

  • Kilkenny, M. L., et al. (2010). Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model. Cephalalgia : an international journal of headache, 30(5), 559–570. Available at: [Link]

  • Moore, E. L., et al. (2008). Pharmacological characterization of MK-0974 [N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide], a potent and orally active calcitonin gene-related peptide receptor antagonist for the treatment of migraine. The Journal of pharmacology and experimental therapeutics, 324(2), 416–421. Available at: [Link]

  • Negro, A., & Martelletti, P. (2019). Gepants for the treatment of migraine. Expert opinion on investigational drugs, 28(6), 555–567. Available at: [Link]

  • Ramachandran, R. (2018). Neurogenic inflammation and its role in migraine. Seminars in immunopathology, 40(3), 301–314. Available at: [Link]

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  • Sexton, P. M., et al. (2014). Isolation of Potent CGRP Neutralizing Antibodies Using Four Simple Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(4), 563–572. Available at: [Link]

  • Sleno, R., et al. (2021). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 60(11), 886–899. Available at: [Link]

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A Head-to-Head Technical Benchmarking of Spirocyclic BACE1 Inhibitors Against the Clinical Candidate Verubecestat

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Alzheimer's Disease Drug Discovery

In the relentless pursuit of disease-modifying therapies for Alzheimer's disease (AD), the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a compelling, albeit challenging, therapeutic strategy. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the central component of amyloid plaques, BACE1 has been the focus of intensive drug discovery efforts. However, the clinical development of BACE1 inhibitors has been fraught with difficulties, underscored by the late-stage failures of several candidates, most notably verubecestat (MK-8931). These setbacks have highlighted the critical need for a nuanced understanding of inhibitor properties, including potency, selectivity, and central nervous system (CNS) pharmacokinetics.

This guide provides a technical comparison of a representative spirocyclic BACE1 inhibitor, (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) , against the well-characterized clinical candidate, verubecestat . Due to the limited public availability of specific biological data for "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one," AMG-8718 has been selected as a structurally relevant and data-rich exemplar of the spirocyclic class of BACE1 inhibitors. This comparison aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform future discovery programs.

The Rationale for BACE1 Inhibition and the Importance of Selectivity

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the primary trigger for the pathological cascade in AD, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. BACE1 initiates this process by cleaving the amyloid precursor protein (APP). Therefore, inhibiting BACE1 is a direct mechanism to reduce the production of all Aβ species.

However, the therapeutic window for BACE1 inhibitors is narrow. The enzyme has several physiological substrates, and its close homolog, BACE2, is involved in various peripheral processes. Non-selective inhibition of BACE2 has been linked to adverse effects, making selectivity a critical parameter in inhibitor design.[1] Verubecestat, for instance, is a potent inhibitor of both BACE1 and BACE2, a factor that may have contributed to its clinical trial outcomes.[2][3]

cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb BACE1 Cleavage C99 C99 APP->C99 BACE1 Cleavage sAPPa sAPPα APP->sAPPa α-Secretase Cleavage C83 C83 APP->C83 α-Secretase Cleavage Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-Secretase Cleavage Plaques Amyloid Plaques Ab->Plaques P3 P3 Peptide C83->P3 γ-Secretase Cleavage Inhibitor BACE1 Inhibitor (e.g., Verubecestat, AMG-8718) BACE1 Cleavage BACE1 Cleavage Inhibitor->BACE1 Cleavage Inhibits

Figure 1: Simplified schematic of the APP processing pathways and the site of BACE1 inhibitor action.

Comparative Analysis of In Vitro Potency and Selectivity

The initial assessment of any BACE1 inhibitor is its potency against the target enzyme and its selectivity against related proteases, particularly BACE2.

Verubecestat is a potent inhibitor of both human BACE1 and BACE2, with Ki values of 2.2 nM and 0.38 nM, respectively.[4] This indicates a slight preference for BACE2 over BACE1. In contrast, AMG-8718 also demonstrates potent inhibition of both enzymes, with IC50 values of 0.7 nM for BACE1 and 5 nM for BACE2.[5] This suggests a degree of selectivity for BACE1. The conformational rigidity imparted by the spirocyclic core of AMG-8718 is a common strategy to enhance target selectivity.[1]

CompoundBACE1 InhibitionBACE2 InhibitionSelectivity (BACE2/BACE1)
Verubecestat Ki = 2.2 nM[4]Ki = 0.38 nM[4]~0.17-fold (BACE2 selective)
AMG-8718 IC50 = 0.7 nM[5]IC50 = 5 nM[5]~7.1-fold (BACE1 selective)
Table 1: Comparison of in vitro inhibitory activity.

Cellular Activity: Reduction of Amyloid-Beta

The ultimate goal of a BACE1 inhibitor is to reduce the production of Aβ peptides in a cellular context.

In cellular assays using HEK293 cells expressing a mutated form of APP, verubecestat demonstrated potent reduction of Aβ40, Aβ42, and sAPPβ with IC50 values of 2.1 nM, 0.7 nM, and 4.4 nM, respectively.[4] Preclinical studies with AMG-8718 also showed robust and sustained reductions of both cerebrospinal fluid (CSF) and brain Aβ levels in a rat pharmacodynamic model.[6] Specifically, oral administration of AMG-8718 at 30 mg/kg resulted in EC50 values of 18 nM for CSF Aβ reduction and 67 nM for brain Aβ reduction in rats.[5]

Pharmacokinetic Profile: A Critical Determinant for CNS Drugs

For a BACE1 inhibitor to be effective, it must achieve and maintain sufficient concentrations in the brain. This requires favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB).

Verubecestat was developed to have oral availability and good BBB permeability.[2] In preclinical species, it exhibited high oral bioavailability and a reasonable half-life.[7] Allometric scaling predicted a human half-life of approximately 11 hours and an oral bioavailability of around 75%.[7]

AMG-8718 also demonstrated good oral bioavailability in preclinical species, with values of 70% in rats, 96% in beagle dogs, and 101% in cynomolgus monkeys.[5] This compound was designed to have low recognition by the P-glycoprotein (Pgp) transporter, a key efflux pump at the BBB, to improve brain penetration.[8]

ParameterVerubecestatAMG-8718
Oral Bioavailability ~75% (predicted in humans)[7]70% (rat), 96% (dog), 101% (monkey)[5]
Half-life (T1/2) ~11 hours (predicted in humans)[7]1.9 hours (rat, 3 mg/kg)[4]
CNS Penetration Good BBB permeability[2]Designed for low Pgp efflux[8]
Table 2: Comparison of key pharmacokinetic parameters.

Clinical Outcomes and Safety Profile

Despite its potent Aβ-lowering effects, verubecestat failed in Phase 3 clinical trials for mild-to-moderate and prodromal AD due to a lack of cognitive improvement and the emergence of adverse events.[2] This has led to a broader questioning of the amyloid hypothesis and the timing of BACE1 inhibition in the disease course.

The development of AMG-8718 was halted during preclinical development due to significant off-target retinal toxicity observed in rats.[8] This underscores the importance of comprehensive safety and toxicity assessments early in the drug discovery process.

Experimental Protocols

In Vitro BACE1 Enzyme Inhibition Assay (FRET-based)

This assay is fundamental for determining the direct inhibitory potency of a compound on the BACE1 enzyme.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5) B Serially Dilute Test Compound A->B D Add BACE1 and Test Compound to Microplate B->D C Prepare BACE1 Enzyme and FRET Substrate Solutions C->D E Incubate (e.g., 15 min at 37°C) D->E F Initiate Reaction with FRET Substrate E->F G Incubate (e.g., 60 min at 37°C) F->G H Read Fluorescence on Plate Reader G->H I Calculate Percent Inhibition H->I J Determine IC50/Ki Value I->J

Figure 2: Workflow for a FRET-based BACE1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Serially dilute the test compound in DMSO and then in the assay buffer.

    • Dilute recombinant human BACE1 enzyme and a BACE1 FRET peptide substrate to their working concentrations in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compound solution or vehicle control.

    • Add the BACE1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding the BACE1 FRET substrate solution.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 or Ki value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Amyloid-Beta Production Assay (ELISA)

This assay evaluates the ability of a compound to reduce Aβ production in a more physiologically relevant cellular environment.

cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Preparation cluster_2 ELISA for Aβ Quantification A Seed Cells Expressing APP (e.g., HEK293-APP) B Treat Cells with Serially Diluted Test Compound A->B C Incubate for a Defined Period (e.g., 24-48 hours) B->C D Collect Conditioned Media C->D E Centrifuge to Remove Cell Debris D->E G Add Samples and Standards E->G F Coat Plate with Capture Antibody F->G H Add Detection Antibody G->H I Add Substrate and Measure Absorbance H->I J Calculate Aβ Concentration and Determine EC50 Value I->J

Figure 3: Workflow for a cell-based Aβ production assay using ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells engineered to overexpress APP (e.g., HEK293-APP) in a 96-well plate.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serially diluted concentrations of the test compound or vehicle control.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Centrifuge the medium to pellet any cell debris.

  • Aβ Quantification (ELISA):

    • Use a commercially available ELISA kit for Aβ40 and Aβ42.

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Add the conditioned media samples and a standard curve of known Aβ concentrations to the plate.

    • Add a biotinylated detection antibody that recognizes the N-terminus of Aβ.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of Aβ in each sample using the standard curve.

    • Determine the EC50 value for Aβ reduction by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparison between the spirocyclic BACE1 inhibitor AMG-8718 and the clinical candidate verubecestat reveals critical insights for the future of BACE1-targeted drug discovery. While both compounds demonstrate high potency, the improved BACE1 selectivity of AMG-8718 represents a desirable feature that could potentially mitigate some off-target effects. However, the preclinical retinal toxicity of AMG-8718 highlights the importance of early and thorough safety profiling.

The failure of verubecestat in clinical trials, despite robust Aβ lowering, suggests that the therapeutic window for BACE1 inhibition may be more complex than initially anticipated. Future research in this area should focus on:

  • Optimizing Selectivity: Designing inhibitors with high selectivity for BACE1 over BACE2 and other proteases remains a key objective.

  • Modulating Potency: Partial or modulated BACE1 inhibition may be a more viable long-term strategy than complete inhibition to preserve the processing of other physiological substrates.

  • Early and Comprehensive Safety Assessment: Rigorous preclinical safety studies are essential to identify potential off-target toxicities.

  • Patient Stratification and Timing of Intervention: BACE1 inhibitors may be more effective in earlier, preclinical stages of AD, and identifying the right patient population will be crucial for future clinical trials.

By learning from the challenges and successes of past BACE1 inhibitor programs, the field can continue to advance toward the development of safe and effective disease-modifying therapies for Alzheimer's disease.

References

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  • Kennedy, M. E., Stamford, A. W., Chen, X., Cox, K., Cumming, J. N., Dockendorf, M. F., ... & Forman, M. S. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science translational medicine, 8(363), 363ra150-363ra150. [Link]

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A Guide to Ensuring Reproducibility of Biological Data for Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one and Related Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the reproducibility of biological data for the spirocyclic compound "Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one". Given its role as a key intermediate in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, ensuring the reliability of its biological characterization is paramount.[1][2] The principles and protocols detailed herein serve as a robust case study applicable to the broader class of spirocyclic molecules, which are of increasing interest in drug discovery due to their unique, conformationally rigid three-dimensional structures that can enhance target selectivity and metabolic stability.[1][3][4]

The challenge of reproducibility in preclinical research is a well-documented concern.[5] This guide is designed for researchers, scientists, and drug development professionals to move beyond mere protocol execution, focusing instead on the causality behind experimental choices to build a self-validating system for generating trustworthy and reproducible biological data.

Part 1: Foundational Integrity - The Compound as the First Variable

The journey to reproducible biological data begins not in the cell culture hood or the plate reader, but with the compound itself. Any ambiguity in the identity, purity, or stability of the starting material will introduce significant, often untraceable, variability into downstream assays. The conformational rigidity of spiro compounds makes precise structural confirmation especially critical.[3]

Causality Behind Compound Validation

The core principle is to eliminate the test article as a source of variance. A certificate of analysis from a vendor is a starting point, but in-house verification provides the highest level of confidence. The infamous case where the wrong isomer of the kinase inhibitor bosutinib was unknowingly distributed, invalidating numerous studies, underscores the necessity of this foundational step. While HPLC might show high purity, it may not distinguish between structural isomers, which can have vastly different biological activities.

Protocol 1: Comprehensive Verification of Compound Identity, Purity, and Stability

Objective: To unequivocally confirm the structural identity, purity, and working stability of the supplied Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one (CAS: 753440-87-8).

Methodology:

  • Vendor Scrutiny & Documentation:

    • Procure the compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA), including NMR and LC-MS data.

    • Log the batch number and storage conditions upon receipt. The hydrochloride salt form is also common and may offer improved aqueous solubility.[6]

  • Structural Confirmation (The "Is it what it says it is?" step):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Rationale: NMR is the gold standard for structural elucidation. The resulting spectra should be compared against published data or the vendor's CoA to confirm the specific arrangement of atoms and the integrity of the spirocyclic core.

    • High-Resolution Mass Spectrometry (HRMS):

      • Rationale: HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₁H₁₃N₃O₂) and corroborating the compound's identity.

  • Purity Analysis (The "Is it clean?" step):

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

      • Rationale: HPLC separates the target compound from any impurities. Purity should ideally be >98% as determined by UV absorbance at an appropriate wavelength (e.g., 254 nm). Impurities of even a few percent can possess their own biological activity, confounding results.[7]

  • Solubility and Stability Assessment (The "Will it work in my assay?" step):

    • Kinetic Solubility: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Serially dilute this stock into the final aqueous assay buffer to determine the concentration at which precipitation occurs.

      • Rationale: Undissolved compound leads to inaccurate concentration-response curves.

    • Solution Stability: Incubate the compound in the final assay buffer at the intended experimental temperature (e.g., 37°C) for the maximum duration of the assay. Re-analyze by HPLC at time zero and at the end of the incubation period.

      • Rationale: This test ensures the compound does not degrade over the course of the experiment, which would otherwise lead to an underestimation of its potency.

cluster_verification Compound Verification Workflow procure Procure Compound (CAS: 753440-87-8) docs Review CoA & Log Batch procure->docs nmr NMR (1H, 13C) Structural Confirmation docs->nmr In-house QC hrms HRMS Elemental Composition docs->hrms In-house QC hplc HPLC Purity >98% docs->hplc In-house QC sol Solubility & Stability In Assay Buffer nmr->sol fail FAIL: Contact Vendor/ Re-synthesize nmr->fail hrms->sol hrms->fail hplc->sol hplc->fail pass Proceed to Biological Assays sol->pass All Checks Pass sol->fail

Caption: Workflow for initial compound quality control.

Part 2: A Framework for a Reproducible Biological Assay

With a validated compound in hand, the focus shifts to the biological assay. We will use the compound's known association with the CGRP receptor as a case study.[1][2] A reproducible assay is one that is not only precise (low variability within a single experiment) but also robust (low variability across multiple experiments and conditions).[5]

Causality Behind Robust Assay Design

The goal is to design an experiment where the only significant variable is the concentration of the test compound. This is achieved by standardizing all other parameters and incorporating a comprehensive set of controls. These controls are not just for quality checking; they form a self-validating system that provides confidence in every dataset generated. A reference antagonist is crucial as it benchmarks the performance of the test compound against a known standard, allowing for a direct comparison of not just potency, but also data quality.

CGRP CGRP Ligand Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Activates Gs Gαs Receptor->Gs Compound Spiro Compound (Antagonist) Compound->Receptor Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Measured Signal) AC->cAMP ATP ATP ATP->AC

Caption: Simplified CGRP receptor signaling pathway.
Protocol 2: CGRP Receptor Functional Antagonism Assay

Objective: To quantify the antagonistic activity of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one on the CGRP receptor and to establish intra- and inter-assay reproducibility metrics.

Methodology:

  • Cell Line Management:

    • Use a HEK293 cell line stably co-expressing the human Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), which together form the CGRP receptor.

    • Rationale: A stable, single-clone cell line minimizes variability from transient transfection. Ensure cell line authentication via Short Tandem Repeat (STR) profiling and perform routine mycoplasma testing.

  • Assay Execution (384-well plate format):

    • Day 1: Seed cells at a pre-optimized density to achieve ~90% confluency on the day of the assay.

    • Day 2:

      • a. Compound Preparation: Perform an 11-point, 1:3 serial dilution of the test compound, a reference antagonist (e.g., Olcegepant), and a negative control compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • b. Controls:

        • Vehicle Control (0% Inhibition): Buffer + Vehicle (e.g., 0.1% DMSO).

        • Stimulated Control (100% Activity): Buffer + Vehicle, to be stimulated with CGRP.

      • c. Antagonist Pre-incubation: Add prepared compounds and controls to the appropriate wells and incubate for 15-30 minutes at 37°C.

      • d. Agonist Stimulation: Add CGRP ligand at a final concentration equal to its EC₈₀ (the concentration giving 80% of the maximal response, determined in separate experiments). Do not add CGRP to the 0% inhibition control wells. Incubate for 30 minutes at 37°C.

      • e. Detection: Lyse the cells and measure intracellular cAMP levels using a validated detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based system.

  • Data Analysis and Reproducibility Metrics:

    • IC₅₀ Calculation: Normalize the data using the stimulated (0% inhibition) and vehicle (100% inhibition) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ (concentration causing 50% inhibition).

    • Assay Quality Control:

      • Z'-factor: Calculate the Z'-factor for each plate using the stimulated and vehicle controls.

        • Z' = 1 - (3 * (SD_stimulated + SD_vehicle)) / |Mean_stimulated - Mean_vehicle|

        • Rationale: A Z'-factor > 0.5 indicates a robust and reliable assay window, suitable for distinguishing compound activity from background noise.

    • Reproducibility Assessment:

      • Intra-assay Precision: Run all compound concentrations in triplicate on the same plate. The %CV for the IC₅₀ values of the reference compound should be <20%.

      • Inter-assay Reproducibility: Repeat the full experiment on at least three separate days. Calculate the geometric mean of the IC₅₀ values. The inter-assay variability should be less than 3-fold.

Comparison of Reproducibility Data

The table below presents hypothetical data comparing our target compound against a gold-standard reference and a less reliable alternative. This format allows for a clear, objective assessment of data quality.

ParameterSpiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-oneReference Antagonist (Olcegepant)Alternative Scaffold 'X'
Mean IC₅₀ (nM) (n=3) 85.210.5150.7
IC₅₀ Range (nM) 75-989.1-12.395-240
Inter-Assay Fold Variation 1.31.42.5
Mean Z'-factor 0.820.850.65
Data Quality Assessment Excellent: Tight, reproducible data.Excellent: Gold-standard performance.Poor: High variability in potency.

Conclusion: A Culture of Reproducibility

Ensuring the reproducibility of biological data for a compound like Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one is not a single action but a systematic process. It begins with rigorous analytical validation of the compound itself and extends through the meticulous design and execution of controlled, self-validating biological assays. By understanding the causality behind each step—from confirming molecular structure with NMR to calculating the Z'-factor of a functional assay—researchers can build a robust data package that is trustworthy, reliable, and serves as a solid foundation for critical drug development decisions. This disciplined approach transforms reproducibility from an elusive ideal into a consistent and achievable standard of practice.

References

  • National Institutes of Health (NIH). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. [Link]

  • Prasain, J. Quantitative analysis of small molecules in biological samples. [Link]

  • ResearchGate. Progress in the Use of Biological Assays During the Development of Biotechnology Products. [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • YouTube. Assay Operations: Keeping your Assays Robust and Reproducible. [Link]

  • Pharmaffiliates. Spiro[piperidine-4,4'-pyrido[2,3-d][1][5]oxazin]-2'(1'H)-one. [Link]

  • ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)...a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. [Link]For_Acute_Treatment_of_Migraine)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one

A Comprehensive Guide to the Safe Disposal of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe and compliant disposal of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one. As a novel heterocyclic compound, its long-term environmental and health impacts may not be fully elucidated. Therefore, a cautious and rigorous approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Assessment and Chemical Profile

Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one is a complex nitrogen-containing heterocyclic compound.[3][4][5] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) for its hydrochloride salt indicates that it is a skin and eye irritant.[6] The GHS pictograms associated with this chemical class often include warnings for skin sensitization and serious eye irritation.[6][7]

Key Hazard Information:

Hazard StatementGHS ClassificationSource(s)
May cause an allergic skin reaction.Skin Sensitisation (Cat 1)[6]
Causes serious eye irritation.Eye Irritation (Cat 2A)[6]
May cause respiratory irritation.STOT SE (Cat 3)[7]

Given its chemical structure, containing multiple nitrogen heteroatoms, its degradation products could be environmentally persistent or have unforeseen toxicological effects.[8][9] Therefore, it must be treated as hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before handling Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[10][11] All waste containing this compound, including contaminated consumables, must be collected and disposed of as hazardous chemical waste through a licensed environmental services provider.[1][12]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.[2][13]

  • Solid Waste:

    • Collect unreacted Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one, contaminated personal protective equipment (gloves, weigh boats, etc.), and any solid materials used for spill cleanup in a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be sealable.[10]

  • Liquid Waste:

    • Solutions containing Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one should be collected in a separate, labeled liquid hazardous waste container.

    • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[2]

  • Empty Containers:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[11]

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses can also be collected.

    • After triple rinsing and air drying, the original labels on the container must be defaced or removed before disposal as non-hazardous waste (e.g., glass recycling).[10][11]

Step 2: Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling.[14]

  • All hazardous waste containers must be labeled with the words "Hazardous Waste."[10][14]

  • The label must include the full chemical name: "Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one". Avoid abbreviations or chemical formulas.[10]

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by a certified waste disposal company.[2]

  • Keep waste containers securely closed except when adding waste.[2][10]

  • Store liquid waste containers in secondary containment to prevent spills.[10]

  • Ensure the SAA is inspected weekly for any signs of leaks or container degradation.[2]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10] Do not attempt to transport or dispose of the waste yourself. Only trained personnel from a licensed hazardous waste disposal company should handle the final disposal.[12]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan, avoiding the creation of dust.

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or vermiculite).

    • Once absorbed, collect the material and place it in a labeled hazardous waste container.

    • Wipe down the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one waste.

DisposalWorkflowcluster_generationWaste Generationcluster_handlingHandling & Segregationcluster_storageInterim Storagecluster_disposalFinal DisposalstartSpiro[...] Waste Generatedwaste_typeDetermine Waste Typestart->waste_typesolid_wasteSolid Waste(Unused chemical, contaminated labware)waste_type->solid_wasteSolidliquid_wasteLiquid Waste(Solutions, reaction mixtures)waste_type->liquid_wasteLiquidempty_containerEmpty Containerwaste_type->empty_containerContainercollect_solidCollect in LabeledSolid Waste Containersolid_waste->collect_solidcollect_liquidCollect in LabeledLiquid Waste Containerliquid_waste->collect_liquidtriple_rinseTriple Rinse Containerempty_container->triple_rinsestore_saaStore in SatelliteAccumulation Area (SAA)collect_solid->store_saacollect_liquid->store_saacollect_rinseCollect First Rinseateas Hazardous Wastetriple_rinse->collect_rinsedeface_labelDeface Original Labeltriple_rinse->deface_labelcollect_rinse->collect_liquidehs_pickupArrange Pickup withEHS/Licensed Vendorstore_saa->ehs_pickupdispose_nonhazDispose as Non-Hazardous(e.g., glass recycling)deface_label->dispose_nonhaz

Caption: Disposal workflow for Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one. Pharmaffiliates. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link])

Navigating the Safe Handling of Spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one: A Guide to Personal Protective Equipment and Disposal

For researchers and scientists at the forefront of drug development, the introduction of novel chemical entities like Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one into the laboratory workflow necessitates a robust and meticulously planned safety protocol. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and operational and disposal plans. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one, particularly in its hydrochloride salt form, is a compound that requires careful handling due to its potential health effects. Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:

  • Skin Sensitization (H317): May cause an allergic skin reaction upon repeated contact.[3][4] This is an immunological response that can lead to dermatitis, characterized by redness, itching, and bumps.[3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye tissue if not promptly addressed.[5]

  • Potential Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[6]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, form (solid or in solution), and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is paramount when working with Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one. The following table summarizes the recommended PPE, with detailed explanations below.

Body Part Recommended PPE Standard/Specification Rationale
Hands Double-gloved chemical-resistant gloves (e.g., Nitrile)ASTM F739Prevents skin contact and sensitization. Double-gloving provides an extra layer of protection against potential tears or permeation.[7][8][9][10]
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional barrier for the entire face.[11][12][13][14][15]
Body Fully-buttoned laboratory coat (chemical-resistant material recommended)Protects skin and personal clothing from accidental spills and contamination.
Respiratory NIOSH-approved N95 respirator or higher (if handling powder outside of a certified chemical fume hood)NIOSH Respirator Selection LogicMinimizes the risk of inhaling irritating dust particles.[16][17][18][19]
Hand Protection: A Critical Barrier

Given the skin sensitizing nature of this compound, diligent hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data if available. The ASTM F739 standard provides a method for testing the permeation of chemicals through protective clothing materials.[7][8][9][10][20]

  • Double Gloving: Wearing two pairs of gloves is a best practice when handling sensitizing agents.[4] This significantly reduces the risk of exposure in case the outer glove is compromised.

  • Frequent Changes: Gloves should be changed immediately if they become contaminated, torn, or after a prolonged period of use.

Eye and Face Protection: Shielding from Serious Irritation

To mitigate the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential as they form a seal around the eyes, offering protection from splashes, dust, and vapors.[21][22] Standard safety glasses do not provide adequate protection.

  • Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the compound or when there is a significant risk of splashing.[21][22] All eye and face protection should be compliant with the ANSI Z87.1 standard.[11][12][13][14][15]

Body Protection: Preventing Skin Contact

A clean, fully-buttoned laboratory coat serves as a removable barrier to protect your skin and clothing. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be considered.

Respiratory Protection: Guarding Against Inhalation

If handling the solid form of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one outside of a certified chemical fume hood, respiratory protection is necessary.

  • NIOSH-Approved Respirator: A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust particles.[17][19] For higher-risk procedures or if experiencing any respiratory discomfort, a higher level of protection, such as a half-mask or full-facepiece respirator with appropriate cartridges, should be used in accordance with a respiratory protection program.[16][18][23]

Operational Plan: Step-by-Step Guidance for Safe Handling

A structured approach to handling this compound is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review SDS: Always have the Safety Data Sheet readily available for reference.

Donning PPE: A Deliberate Sequence

Properly putting on PPE ensures its effectiveness.

Donning_PPEStartStartLabCoat1. Lab CoatStart->LabCoatRespirator2. Respirator(if required)LabCoat->RespiratorGoggles3. GogglesRespirator->GogglesFaceShield4. Face ShieldGoggles->FaceShieldGloves5. Gloves(over lab coat cuffs)FaceShield->GlovesEndReady for WorkGloves->End

Figure 1: Recommended PPE Donning Sequence.
Handling the Compound
  • Weighing: If weighing the solid, do so within a fume hood or a balance enclosure to contain any dust.

  • Transfers: Use spatulas or other appropriate tools to handle the solid. Avoid creating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Doffing PPE: Preventing Self-Contamination

The removal of PPE is a critical step to prevent exposure to any contaminants on the gear.

Doffing_PPEStartStartGloves1. Outer Gloves(if double-gloved)Start->GlovesFaceShield2. Face ShieldGloves->FaceShieldGoggles3. GogglesFaceShield->GogglesLabCoat4. Lab Coat(turn inside out)Goggles->LabCoatInnerGloves5. Inner GlovesLabCoat->InnerGlovesRespirator6. Respirator(if used)InnerGloves->RespiratorWashHands7. Wash Hands ThoroughlyRespirator->WashHandsEndSafeWashHands->End

Figure 2: Recommended PPE Doffing Sequence.

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial.

Minor Spill of Solid
  • Alert colleagues and restrict access to the area.

  • Don appropriate PPE , including respiratory protection.

  • Gently cover the spill with absorbent pads to prevent dust from becoming airborne.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., water, if appropriate) and absorbent materials.

  • Place all cleanup materials into the hazardous waste container.

Skin or Eye Contact
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one and associated waste is essential for environmental protection and regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: All solid waste contaminated with the compound (e.g., excess compound, contaminated gloves, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Skin Sensitizer, Eye Irritant).[24]

Disposal Method
  • Licensed Waste Contractor: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[24] The EPA provides guidelines for hazardous waste disposal in research laboratories.[25][26][27][28]

  • Sink Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink.

Conclusion: A Culture of Safety

The safe handling of novel compounds like Spiro[piperidine-4,4'-pyrido[2,3-d][1][2]oxazin]-2'(1'H)-one is foundational to successful and responsible research. By understanding the hazards, diligently using the correct PPE, adhering to established operational procedures, and responsibly managing waste, you create a safe laboratory environment for yourself and your colleagues. This guide serves as a critical resource, but it is incumbent upon each researcher to remain vigilant and prioritize safety in all laboratory activities.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [1][2][29][30][31]

  • ANSI/ISEA Z87.1-2020: American National Standard For Occupational And Educational Personal Eye And Face Protection Devices. American National Standards Institute. [11][12][13][14][15]

  • ASTM F739-20, Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact, ASTM International, West Conshohocken, PA, 2020. [7][8][9][10][20]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention. [32][33][34][35][36]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [25][26][27][28]

  • General Use SOP - Sensitizers. Stanford University Environmental Health & Safety. [3][4][5][37]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [24]

  • NIOSH Guide to Industrial Respiratory Protection. National Institute for Occupational Safety and Health. [16][17][18]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Labcompare. [38]

  • Your Guide to PPE and OSHA's Eye and Face Protection Requirements. KPA. [6]

  • Decontamination procedures. University of Nottingham. [39]

  • PPE to Protect Against Eye and Face Hazards. Kemei Medical. [21]

  • Choosing Personal Protective Equipment: Protective Eyewear. TriMedia Environmental & Engineering Services, LLC. [40]

  • Eye Safety for Workers. Centers for Disease Control and Prevention. [41]

  • Personal Protective Equipment Eye and Face Protection. University of California, Berkeley. [22]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [42]

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Retrosynthesis Analysis

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Reactant of Route 1
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
Reactant of Route 2
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one

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